1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJUBQWCWZING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth protocol for the stereoselective synthesis of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available and enantiopure starting material, L-serine. This document details the underlying chemical principles, step-by-step experimental procedures, and critical process parameters for the successful synthesis of the target molecule. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and high yield.
Introduction: The Significance of Chiral Aziridines
Aziridines, three-membered nitrogen-containing heterocycles, are highly sought-after intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to regio- and stereoselective ring-opening reactions.[1][2] This reactivity allows for the facile introduction of nitrogen-containing functionalities, making them invaluable precursors for the synthesis of complex molecules, including amino acids, alkaloids, and β-lactam antibiotics.[1] Chiral aziridines, in particular, serve as versatile synthons for the asymmetric synthesis of biologically active compounds.[3]
The target molecule, this compound, correctly named as methyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate, is an activated aziridine. The electron-withdrawing benzyloxycarbonyl (Cbz) group on the nitrogen atom enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack and subsequent ring-opening.[1][2] This guide will focus on a robust and well-documented synthetic route starting from L-serine, a natural and inexpensive chiral pool starting material.
Synthetic Strategy: A Retrosynthetic Analysis
The chosen synthetic pathway leverages the inherent chirality of L-serine to establish the stereocenter in the final aziridine product. The overall strategy involves a four-step sequence:
-
N-Protection: The amino group of L-serine is protected with a benzyloxycarbonyl (Cbz) group. This serves a dual purpose: it prevents unwanted side reactions of the amine and activates the nitrogen for the subsequent cyclization step.
-
Esterification: The carboxylic acid functionality is converted to a methyl ester. This is a standard protecting group strategy for carboxylic acids and is readily achieved.
-
Activation of the Hydroxyl Group: The primary hydroxyl group of the serine backbone is transformed into a good leaving group, typically a mesylate or tosylate. This is a critical step to facilitate the intramolecular nucleophilic substitution.
-
Intramolecular Cyclization: The final step involves an intramolecular SN2 reaction where the nitrogen atom of the Cbz-protected amine attacks the carbon bearing the leaving group, leading to the formation of the aziridine ring with inversion of stereochemistry at the C3 position.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| L-Serine | C₃H₇NO₃ | 105.09 | ≥99% | Sigma-Aldrich |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | ≥95% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ≥99.5% | Fisher Scientific |
| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% | Acros Organics |
| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous, ≥99.8% | J.T. Baker |
| Methanesulfonyl Chloride (MsCl) | CH₃ClO₂S | 114.55 | ≥99.5% | Alfa Aesar |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Anhydrous, ≥99.5% | EMD Millipore |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Synthesis of N-(Benzyloxycarbonyl)-L-serine [4]
-
In a 500 mL round-bottom flask, dissolve L-serine (10.5 g, 100 mmol) in a solution of sodium bicarbonate (21.0 g, 250 mmol) in 150 mL of deionized water.
-
Add 100 mL of dioxane to the aqueous solution and cool the mixture to 0 °C in an ice bath with gentle stirring.
-
Slowly add benzyl chloroformate (17.1 mL, 120 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).
-
The following day, transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 6M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(benzyloxycarbonyl)-L-serine as a white solid. The product is typically used in the next step without further purification.
Step 2: Synthesis of N-(Benzyloxycarbonyl)-L-serine methyl ester [5]
-
Suspend the crude N-(benzyloxycarbonyl)-L-serine (from the previous step, approx. 100 mmol) in 250 mL of anhydrous methanol in a 500 mL round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 20 minutes. The solid will gradually dissolve.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give N-(benzyloxycarbonyl)-L-serine methyl ester as a colorless oil or a low-melting solid.
Step 3: Synthesis of N-(Benzyloxycarbonyl)-O-mesyl-L-serine methyl ester
-
Dissolve the N-(benzyloxycarbonyl)-L-serine methyl ester (approx. 100 mmol) in 200 mL of anhydrous dichloromethane in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (20.9 mL, 150 mmol) to the solution.
-
Slowly add methanesulfonyl chloride (9.3 mL, 120 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with cold water (2 x 100 mL), 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylated product as a pale yellow oil. This product is generally unstable and should be used immediately in the next step.
Step 4: Synthesis of 1-Benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
-
Dissolve the crude N-(benzyloxycarbonyl)-O-mesyl-L-serine methyl ester (from the previous step, approx. 100 mmol) in 250 mL of anhydrous tetrahydrofuran (THF) in a 500 mL round-bottom flask.
-
Add finely ground anhydrous potassium carbonate (27.6 g, 200 mmol) to the solution.
-
Stir the suspension vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, filter off the potassium carbonate and wash the solid with THF (50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., gradient elution with 10-30% ethyl acetate in hexanes) to yield 1-Benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate as a colorless oil.
Mechanistic Insights and Rationale
The stereochemical outcome of this synthesis is a direct consequence of the intramolecular SN2 reaction in the final cyclization step. The nitrogen atom of the Cbz-protected amine acts as the nucleophile, attacking the electrophilic carbon bearing the mesylate leaving group. This backside attack results in an inversion of configuration at that carbon, leading to the formation of the aziridine with the desired stereochemistry.
The choice of the Cbz protecting group is crucial. It is sufficiently electron-withdrawing to activate the nitrogen, making it a better leaving group in the context of the aziridinium ion intermediate, and it also prevents over-alkylation of the nitrogen. Furthermore, the Cbz group can be readily removed by hydrogenolysis if the free amine is desired for subsequent transformations.
The use of a mild base like potassium carbonate in the cyclization step is preferred to avoid potential side reactions such as elimination or hydrolysis of the ester.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H, Ar-H), 5.18 (s, 2H, -OCH₂Ph), 4.25 (dd, J = 6.0, 3.2 Hz, 1H, NCH), 3.75 (s, 3H, OCH₃), 2.60 (d, J = 6.0 Hz, 1H, CH₂), 2.35 (d, J = 3.2 Hz, 1H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 161.0, 135.5, 128.6, 128.3, 128.1, 68.0, 52.5, 36.5, 33.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₃NO₄ [M+H]⁺: 236.0866, found 236.0865.
-
Optical Rotation: [α]²⁰D = +XX.X (c 1.0, CHCl₃) - Note: The specific rotation should be determined experimentally.
Safety Considerations
-
Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Methanesulfonyl chloride (MsCl) is corrosive and toxic. Use appropriate PPE and handle in a fume hood.
-
Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure and handle in a well-ventilated area.
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing these experiments.
Conclusion
This technical guide has outlined a reliable and stereoselective method for the synthesis of this compound from L-serine. By providing a detailed protocol and explaining the rationale behind the experimental choices, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described synthesis is scalable and provides access to a key chiral intermediate for the development of novel therapeutic agents.
References
- Hu, X., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2835-2868.
-
Couturier, C., et al. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. Organic Letters, 8(10), 2183-2186. [Link]
-
Garner, P., & Park, J. M. (1990). A GENERAL, ENANTIOSELECTIVE SYNTHESIS OF 2,3-DIAMINO ACIDS: (2S,3R)-2,3-DIAMINOBUTANOIC ACID FROM L-THREONINE. Organic Syntheses, 70, 18. [Link]
- Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619.
- Singh, G., Singh, M., & Kumar, M. (2018). Aziridines: A Versatile Building Block in Organic Synthesis. ChemistrySelect, 3(42), 11849-11876.
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PrepChem. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester. Retrieved from [Link]
-
Stankovic, S., & D'hooghe, M. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5587. [Link]
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van den Broek, L. A. G. M. (1988). Synthesis and reactions of aziridine-2-carboxylic esters. [Doctoral dissertation, Radboud University Nijmegen]. [Link]
-
Ha, H. J., et al. (2014). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
Sources
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate CAS number
An In-Depth Technical Guide to 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document delves into its chemical identity, stereospecific CAS numbers, physicochemical properties, and established synthetic methodologies. The core of this guide focuses on the compound's unique reactivity, dominated by the strain of the three-membered aziridine ring and the influence of its N-benzyloxycarbonyl (Cbz) activating group. We will explore the mechanisms of nucleophilic ring-opening reactions, the cornerstone of this molecule's utility as a versatile synthetic intermediate. Furthermore, this guide details its applications in the stereoselective synthesis of complex nitrogen-containing molecules, including non-natural amino acids and pharmacologically active agents. Detailed experimental protocols, safety considerations, and visual diagrams of key processes are provided to support researchers, scientists, and drug development professionals in leveraging this powerful chemical tool.
Introduction to Aziridine-1,2-dicarboxylates
Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds characterized by significant ring strain (approximately 26-27 kcal/mol).[1] This inherent strain makes them highly reactive and thus valuable as synthetic intermediates for the construction of more complex, nitrogen-containing molecules.[1][2] However, non-activated aziridines can be relatively inert towards many nucleophiles.[3] Their synthetic utility is dramatically enhanced by the introduction of an electron-withdrawing group (EWG) on the ring nitrogen.
This compound is a prime example of such an "activated" aziridine. The N-benzyloxycarbonyl (Cbz or Z) group acts as a potent EWG, increasing the electrophilicity of the ring carbons and rendering the aziridine susceptible to regioselective ring-opening by a wide array of nucleophiles.[1] This activation, combined with the defined stereochemistry at the C2 position, establishes this compound as a powerful chiral building block for asymmetric synthesis.[4] It provides a reliable pathway to enantiomerically pure molecules, a critical requirement in modern drug development.[4]
Physicochemical Properties and Identification
The compound exists as distinct enantiomers, each with a unique CAS number. It is crucial for researchers to specify the desired stereoisomer for stereoselective applications.
| Property | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | 1-O-benzyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate[5] | 1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate[6] |
| Synonyms | 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate | Methyl (S)-(-)-N-Z-aziridine-2-carboxylate |
| CAS Number | 154632-86-7[5][7][8] | 104597-98-0[9] |
| Molecular Formula | C₁₂H₁₃NO₄[5][7] | C₁₂H₁₃NO₄[9] |
| Molecular Weight | 235.24 g/mol [5][9][7] | 235.24 g/mol [9] |
| Physical Form | Liquid | - |
| Purity | ≥96%[7] | ≥95%[9] |
| Storage Temperature | 4°C[7] or 2-8°C, Sealed in dry | - |
| InChI Key | GTZJUBQWCWZING-VUUHIHSGSA-N[5] | GTZJUBQWCWZING-NKUHCKNESA-N[6] |
| SMILES | COC(=O)[C@H]1CN1C(=O)OCC2=CC=CC=C2[5] | COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2[6] |
Safety Information
As a class, aziridines are considered alkylating agents and may be mutagenic; they should be handled with appropriate care in a laboratory setting.[10]
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.
Synthesis of Chiral Aziridine-1,2-dicarboxylates
The most reliable methods for synthesizing enantiopure aziridine-2-carboxylates involve the cyclization of chiral precursors derived from the "chiral pool," such as amino acids. A common strategy utilizes a 1,2-amino alcohol, where the hydroxyl group is converted into a good leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom.[1]
The synthesis of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate can be achieved from L-serine methyl ester. This process involves protection of the amine, activation of the hydroxyl group (e.g., as a mesylate or tosylate), and subsequent base-induced cyclization.
Caption: Asymmetric synthesis workflow from L-serine.
Protocol 1: Synthesis from L-Serine Methyl Ester Hydrochloride
Expertise & Causality: This protocol follows a trusted three-step sequence. N-protection is performed first to prevent the amine from interfering with the subsequent sulfonation of the alcohol. The hydroxyl group is then converted to a mesylate, an excellent leaving group. Finally, a non-nucleophilic base is used to deprotonate the Cbz-protected amine, which then acts as an intramolecular nucleophile, displacing the mesylate to form the aziridine ring with inversion of configuration at the carbon bearing the leaving group.
-
N-Protection:
-
Dissolve L-serine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium carbonate (2.5 eq) to neutralize the hydrochloride and act as a base.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0°C. This slow addition is critical to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous workup, separating the organic layer, washing with brine, drying over sodium sulfate, and concentrating under reduced pressure to yield N-Cbz-L-serine methyl ester.
-
-
Hydroxyl Activation:
-
Dissolve the product from Step 1 in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The base scavenges the HCl generated during the reaction.
-
Stir the reaction at 0°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench with saturated sodium bicarbonate solution, and perform a standard aqueous workup to isolate the crude N-Cbz-O-mesyl-L-serine methyl ester.
-
-
Intramolecular Cyclization:
-
Dissolve the crude mesylate in a suitable solvent like acetonitrile.
-
Add a slight excess of a base such as potassium carbonate (K₂CO₃, 1.5 eq). K₂CO₃ is strong enough to facilitate the cyclization but not so strong as to cause significant side reactions like ester hydrolysis.
-
Heat the mixture to reflux (approx. 82°C) and stir for 6-12 hours until TLC indicates reaction completion.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the pure (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate.
-
Chemical Reactivity: The Nucleophilic Ring-Opening
The synthetic power of this aziridine lies in its susceptibility to nucleophilic ring-opening reactions.[10][11] The N-Cbz activating group enhances the electrophilicity of the two ring carbons, facilitating attack by a nucleophile.
Caption: Regioselectivity in aziridine ring-opening.
Mechanistic Insights:
The reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of the C-N bond with inversion of stereochemistry at the point of attack.
-
Regioselectivity: For aziridine-2-carboxylates, there are two potential sites of attack: C2 (the α-carbon, bearing the ester) and C3 (the β-carbon).
-
Attack at C3 (β-attack): This is generally the favored pathway for most heteroatom and many carbon nucleophiles.[1] It is sterically less hindered and leads to the formation of β-substituted-α-amino acid derivatives.
-
Attack at C2 (α-attack): Attack at the more substituted carbon is less common but can occur, particularly with certain organometallic reagents or under conditions that favor charge buildup at that position.[12] This pathway yields α-substituted-β-amino acid derivatives.[12]
-
The choice of nucleophile, solvent, and temperature can influence this regioselectivity, providing a handle for synthetic chemists to control the outcome.[12]
Applications in Research and Drug Development
The primary application of this compound is as a chiral synthon for preparing enantiomerically enriched, complex molecules.
Caption: Role as a versatile chiral intermediate.
-
Asymmetric Synthesis of Amino Acids: The regioselective ring-opening provides a direct route to a wide variety of non-proteinogenic α- and β-amino acids, which are crucial components of peptidomimetics and other pharmaceuticals.
-
Medicinal Chemistry:
-
Anticancer Agents: The (S)-enantiomer has been identified as an inhibitor of Protein Disulfide Isomerase A1 (PDIA1), an enzyme involved in protein folding.[4] Disrupting this process can induce apoptosis in cancer cells.[4]
-
Antiparasitic Activity: Aziridine derivatives have shown potential as agents against parasites like Leishmania without significant cytotoxicity to host cells.[4]
-
-
Synthesis of Natural Products: It serves as a key intermediate in the total synthesis of complex natural products that contain chiral amine or amino acid moieties.[2]
Experimental Protocol: Ring-Opening with a Thiol Nucleophile
Trustworthiness & Causality: This protocol details a representative Sₙ2 ring-opening reaction. Thiophenol is used as a soft nucleophile that reliably attacks the less-hindered C3 position. The reaction is run at room temperature as the activated aziridine is sufficiently reactive, avoiding higher temperatures that might lead to side reactions or decomposition. The subsequent steps describe a standard workup and purification to isolate the desired product.
-
Reaction Setup:
-
To a solution of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add thiophenol (1.2 eq).
-
Add a catalytic amount of a mild base, such as triethylamine (0.1 eq), to facilitate the deprotonation of the thiol, increasing its nucleophilicity.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting aziridine spot and the appearance of a new, more polar product spot.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl solution (to remove the base), saturated sodium bicarbonate solution (to remove excess thiol and any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting crude oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ring-opened product, a derivative of cysteine.
-
Conclusion
This compound is more than just a chemical compound; it is a precision tool for asymmetric synthesis. Its value is derived from a synergistic combination of factors: the inherent reactivity of the strained aziridine ring, the electronic activation provided by the N-Cbz group, and the defined stereocenter at C2. These features allow chemists to perform highly controlled nucleophilic ring-opening reactions, creating new stereocenters with predictable outcomes. For researchers in drug discovery and organic synthesis, this molecule offers a reliable and versatile platform for accessing the complex, enantiomerically pure nitrogenous compounds that are often at the heart of therapeutic innovation.
References
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- LookChem. 1-BENZYL 2-METHYL (S)-(-)-1,2-AZIRIDINEDICARBOXYLATE.
- Lee, W. et al. (2021-03-18). Alkylative Aziridine Ring-Opening Reactions. PMC - NIH.
- PubMed. (2021-03-18). Alkylative Aziridine Ring-Opening Reactions.
- Sigma-Aldrich. (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate.
- ChemScene. (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate.
- Wikipedia. Aziridines.
- MDPI. (2024-10-11). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.
- RSC Publishing. Recent breakthroughs in ring-opening annulation reactions of aziridines.
- BLD Pharm. This compound.
- PMC - NIH. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride.
- Benchchem. (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | RUO.
- Ishikawa, T. (2012-09-05). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, Vol. 85, No. 12.
- Chemsrc. CAS#:154632-86-7 | 1-Benzyl 2-methyl (R)-aziridine-1, 2-dicarboxylate.
- PubChemLite. 1-benzyl 2-methyl (2s)-aziridine-1,2-dicarboxylate (C12H13NO4).
- 알앤디메이트. (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate.
- Sigma-Aldrich. Benzyl aziridine-1-carboxylate | 25711-25-5.
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properties of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
An In-depth Technical Guide to 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a highly functionalized, chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. As an "activated" aziridine, its three-membered ring is electronically primed for nucleophilic attack, a property stemming from the electron-withdrawing nature of the N-benzyloxycarbonyl (Cbz) group. This inherent reactivity, combined with the stereocenters on the aziridine core, makes it a powerful chiral building block. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characteristic reactions, and its burgeoning applications in drug discovery, particularly as a covalent modifier of protein targets such as Protein Disulfide Isomerase (PDI).
Introduction: The Strategic Value of an Activated Aziridine
Aziridines, the nitrogen-containing analogues of epoxides, are valuable intermediates in organic synthesis due to the inherent strain of their three-membered ring (approx. 26-27 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[1] However, N-alkyl or N-H aziridines are often relatively inert. The strategic placement of an electron-withdrawing group on the aziridine nitrogen, such as the benzyloxycarbonyl (Cbz) group in this compound, fundamentally alters its chemical character. This "activation" dramatically increases the electrophilicity of the ring carbons, rendering the molecule susceptible to attack by a wide range of nucleophiles under mild conditions.[2]
The title compound is a dicarboxylate ester derivative, providing two distinct handles for synthetic elaboration. Its chirality makes it an invaluable precursor for the stereoselective synthesis of complex, non-proteinogenic α- and β-amino acids, which are key components of many modern pharmaceuticals.[1] This guide will elucidate the core properties and applications that position this molecule as a critical tool for researchers in organic synthesis and drug development.
Physicochemical and Spectroscopic Properties
Core Physicochemical Data
The are summarized below. The specific enantiomer (R or S) will have identical physical properties except for the sign of its optical rotation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₃NO₄ | [3] |
| Molecular Weight | 235.24 g/mol | [3] |
| CAS Number | 154632-86-7 ((R)-enantiomer) | [3][4][5] |
| 104597-98-0 ((S)-enantiomer) | ||
| Physical Form | Liquid / Oil | |
| Storage | Store at 2-8°C or frozen (-20°C) under inert atmosphere. | [3] |
| Topological Polar Surface Area (TPSA) | 55.61 Ų | [3] |
| Computed logP | 1.18 | [3] |
Representative Spectroscopic Profile
While a specific spectrum for the title compound is not publicly available, the expected NMR and IR data can be reliably predicted based on its structure and data from closely related analogues, such as aziridine-containing dipeptides.[6]
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.45 (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.20 (s, 2H): Methylene protons (-O-CH₂ -Ph) of the Cbz group.
-
δ 3.75 (s, 3H): Methyl ester protons (-COOCH₃ ).
-
δ 3.10 (dd, 1H): Aziridine proton at C2 (Hα to the methyl ester).
-
δ 2.55 (d, 1H): Aziridine proton at C3 (cis to H at C2).
-
δ 2.30 (d, 1H): Aziridine proton at C3 (trans to H at C2).
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~170: Methyl ester carbonyl carbon.
-
δ ~163: Carbamate carbonyl carbon.
-
δ ~135: Quaternary aromatic carbon of the benzyl group.
-
δ ~128-129: Aromatic carbons of the benzyl group.
-
δ ~68: Methylene carbon (-O-CH₂ -Ph) of the Cbz group.
-
δ ~53: Methyl ester carbon (-COOCH₃ ).
-
δ ~35-38: Aziridine ring carbons (C2 and C3).[6]
Expected IR (ATR):
-
~3000 cm⁻¹: C-H stretching (aromatic and aliphatic).
-
~1740 cm⁻¹: C=O stretching (ester).
-
~1700 cm⁻¹: C=O stretching (carbamate).
-
~1250 cm⁻¹: C-O stretching.
Synthesis and Characterization
General Synthetic Strategies
N-activated aziridine-2-carboxylates are typically synthesized from readily available chiral precursors to ensure stereochemical integrity. The most common approach involves the cyclization of β-substituted α-amino acids, such as serine or threonine. The key steps involve converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by base-promoted intramolecular Sₙ2 cyclization.
Detailed Experimental Protocol: Synthesis of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
This protocol describes the N-protection of a pre-formed aziridine-2-carboxylate, a common final step in the synthesis. The causality behind this choice is that it allows for the late-stage introduction of the activating group.
Reaction: Methyl (S)-aziridine-2-carboxylate + Benzyl Chloroformate → (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Materials:
-
Methyl (S)-aziridine-2-carboxylate (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add methyl (S)-aziridine-2-carboxylate and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine dropwise to the stirred solution. Et₃N acts as a base to neutralize the HCl byproduct generated during the reaction, preventing protonation and subsequent ring-opening of the aziridine.
-
Acylation: Add benzyl chloroformate dropwise over 10-15 minutes. Maintaining the low temperature is critical to control the exothermicity of the acylation reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 10% aqueous citric acid. This acidic wash removes the excess triethylamine.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Neutralization: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove residual citric acid) and brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the N-Cbz protection of methyl aziridine-2-carboxylate.
Chemical Reactivity and Mechanistic Insights
The Activated Aziridine: A Potent Electrophile
The reactivity of the title compound is dominated by the electrophilic nature of its C2 and C3 ring carbons. The Cbz group withdraws electron density from the nitrogen atom, which in turn polarizes the C-N bonds of the ring. This electronic effect, coupled with the high ring strain, makes the aziridine an excellent substrate for Sₙ2-type ring-opening reactions.[2]
Nucleophilic Ring-Opening Reactions
This is the cornerstone reaction of activated aziridines. The choice of nucleophile and reaction conditions dictates the regiochemical outcome.
-
Regioselectivity: The attack can occur at either C2 (the carbon bearing the ester) or C3.
-
Attack at C3 (β-attack): This is generally favored by "soft" and less sterically hindered nucleophiles, particularly heteroatoms like thiols, amines, and azides.[1] This pathway leads to the formation of β-substituted-α-amino acid derivatives.
-
Attack at C2 (α-attack): This pathway is less common but can be promoted by "harder" nucleophiles or when C3 is sterically hindered. This leads to α-substituted-β-amino acid derivatives.
-
The regioselectivity is a self-validating system; the structure of the final product, confirmed by NMR (e.g., via HMBC correlations), validates the site of nucleophilic attack.
Caption: Regioselectivity in the nucleophilic ring-opening of the aziridine.
Detailed Experimental Protocol: Ring-Opening with Benzyl Mercaptan
This protocol demonstrates the regioselective synthesis of a protected cysteine derivative, a valuable building block in peptide chemistry.
Reaction: (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate + Benzyl Mercaptan → Methyl (2R,3S)-N-(benzyloxycarbonyl)-3-(benzylthio)serinate
Materials:
-
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (1.0 equiv)
-
Benzyl Mercaptan (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried flask, add the aziridine substrate, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Nucleophile Addition: Add benzyl mercaptan to the stirred suspension. Potassium carbonate acts as a mild base to deprotonate the thiol, generating the more nucleophilic thiolate in situ.
-
Reaction: Stir the reaction at room temperature for 8-12 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting aziridine.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃). Wash the pad with ethyl acetate.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the pure ring-opened product. The stereochemistry of the product is inverted at the center of attack (C3) as expected for an Sₙ2 reaction.
Applications in Drug Discovery and Development
The unique reactivity profile of this compound makes it a versatile tool for addressing challenges in modern drug discovery.
Chiral Precursor to Unnatural Amino Acids
The stereospecific ring-opening of chiral aziridine-2-carboxylates is one of the most reliable methods for producing enantiomerically pure, non-proteinogenic amino acids.[7] By varying the nucleophile, a diverse library of α- and β-amino acids with unique side chains (thioethers, ethers, alkyl chains, etc.) can be synthesized for incorporation into peptides or as standalone pharmacophores.
Covalent "Warhead" for Targeted Inhibitors
The electrophilicity of the activated aziridine ring makes it an ideal "warhead" for covalent inhibitors.[6] These inhibitors form a permanent covalent bond with a nucleophilic residue (typically cysteine or serine) in the active site of a target protein. This leads to irreversible inhibition, which can offer advantages in potency and duration of action compared to non-covalent inhibitors.
Case Study: Inhibition of Protein Disulfide Isomerase (PDI)
A prominent application for aziridine-based compounds is the inhibition of Protein Disulfide Isomerase (PDI).
-
The Target: PDI is an enzyme in the endoplasmic reticulum (ER) that catalyzes the formation and rearrangement of disulfide bonds, a critical step in the proper folding of many secreted and membrane-bound proteins.[8] Many cancer cells are under high proteotoxic stress and overexpress PDI to manage their high protein synthesis load.[9]
-
Mechanism of Inhibition: PDI has a catalytic active site containing two cysteine residues. Aziridine-based inhibitors act as alkylating agents. The strained ring is attacked by one of the nucleophilic cysteine thiolates in the PDI active site, forming a stable, covalent thioether bond. This irreversible alkylation inactivates the enzyme.[10]
-
Therapeutic Consequence: Inhibition of PDI disrupts cellular proteostasis (protein homeostasis), leading to the accumulation of misfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR) and terminal ER stress, ultimately inducing apoptosis (programmed cell death) in cancer cells.[9][11] This makes PDI inhibitors a promising therapeutic strategy for various cancers.
Caption: Mechanism of PDI inhibition by an aziridine warhead leading to apoptosis.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed synthetic intermediate. Its value lies in the predictable and controllable reactivity of its activated, strained ring system. For synthetic chemists, it offers a stereospecific gateway to a vast array of complex amino acid derivatives. For medicinal chemists and drug developers, it provides a validated electrophilic warhead for the design of potent, targeted covalent inhibitors. As the demand for more sophisticated and specific therapeutics grows, the utility of such precisely engineered building blocks will undoubtedly continue to expand.
References
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PrepChem. Synthesis of N-Cbz-2-methyl aziridine. Available at: [Link]
-
HETEROCYCLES. Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). Available at: [Link]
-
Semantic Scholar. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2022). Available at: [Link]
-
Wageningen University & Research. Synthesis and reactions of aziridine-2-carboxylic esters. Available at: [Link]
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ChemSynthesis. 1-benzyl-2-methylaziridine. Available at: [Link]
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Frontiers in Chemistry. Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Available at: [Link]
-
ChemRxiv. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). Available at: [Link]
-
Chemsrc. CAS#:154632-86-7 | 1-Benzyl 2-methyl (R)-aziridine-1, 2-dicarboxylate. Available at: [Link]
-
Patsnap Synapse. What are PDI inhibitors and how do they work?. (2024). Available at: [Link]
-
MDPI. Unexplored Nucleophilic Ring Opening of Aziridines. (2018). Available at: [Link]
-
MDPI. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells. (2022). Available at: [Link]
-
Wikipedia. Protein disulfide-isomerase. Available at: [Link]
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Semantic Scholar. Nucleophilic ring opening reactions of aziridines. (2018). Available at: [Link]
-
ResearchGate. The pathway of PDI catalyzed disulfide formation and isomerization in.... Available at: [Link]
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National Institutes of Health (NIH). Functions and mechanisms of protein disulfide isomerase family in cancer emergence. (2022). Available at: [Link]
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Cheméo. Chemical Properties of Aziridine, 2-methyl- (CAS 75-55-8). Available at: [Link]
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PubChem. Benzyl Nicotinate. Available at: [Link]
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PubChem. Aziridine. Available at: [Link]
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An In-Depth Technical Guide to 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate: Structure, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of 1-benzyl 2-methyl aziridine-1,2-dicarboxylate, a chiral building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its core structure, stereospecific synthesis, characteristic spectroscopic data, and its versatile reactivity, which positions it as a valuable intermediate in the synthesis of complex nitrogen-containing molecules.
Introduction: The Strategic Importance of Activated Aziridines
Aziridines, the smallest nitrogen-containing heterocycles, are highly valuable synthetic intermediates due to the inherent strain in their three-membered ring (approximately 26-27 kcal/mol), which makes them susceptible to regio- and stereoselective ring-opening reactions.[1][2] The reactivity of the aziridine ring can be significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom.[2] this compound, often referred to as an N-Cbz-aziridine-2-carboxylate, is an archetypal example of such an "activated" aziridine. The benzyloxycarbonyl (Cbz) group serves a dual purpose: it activates the ring towards nucleophilic attack and also acts as a protecting group for the nitrogen atom, which can be readily removed under standard hydrogenolysis conditions.
This unique combination of features makes this compound a powerful tool for the asymmetric synthesis of a wide array of valuable compounds, including non-proteinogenic α- and β-amino acids, peptide mimics, and complex natural products.[1][3] This guide will provide the necessary technical details to harness the synthetic potential of this versatile building block.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule that exists as two enantiomers, the (R)- and (S)-forms. The stereochemistry at the C2 position is crucial as it dictates the stereochemical outcome of subsequent reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₄ | [4][5] |
| Molecular Weight | 235.24 g/mol | [4][5] |
| CAS Number | (R)-enantiomer: 154632-86-7(S)-enantiomer: 104597-98-0 | [5][6] |
| Synonyms | (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester, Methyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate | [5] |
| Appearance | Liquid | [6] |
| Boiling Point | 160-165 °C at 2 mmHg | [5] |
| Density | 1.19 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.519 | [5] |
| Storage | 4°C | [4] |
Stereoselective Synthesis: A Protocol from L-Serine
The most common and reliable method for the stereospecific synthesis of this compound is from the readily available chiral pool starting material, L-serine methyl ester. This multi-step synthesis involves the protection of the amino and carboxyl groups, activation of the hydroxyl group, and subsequent intramolecular cyclization. The following protocol is a representative example of this synthetic strategy.
Synthetic Workflow
Caption: Synthetic workflow for 1-Benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate.
Detailed Experimental Protocol
Step 1: N-Protection of L-Serine Methyl Ester
-
To a solution of L-serine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water at 0 °C, add sodium bicarbonate (2.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Cbz-L-serine methyl ester, which can be used in the next step without further purification.
Step 2: Mesylation of the Hydroxyl Group
-
Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (Ms-Cl, 1.2 eq).
-
Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, dilute the reaction with DCM, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylated intermediate is typically used directly in the next step.
Step 3: Intramolecular Cyclization
-
Dissolve the crude mesylated intermediate in a suitable solvent such as anhydrous acetonitrile or THF.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate as a liquid.
Spectroscopic Characterization
Due to the limited availability of published spectroscopic data for this specific compound, the following are predicted and representative data based on the analysis of closely related N-Cbz protected amino acid methyl esters and aziridine-2-carboxylates. Researchers should always acquire their own analytical data for confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~3.75 | s | 3H | Methyl ester protons (-OCH₃) |
| ~3.20 | dd | 1H | Aziridine C2 proton |
| ~2.60 | dd | 1H | Aziridine C3 proton (trans to C2-H) |
| ~2.35 | dd | 1H | Aziridine C3 proton (cis to C2-H) |
Causality: The aromatic protons appear in their characteristic region. The benzylic protons of the Cbz group are typically a singlet around 5.1-5.2 ppm. The methyl ester protons are a sharp singlet. The three protons on the aziridine ring form a characteristic AMX spin system with distinct coupling constants. The C2 proton is coupled to the two diastereotopic C3 protons.
¹³C NMR (Carbon Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | Carbonyl carbon (ester) |
| ~155 | Carbonyl carbon (carbamate) |
| ~135 | Aromatic quaternary carbon |
| ~128-129 | Aromatic CH carbons |
| ~68 | Benzylic carbon (-CH₂-Ph) |
| ~53 | Methyl ester carbon (-OCH₃) |
| ~36 | Aziridine C2 carbon |
| ~34 | Aziridine C3 carbon |
Causality: The two carbonyl carbons (ester and carbamate) will appear downfield. The aromatic carbons will be in the 127-136 ppm range. The benzylic and methyl ester carbons are in their expected regions. The strained aziridine ring carbons are shifted upfield compared to their acyclic counterparts.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1750 | C=O stretch (ester) |
| ~1715 | C=O stretch (carbamate) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1200-1300 | C-N stretch |
Causality: The two carbonyl groups will give rise to strong absorption bands in the specified regions. The C-H stretches for aromatic and aliphatic protons are also characteristic.
Mass Spectrometry (MS)
For electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 236.0917 and the sodium adduct [M+Na]⁺ at m/z 258.0736.[7]
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in its predictable reactivity, primarily through nucleophilic ring-opening reactions. The N-Cbz group activates the aziridine, making it an excellent electrophile.
Regioselectivity of Nucleophilic Ring-Opening
Nucleophilic attack can occur at either C2 or C3 of the aziridine ring. The regioselectivity is influenced by several factors, including the nature of the nucleophile and the presence of Lewis acids.
-
Attack at C3 (β-attack): This is the more common pathway for many nucleophiles, leading to the formation of α-substituted-β-amino acids. This regioselectivity is favored due to less steric hindrance at the C3 position.[2]
-
Attack at C2 (α-attack): Attack at the more substituted C2 position can occur, particularly with "softer" nucleophiles like organocuprates or under Lewis acidic conditions that favor the formation of a more stable carbocation-like intermediate at the α-position to the ester.[8][9]
Caption: Regioselectivity in the nucleophilic ring-opening of this compound.
Representative Ring-Opening Reactions
Protocol: Ring-Opening with Organocuprates (C2 Attack)
-
Prepare the organocuprate reagent (e.g., lithium dimethylcuprate) in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.
-
To this solution, add a solution of this compound (1.0 eq) in THF dropwise at -78 °C.
-
Allow the reaction to stir at low temperature for several hours before quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the β-substituted-α-amino acid derivative.
Causality: Organocuprates are soft nucleophiles that tend to favor attack at the more electron-deficient C2 position, which is alpha to the electron-withdrawing ester group. This provides a route to α-amino acids with a new carbon-carbon bond at the β-position.[9]
Role in the Synthesis of Biologically Active Molecules
While direct examples of the use of this compound in the synthesis of marketed drugs are not readily found in the literature, closely related aziridine-2-carboxylates are key intermediates in the synthesis of important antiviral agents.
For instance, the synthesis of the anti-influenza drug Oseltamivir (Tamiflu®) often involves the use of an aziridine intermediate.[10][11][12] The strategic opening of the aziridine ring allows for the stereocontrolled introduction of one of the key amine functionalities present in the final drug molecule. Similarly, in the synthesis of some HIV protease inhibitors like Lopinavir , aziridine-derived building blocks have been employed to construct the complex amino alcohol core of the molecule.[1]
These examples underscore the "field-proven" utility of the N-activated aziridine-2-carboxylate scaffold in complex molecule synthesis and drug development. The title compound serves as a versatile and readily accessible starting material for the exploration of new chemical entities with potential therapeutic applications.
Conclusion
This compound is a highly valuable and versatile chiral building block for organic synthesis. Its stereospecific synthesis from readily available starting materials, coupled with the predictable and regioselective reactivity of its activated aziridine ring, makes it an indispensable tool for the construction of complex nitrogen-containing molecules. This guide has provided a detailed overview of its structure, synthesis, and reactivity, offering a solid foundation for researchers and drug development professionals to leverage its synthetic potential in their own work.
References
- Oh, H.-S., & Kang, H.-y. (2012). Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. The Journal of Organic Chemistry.
- Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry–A European Journal.
- Baldwin, J. E., Adlington, R. M., O'Neil, I. A., Schofield, C., Spivey, A. C., & Sweeney, J. B. (1989). The ring opening of aziridine-2-carboxylate esters with organometallic reagents.
-
Wikipedia contributors. (2023, November 29). Oseltamivir total synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 48(4), 1131–1140.
-
Roche Synthesis of Oseltamivir. (n.d.). Retrieved January 12, 2026, from [Link]
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Chiral Aziridine Building Blocks: A Technical Guide to Synthesis and Application
<R>
Abstract
Chiral aziridines are powerful and versatile building blocks in modern organic synthesis. Their inherent ring strain and stereodefined centers make them valuable precursors for a diverse array of nitrogen-containing molecules, including amino acids, amino alcohols, and complex alkaloids.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, reactivity, and strategic applications of chiral aziridines. We will delve into the causal factors behind experimental choices, present validated protocols, and offer insights into the practical utility of these remarkable heterocycles.
Introduction: The Strategic Importance of Chiral Aziridines
Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds.[3][4][5] The considerable ring strain, estimated at approximately 27 kcal/mol, renders them highly reactive intermediates susceptible to nucleophilic ring-opening reactions.[6] This reactivity, when harnessed in a stereocontrolled manner, provides a powerful tool for the introduction of nitrogen functionalities into complex molecules.[2][6]
The significance of chiral aziridines in drug discovery and development cannot be overstated. Over 130 biologically active compounds containing the aziridine motif have been identified, exhibiting a range of pharmacological activities including antitumor, antimicrobial, and antibacterial effects.[7] Furthermore, their ability to serve as precursors to chiral amines, amino alcohols, and other nitrogenous compounds makes them indispensable in the synthesis of numerous pharmaceuticals.[2][7]
This guide will navigate the key aspects of chiral aziridine chemistry, from their stereoselective synthesis to their diverse applications as versatile synthetic intermediates.
Synthesis of Chiral Aziridines: Establishing Stereochemical Integrity
The generation of enantiomerically pure or enriched aziridines is the critical first step in their utilization as chiral building blocks. Several robust strategies have been developed, each with its own set of advantages and substrate scope. These can be broadly categorized into three main approaches: nitrene addition to alkenes, carbene addition to imines, and intramolecular cyclization of chiral precursors.[8]
Catalytic Asymmetric Aziridination of Alkenes
The direct, enantioselective aziridination of prochiral alkenes is a highly atom-economical and conceptually elegant approach. This typically involves the transfer of a nitrene equivalent to an alkene, mediated by a chiral catalyst.
A variety of transition metal catalysts have been successfully employed, including those based on copper, rhodium, and ruthenium.[5][9][10] For instance, copper complexes with bis(oxazoline) ligands have been shown to catalyze the aziridination of olefins with high enantioselectivity, particularly for substrates like cinnamate esters.[5] Similarly, newly designed Ru(CO)salen complexes have demonstrated high efficiency in the asymmetric aziridination of a broad range of alkenes with low catalyst loadings.[9]
Recent advancements have also focused on the challenging aziridination of unactivated terminal alkenes, a previously significant hurdle. The use of planar chiral rhodium(III) indenyl catalysts has emerged as a promising solution, exhibiting remarkable functional group tolerance and excellent chemoselectivity.[2][7][11]
Table 1: Comparison of Selected Catalytic Asymmetric Aziridination Methods
| Catalyst System | Alkene Substrate Scope | Typical Enantioselectivity | Key Advantages |
| Cu(I)/Bis(oxazoline) | Activated olefins (e.g., cinnamates) | 94-97% ee | Well-established, commercially available ligands |
| Ru(II)/Salen | Conjugated and non-conjugated olefins | High | Low catalyst loadings, broad substrate scope |
| Rh(III)/Planar Chiral Indenyl | Unactivated terminal alkenes | up to 95:5 e.r. | High functional group tolerance, chemoselective |
| Rh(II)/Chiral Carboxylate | Mono-, di-, and trisubstituted alkenes | up to 99% ee | Broad scope, applicable to late-stage functionalization |
Asymmetric Carbene Addition to Imines
Complementary to nitrene transfer, the reaction of carbenes or carbene equivalents with imines provides another powerful route to chiral aziridines.[3] Chiral Lewis acids, such as those derived from VAPOL and VANOL ligands in combination with triphenylborate, have proven to be highly effective catalysts for the reaction of imines with diazo compounds.[12] This method often exhibits high diastereoselectivity for the formation of cis-aziridines and excellent enantioselectivity across a range of imine substrates.[12]
Intramolecular Cyclization of Chiral Precursors
The cyclization of enantiomerically pure precursors, such as β-amino alcohols or β-haloamines, is a classical and reliable method for synthesizing chiral aziridines.[13][14] This approach leverages the readily available "chiral pool" of natural products like amino acids. The stereochemistry of the resulting aziridine is directly controlled by the stereocenters present in the acyclic precursor.[14]
A common protocol involves the Mitsunobu reaction of β-amino alcohols, which can proceed via an internal displacement to form the aziridine ring.[14] It is crucial to note that the regiochemistry of subsequent ring-opening reactions can be influenced by the substitution pattern of the aziridine formed.[14][15]
Experimental Protocol: Synthesis of a Chiral Aziridine from a β-Amino Alcohol via Mitsunobu Cyclization
-
Dissolution: Dissolve the enantiomerically pure β-amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and cool to 0 °C.
-
Slow Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF to the cooled mixture. The reaction is often exothermic, and slow addition is critical to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aziridine.
Reactivity of Chiral Aziridines: A Tale of Two Rings
The synthetic utility of chiral aziridines is primarily derived from their susceptibility to nucleophilic ring-opening reactions.[1][3] The regioselectivity and stereoselectivity of these reactions are highly predictable and depend on several factors, most notably the nature of the substituent on the aziridine nitrogen. This leads to a fundamental distinction between "activated" and "non-activated" aziridines.[16]
Activated vs. Non-Activated Aziridines
Activated aziridines possess an electron-withdrawing group (EWG) on the nitrogen atom, such as a sulfonyl (e.g., tosyl, nosyl), acyl, or carbamoyl group.[16] This EWG enhances the electrophilicity of the ring carbon atoms, making them more susceptible to nucleophilic attack.[16] The ring-opening of activated aziridines typically proceeds via a direct Sₙ2 mechanism, leading to a clean inversion of stereochemistry at the site of attack.[16]
Non-activated aziridines , in contrast, bear electron-donating or neutral groups on the nitrogen, such as alkyl or aryl moieties.[16] The increased electron density within the ring makes the carbons less electrophilic, and these aziridines are consequently less reactive towards nucleophiles.[16] Ring-opening of non-activated aziridines often requires activation by a Brønsted or Lewis acid to facilitate the reaction.[16]
Diagram: Reactivity of Activated vs. Non-Activated Aziridines
Caption: A workflow for the two-step synthesis of a chiral vicinal diamine from a chiral aziridine.
Aziridine-2-Carboxylates as Precursors to Amino Acids
Chiral aziridine-2-carboxylates are particularly valuable building blocks, serving as constrained synthons for both α- and β-amino acids. [13]Nucleophilic ring-opening at the C3 position with various nucleophiles, followed by appropriate functional group manipulations, provides access to a wide array of non-proteinogenic amino acids. [13]
Role in the Total Synthesis of Natural Products
Chiral aziridines have been instrumental in the total synthesis of numerous complex natural products. Their ability to introduce nitrogen-containing stereocenters with high fidelity makes them ideal for constructing intricate molecular architectures. For example, aziridination reactions have been key steps in the synthesis of molecules like oseltamivir (Tamiflu) and various alkaloids. [4][13]
Conclusion and Future Outlook
Chiral aziridine building blocks have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. The continued development of novel and efficient methods for their enantioselective synthesis, particularly for challenging substrates, will undoubtedly expand their utility. [2][7]As our understanding of their reactivity deepens, we can expect to see even more innovative applications of chiral aziridines in the synthesis of next-generation pharmaceuticals and complex molecular targets. The ability to precisely control the introduction of nitrogen stereocenters through aziridine chemistry will remain a critical enabling technology in the fields of medicinal chemistry and drug development.
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Introduction: The Strategic Importance of Chiral Aziridines
An In-depth Technical Guide to the Synthesis of Enantiomerically Pure Aziridines
Aziridines, the nitrogen-containing analogues of epoxides, are highly valuable three-membered heterocyclic scaffolds in modern organic chemistry.[1] Their inherent ring strain (approximately 26-27 kcal/mol) makes them susceptible to regio- and stereoselective ring-opening reactions, providing facile access to a diverse array of complex nitrogen-containing molecules such as amino alcohols, diamines, and unnatural amino acids.[2][3] In the context of drug development and natural product synthesis, the ability to produce these molecules in an enantiomerically pure form is paramount. Chiral aziridines serve as powerful building blocks, allowing for the stereospecific installation of nitrogen atoms into a target molecule.[4][5]
This guide provides a comprehensive overview of the core strategies for synthesizing enantiomerically pure aziridines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of stereocontrol, offering field-proven insights into the causal relationships between reaction design and stereochemical outcome. The methodologies discussed are selected for their reliability, versatility, and impact on the field, providing a robust toolkit for professionals engaged in the synthesis of complex, biologically active compounds.
Chapter 1: Catalytic Asymmetric Aziridination of Alkenes
The most atom-economical and attractive approach to chiral aziridines is the direct, catalytic asymmetric aziridination of prochiral alkenes.[4] This strategy relies on the transfer of a nitrene moiety ('NR') from a nitrogen source to a C=C double bond, with stereoselectivity being induced by a chiral catalyst. The mechanism generally involves the formation of a reactive metal-nitrene intermediate.[1]
Copper-Catalyzed Systems: The Bis(oxazoline) Revolution
The pioneering work of Evans and Jacobsen demonstrated the power of C₂-symmetric copper(I) complexes bearing bis(oxazoline) (BOX) ligands for enantioselective nitrene transfer.[6] These systems typically utilize (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs) as the nitrene source.
Causality of Stereocontrol: The chirality of the ligand creates a specific three-dimensional environment around the copper center. The incoming alkene substrate can only approach the reactive copper-nitrene intermediate from a sterically less hindered trajectory, leading to the preferential formation of one enantiomer of the aziridine. The geometry of the approach is dictated by the ligand's structure, particularly the nature of the substituents at the stereogenic centers of the oxazoline rings.
Caption: Generalized catalytic cycle for Cu-BOX aziridination.
Experimental Protocol: Asymmetric Aziridination of Styrene
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add CuOTf·0.5C₆H₆ (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).
-
Solvent Addition: Add 5 mL of anhydrous acetonitrile via syringe and stir the mixture at room temperature for 1 hour to ensure complex formation.
-
Reactant Addition: Add styrene (1.0 mmol, 1.0 equiv).
-
Nitrene Source Addition: In a separate flask, dissolve PhI=NTs (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Upon completion (typically 4-6 hours), quench the reaction by adding 10 mL of a saturated aqueous solution of Na₂S₂O₃.
-
Workup: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the enantiomerically enriched N-tosyl-2-phenylaziridine.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Rhodium-Catalyzed Systems: Expanding the Substrate Scope
Dirhodium(II) carboxylate catalysts are highly effective for various transformations, including aziridination.[7] Chiral dirhodium catalysts, such as those developed by Dauban and others, have enabled the highly enantioselective aziridination of a wide range of alkenes, including challenging unactivated and trisubstituted olefins.[4][7][8] These reactions often use sulfamates or other hydroxylamine derivatives as the nitrogen source in the presence of an oxidant like PhI(OAc)₂.[7]
Causality of Stereocontrol: The chiral ligands on the dirhodium core create deep chiral pockets. The metal-nitrene is formed within this pocket, and the alkene must approach in a highly specific orientation to react, thereby ensuring high stereoselectivity. The choice of ligand is critical for controlling both reactivity and selectivity.
| Catalyst System | Alkene Type | N-Source | Yield (%) | ee (%) | Reference |
| Cu(I)-BOX / PhI=NTs | Styrenes | PhI=NTs | 75-95 | 90-99 | [6] |
| Rh₂(S-tfpttl)₄ | Trisubstituted | TBPhsNH₂ | 80-95 | up to 99 | [7] |
| Ru(II)-salen | Unactivated | SES-N₃ | 60-85 | 85-95 | [4][9] |
| Planar Chiral Rh(III) | Unactivated Terminal | Hydroxylamine | 60-90 | 80-93 | [4][8] |
Table 1: Comparison of Catalytic Asymmetric Aziridination Systems.
Chapter 2: Synthesis from Chiral Precursors (Chiral Pool Synthesis)
An alternative to catalytic asymmetric methods is to start with an enantiomerically pure precursor, such as an amino acid, and convert it into a chiral aziridine. A common and reliable method is the intramolecular cyclization of a 1,2-amino alcohol.[2][10]
Mechanism: Stereospecific Intramolecular Sₙ2 Cyclization
This process is a classic example of a stereospecific reaction. The stereochemistry of the final aziridine is directly determined by the stereochemistry of the starting amino alcohol.
-
Activation: The hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate).
-
Cyclization: The lone pair on the nitrogen atom acts as an internal nucleophile, displacing the leaving group via an Sₙ2 reaction. For this to occur, the molecule must adopt a conformation where the nucleophilic nitrogen and the leaving group are in an anti-periplanar (trans-coplanar) arrangement, leading to an inversion of configuration at the carbon bearing the leaving group.[2]
Caption: Workflow for aziridine synthesis from amino acids.
Experimental Protocol: Synthesis of (R)-N-Tosyl-2-methylaziridine from (L)-Alaninol
-
N-Tosylation: Dissolve (L)-Alaninol (10 mmol) in 20 mL of dichloromethane and 5 mL of pyridine in an ice bath. Slowly add p-toluenesulfonyl chloride (11 mmol). Allow the reaction to warm to room temperature and stir overnight.
-
Workup 1: Quench with 1M HCl and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to obtain the N-tosylated amino alcohol.
-
O-Activation & Cyclization: Dissolve the N-tosylated amino alcohol (9 mmol) in 50 mL of anhydrous THF. Cool to 0 °C and add sodium hydride (10 mmol, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes.
-
Leaving Group Formation: Add a second equivalent of p-toluenesulfonyl chloride (10 mmol) and allow the mixture to stir at room temperature for 12-18 hours. The cyclization occurs in situ.[10][11]
-
Workup 2: Carefully quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash chromatography to yield the enantiopure aziridine.
Chapter 3: Diastereoselective Aziridination Methods
When a chiral auxiliary is part of one of the reactants, the synthesis of a chiral aziridine can proceed with high diastereoselectivity.
The Gabriel-Cromwell Reaction
The Gabriel-Cromwell reaction involves the nucleophilic addition of an amine to an α,β-dihalo ketone or ester, followed by an intramolecular Sₙ2 displacement to form the aziridine ring.[12] By using a chiral, non-racemic amine, the reaction can produce a diastereomerically enriched aziridine. The facial selectivity of the initial Michael addition is controlled by the stereodirecting influence of the chiral amine.[13][14]
Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction, where an imine or related species acts as the dienophile, can be a powerful tool for constructing complex nitrogen-containing rings.[15][16] The reaction of 2H-azirines (which act as imine equivalents) with dienes can produce bicyclic aziridines.[17][18] The stereochemical outcome is governed by the principles of pericyclic reactions, with a strong preference for the endo transition state, leading to high diastereoselectivity.[15][18]
Caption: Endo transition state in the aza-Diels-Alder reaction.
Chapter 4: The Utility of Chiral Aziridines: Nucleophilic Ring-Opening
The synthetic power of chiral aziridines is most evident in their subsequent transformations. Nucleophilic ring-opening reactions proceed with high regio- and stereoselectivity, making them invaluable for constructing complex chiral molecules.[3]
Principles of Regio- and Stereoselectivity:
-
Activation: The aziridine nitrogen is often "activated" by an electron-withdrawing group (e.g., Ts, Ns, Boc). This enhances the electrophilicity of the ring carbons and makes the N-substituent a better leaving group in acid-catalyzed openings.[2][19]
-
Sₙ2-type Opening: Under neutral or basic conditions, nucleophiles typically attack the less sterically hindered carbon atom. The reaction proceeds with a clean inversion of stereochemistry at the point of attack.[3][20]
-
Acid-Catalyzed Opening: In the presence of a Lewis or Brønsted acid, the nitrogen is protonated or coordinated, forming an aziridinium ion.[21] The positive charge is better stabilized at the more substituted carbon, so the nucleophile preferentially attacks this position. The reaction often proceeds with Sₙ2-like character, leading to inversion of configuration.
The predictable nature of these ring-opening reactions allows chemists to use a single chiral aziridine precursor to generate a wide variety of enantiomerically pure products, a cornerstone of modern asymmetric synthesis.[22][23]
Conclusion and Future Outlook
The synthesis of enantiomerically pure aziridines has evolved from classical stoichiometric methods to highly efficient and selective catalytic processes. Modern methods, particularly those employing rhodium and copper catalysts, have broadened the accessibility of these chiral building blocks to an unprecedented degree, now including previously challenging unactivated alkenes.[8][24] The development of new catalytic systems with lower loadings, broader functional group tolerance, and the use of safer, more sustainable nitrogen sources remains an active area of research.[9][25][26] As our understanding of reaction mechanisms deepens, we can expect the design of even more sophisticated catalysts that will further empower researchers in drug discovery and complex molecule synthesis to harness the full potential of the versatile chiral aziridine.
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Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C–H Bonds. Chemical Reviews, 103(8), 2905-2920. [Link]
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Ha, H. J., Lee, W. K., & Park, H. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12), 2827. [Link]
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Li, Y., et al. (2022). Solvent-Controlled Regioselective Reaction of 2-Methyleneaziridines with Acrylic/Propargylic Acids: Synthesis of Carboxylate Aziridine/Acetone Esters. Organic Letters, 24(41), 7624-7629. [Link]
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A Senior Application Scientist's Guide to the Aziridination of Alkenes with Benzyl Carbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of aziridines, three-membered heterocyclic compounds containing a nitrogen atom, is of paramount importance in modern organic chemistry and drug development. These strained rings serve as versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a variety of valuable nitrogen-containing molecules. Among the numerous methods developed for aziridination, the direct transfer of a nitrene group to an alkene is one of the most efficient. This guide provides a comprehensive overview of the aziridination of alkenes using benzyl carbamate as a practical and effective nitrene precursor for the synthesis of N-Cbz (carboxybenzyl) protected aziridines.
Core Principles: Understanding the Nitrene Transfer
The aziridination of alkenes with benzyl carbamate hinges on the in-situ generation of a benzyl carbamate-derived nitrene species, which is then transferred to the alkene. This process is typically mediated by a catalyst, most commonly a transition metal complex or a hypervalent iodine reagent. The benzyl carbamate is an attractive nitrene source due to its stability, ease of handling, and the utility of the resulting Cbz protecting group, which can be readily removed under various conditions.
The overall transformation can be generalized as follows:
Alkene + Benzyl Carbamate --(Catalyst/Reagent)--> N-Cbz-Aziridine
The mechanism of nitrene transfer can proceed through either a concerted or a stepwise pathway, which often influences the stereoselectivity of the reaction. In a concerted mechanism, the two C-N bonds are formed simultaneously, typically leading to retention of the alkene stereochemistry. A stepwise mechanism involves the formation of a diradical or zwitterionic intermediate, which may allow for bond rotation and result in a mixture of stereoisomers.
Transition-Metal-Catalyzed Aziridination
Transition metal catalysts play a crucial role in facilitating the decomposition of the nitrene precursor and mediating the transfer of the nitrene to the alkene. The choice of metal and its ligand sphere significantly impacts the efficiency, selectivity, and substrate scope of the reaction.
Rhodium-Catalyzed Systems
Rhodium(II) complexes, particularly rhodium(II) acetate [Rh₂(OAc)₄], are highly effective catalysts for the aziridination of alkenes with carbamates.[1] The reaction is believed to proceed through the formation of a rhodium-nitrene intermediate.
The catalytic cycle for rhodium-catalyzed aziridination is depicted below:
Caption: Catalytic cycle for rhodium-catalyzed aziridination.
Experimental Protocol: Rhodium-Catalyzed Aziridination of Styrene
-
To a stirred solution of styrene (1.0 mmol) and benzyl carbamate (1.2 mmol) in a suitable solvent such as dichloromethane (5 mL) is added the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).
-
An oxidant, such as iodosobenzene diacetate (PhI(OAc)₂), is then added portion-wise at room temperature.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Copper-Catalyzed Systems
Copper complexes, in both Cu(I) and Cu(II) oxidation states, are also widely used for alkene aziridination.[2][3] Copper catalysis often offers a more cost-effective alternative to rhodium. The mechanism is thought to involve a copper-nitrene intermediate, and the reaction can proceed through either a Cu(I)/Cu(III) or a Cu(II)/Cu(I) catalytic cycle depending on the specific catalyst and conditions.[2]
The general workflow for a copper-catalyzed aziridination is as follows:
Caption: General workflow for copper-catalyzed aziridination.
Experimental Protocol: Copper-Catalyzed Aziridination of Cyclohexene
-
A mixture of the copper catalyst (e.g., Cu(OTf)₂, 5 mol%) and a suitable ligand (e.g., a bis(oxazoline) ligand for asymmetric reactions) is stirred in a dry solvent (e.g., acetonitrile) under an inert atmosphere.
-
Cyclohexene (1.0 mmol) and benzyl carbamate (1.5 mmol) are added, followed by an appropriate oxidant.
-
The reaction is stirred at the desired temperature until completion.
-
The workup and purification are performed as described for the rhodium-catalyzed reaction.
Iron-Catalyzed Systems
Iron catalysts have gained significant attention for aziridination reactions due to the low cost, low toxicity, and environmental benignity of iron.[4][5] Both concerted and stepwise pathways have been suggested for iron-catalyzed aziridinations, and the reaction mechanism can be highly dependent on the ligand and the iron precursor used.[4]
Experimental Protocol: Iron-Catalyzed Aziridination of 1-Octene
-
An iron salt (e.g., FeCl₂, 10 mol%) and a ligand (e.g., a pyridine-based ligand) are combined in a reaction vessel under an inert atmosphere.
-
The solvent, 1-octene (1.0 mmol), and benzyl carbamate (1.3 mmol) are added.
-
The reaction is initiated by the addition of an oxidant and may require heating.
-
After completion, the reaction mixture is worked up, and the N-Cbz-aziridine is isolated via chromatography.
Hypervalent Iodine-Mediated Aziridination
In addition to transition metal catalysis, hypervalent iodine reagents can mediate the aziridination of alkenes with carbamates.[6][7] These reactions often proceed under metal-free conditions, which can be advantageous in certain applications. The hypervalent iodine reagent, such as PhI(OAc)₂, activates the carbamate to form a reactive nitrene precursor.[6]
The proposed mechanism involves the formation of an iminoiodinane intermediate, which then transfers the nitrene to the alkene.
Caption: Proposed mechanism for hypervalent iodine-mediated aziridination.
Experimental Protocol: Hypervalent Iodine-Mediated Aziridination of trans-Stilbene
-
To a solution of trans-stilbene (1.0 mmol) and benzyl carbamate (1.2 mmol) in a suitable solvent (e.g., acetonitrile) is added the hypervalent iodine reagent (e.g., PhI(OAc)₂, 1.3 mmol).
-
A base, such as potassium carbonate, may be added to facilitate the reaction.
-
The mixture is stirred at room temperature or with gentle heating until the reaction is complete.
-
The reaction is then quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to remove excess oxidant, followed by extraction and purification.
Comparative Analysis and Practical Considerations
The choice of method for the aziridination of alkenes with benzyl carbamate depends on several factors, including the nature of the alkene substrate, the desired stereoselectivity, cost considerations, and tolerance of functional groups.
| Catalytic System | Typical Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Rhodium | Rh₂(OAc)₄ | 1-5 | 25-80 | 2-24 | 70-95 |
| Copper | Cu(OTf)₂, Cu(I) salts | 5-10 | 25-100 | 4-48 | 60-90 |
| Iron | FeCl₂, Fe(OTf)₂ | 5-15 | 50-120 | 6-36 | 50-85 |
| Hypervalent Iodine | PhI(OAc)₂ | Stoichiometric | 25-60 | 1-12 | 65-90 |
Troubleshooting Common Issues:
-
Low Yield: Ensure all reagents and solvents are dry, as water can interfere with the reaction. Increase catalyst loading or reaction temperature if necessary. The choice of oxidant can also be critical.
-
Poor Stereoselectivity: For stepwise mechanisms, lowering the reaction temperature may improve stereoselectivity. For catalytic systems, the ligand can have a profound effect on stereocontrol.
-
Side Reactions: Allylic C-H amination can be a competing pathway, especially with certain catalysts and substrates.[8] Optimizing the reaction conditions, such as solvent and temperature, can help to minimize this side reaction.
Conclusion and Future Outlook
The aziridination of alkenes using benzyl carbamate is a robust and versatile method for the synthesis of N-Cbz protected aziridines. With a range of catalytic systems available, from precious metal catalysts like rhodium to more economical and environmentally friendly iron-based systems, as well as metal-free hypervalent iodine-mediated methods, chemists have a powerful toolkit at their disposal. Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, as well as the expansion of the substrate scope to include more challenging alkenes. The continued development of asymmetric aziridination reactions will also be crucial for the synthesis of enantiomerically pure aziridines for applications in drug discovery and development.
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An In-depth Technical Guide to the Synthesis of Aziridines from Amino Alcohols for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Aziridines in Modern Chemistry
Aziridines, the nitrogen-containing analogs of epoxides, are a cornerstone of modern synthetic chemistry. Their inherent ring strain, a consequence of their three-membered heterocyclic structure, makes them highly reactive intermediates and valuable building blocks for the synthesis of a diverse array of nitrogen-containing compounds.[1] This reactivity, coupled with the chirality often present in their derivatives, has positioned aziridines as critical pharmacophores and key chiral synthons in the pharmaceutical industry. Their prevalence in bioactive molecules, including antitumor agents, underscores their significance in drug discovery and development. This guide provides an in-depth exploration of the primary methodologies for synthesizing aziridines from readily available amino alcohols, with a focus on the underlying mechanisms, practical experimental considerations, and a comparative analysis to inform rational synthetic design.
The Wenker Synthesis: A Classic Two-Step Approach to Aziridination
The Wenker synthesis, a long-established and reliable method, transforms β-amino alcohols into aziridines through a two-step process: activation of the hydroxyl group followed by base-mediated intramolecular cyclization.[2] While historically employing harsh conditions, modern modifications have significantly broadened its applicability.
The Core Mechanism: Activation and Intramolecular Nucleophilic Substitution
The fundamental principle of the Wenker synthesis lies in converting the poor hydroxyl leaving group of an amino alcohol into a more facile one, typically a sulfate ester. This is followed by an intramolecular SN2 reaction where the lone pair of the amino group acts as the nucleophile, displacing the leaving group and forming the aziridine ring.
The mechanism unfolds in two distinct stages:
-
Esterification: The amino alcohol is treated with a strong acid, traditionally concentrated sulfuric acid at high temperatures (140-250°C), to form the corresponding aminoethyl hydrogen sulfate intermediate.[2][3] This step effectively transforms the hydroxyl group into a good leaving group (-OSO3H).
-
Cyclization: The addition of a strong base, such as sodium hydroxide, deprotonates the ammonium salt, liberating the nucleophilic amine. This amine then readily displaces the sulfate group in an intramolecular fashion to yield the aziridine.[2][3]
Caption: Generalized mechanism of the Wenker Synthesis.
Methodological Advancements: The Improved and Mild Wenker Synthesis
A significant drawback of the traditional Wenker synthesis is the use of high temperatures and strong acids, which can lead to charring and are incompatible with sensitive functional groups.[4] An improved, milder protocol addresses these limitations by employing chlorosulfonic acid (ClSO3H) for the esterification step. This reagent allows the reaction to be carried out at much lower temperatures (0°C to room temperature), thus preventing degradation of thermally labile substrates.[5] Furthermore, the use of a non-nucleophilic base like sodium carbonate for the cyclization step can minimize side reactions such as elimination and hydroxide displacement, leading to cleaner reactions and higher yields.[5]
Experimental Protocol: Improved Wenker Synthesis of 2-Phenylaziridine
Materials:
-
2-Amino-2-phenylethanol
-
Chlorosulfonic acid
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Esterification: A solution of 2-amino-2-phenylethanol in diethyl ether is cooled to 0°C in an ice bath. Chlorosulfonic acid is added dropwise with vigorous stirring, maintaining the temperature below 5°C. The resulting precipitate (the sulfate ester) is collected by filtration and washed with cold diethyl ether.
-
Cyclization: The isolated sulfate ester is suspended in a saturated aqueous solution of sodium carbonate and stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 2-phenylaziridine, which can be further purified by column chromatography or distillation.
Quantitative Data: A Comparative Look at Yields
The improved Wenker synthesis has demonstrated broad applicability for a range of amino alcohols.
| Entry | Amino Alcohol | Aziridine Product | Overall Yield (%) |
| 1 | 2-Aminoethanol | Aziridine | 75 |
| 2 | (S)-2-Amino-1-propanol | (S)-2-Methylaziridine | 82 |
| 3 | (R)-2-Amino-1-butanol | (R)-2-Ethylaziridine | 80 |
| 4 | 2-Amino-2-phenylethanol | 2-Phenylaziridine | 78 |
| 5 | 2-Amino-1,1-diphenylethanol | 2,2-Diphenylaziridine | 34 |
Data compiled from an improved Wenker synthesis protocol.
The Gabriel-Cromwell Reaction: A Variation on a Classic Theme
The Gabriel-Cromwell reaction provides an alternative route to aziridines, particularly for N-substituted derivatives. This method is conceptually related to the Gabriel synthesis of primary amines and involves the reaction of an α,β-dihaloketone or ester with a primary amine.[6]
Unraveling the Mechanism: Michael Addition and Intramolecular Cyclization
The reaction proceeds through a sequential two-step mechanism:
-
Michael Addition: The primary amine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system (formed in situ from the dihalo-precursor), in a conjugate or Michael addition.
-
Intramolecular SN2 Cyclization: The resulting enolate then undergoes a rapid intramolecular nucleophilic substitution, where the nitrogen atom displaces the α-halogen, leading to the formation of the aziridine ring.
Caption: Generalized mechanism of the Gabriel-Cromwell Reaction.
Scope and Synthetic Utility
The Gabriel-Cromwell reaction is particularly useful for the synthesis of N-sugar substituted chiral aziridines, which have shown promise as anticancer agents.[5][7] The reaction can be performed under relatively mild conditions and often affords high yields of the desired aziridines.
The Mitsunobu Reaction: A Powerful One-Step Conversion
The Mitsunobu reaction stands out as a highly efficient, one-step method for the direct conversion of β-amino alcohols to aziridines with a predictable stereochemical outcome.[4] This reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The Mechanistic Pathway: Activation and Inversion of Stereochemistry
The Mitsunobu reaction proceeds through a complex but well-understood mechanism that results in the net inversion of configuration at the alcohol's stereocenter.
-
Formation of the Betaine: Triphenylphosphine reacts with the azodicarboxylate (e.g., DEAD) to form a highly reactive betaine intermediate.
-
Activation of the Alcohol: The hydroxyl group of the amino alcohol attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.
-
Intramolecular SN2 Cyclization: The nitrogen atom of the amino group then acts as an intramolecular nucleophile, attacking the carbon bearing the alkoxyphosphonium group in an SN2 fashion. This backside attack leads to the displacement of triphenylphosphine oxide and the formation of the aziridine ring with inversion of stereochemistry.[4]
Caption: Simplified workflow of the Mitsunobu Reaction for aziridine synthesis.
Experimental Protocol: Mitsunobu Aziridination of (S)-2-Amino-1-propanol
Materials:
-
(S)-2-Amino-1-propanol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
A solution of (S)-2-amino-1-propanol and triphenylphosphine in anhydrous THF is cooled to 0°C under an inert atmosphere.
-
DIAD is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to isolate the (S)-2-methylaziridine.
Stereochemical Considerations and Substrate Scope
A key advantage of the Mitsunobu reaction is its stereospecificity. The SN2 nature of the ring-closing step ensures that the stereochemistry at the carbinol center is inverted.[4] This makes it a powerful tool for the synthesis of enantiomerically pure aziridines from chiral amino alcohols. The reaction is generally applicable to a wide range of primary and secondary amino alcohols.
| Amino Alcohol Configuration | Aziridine Configuration | Yield (%) |
| (1R,1′S)-1 | (2S,1′S)-8 | 76 |
| (1S,1′S)-1 | (2R,1′S)-8 | 79 |
| (1R,1′S)-2 | (2S,1′S)-9 | 45 |
| (1S,1′S)-2 | (2R,1′S)-9 | 82 |
Data from the Mitsunobu reaction of various chiral amino alcohols, demonstrating the inversion of stereochemistry and variable yields.[4]
Comparative Analysis of Key Synthetic Methods
The choice of synthetic method for aziridine formation from amino alcohols depends on several factors, including the substrate's stability, the desired stereochemistry, and the availability of reagents.
| Feature | Wenker Synthesis | Gabriel-Cromwell Reaction | Mitsunobu Reaction |
| Starting Materials | β-Amino alcohols | α,β-Unsaturated ketones/esters & primary amines | β-Amino alcohols |
| Key Reagents | H₂SO₄ or ClSO₃H, Base | Base | PPh₃, DEAD/DIAD |
| Number of Steps | Two | One-pot, multi-step | One |
| Reaction Conditions | Harsh (traditional) or mild (improved) | Generally mild | Mild |
| Stereochemistry | Retention of configuration | Dependent on substrate and conditions | Inversion of configuration |
| Advantages | Inexpensive reagents, scalable (improved version) | Good for N-substituted aziridines | One-step, high stereospecificity, mild conditions |
| Limitations | Harsh conditions (traditional), potential side reactions | Limited to specific starting materials | Stoichiometric phosphine oxide byproduct, can be difficult to separate |
Conclusion: A Versatile Toolkit for Aziridine Synthesis
The synthesis of aziridines from amino alcohols offers a rich and versatile platform for accessing these valuable synthetic intermediates. The classic Wenker synthesis, particularly in its improved, milder form, provides a robust and scalable route. The Gabriel-Cromwell reaction offers a specialized approach for certain N-substituted aziridines. For rapid and stereospecific access to chiral aziridines, the Mitsunobu reaction is an unparalleled one-step solution. A thorough understanding of the mechanisms, experimental nuances, and comparative advantages of these methods empowers researchers, scientists, and drug development professionals to make informed decisions in the design and execution of synthetic strategies targeting complex nitrogen-containing molecules. The continued development of milder, more efficient, and stereoselective methods for aziridine synthesis will undoubtedly fuel further innovation in medicinal chemistry and materials science.
References
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Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. [Link]
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Wenker synthesis - Wikipedia. Wikipedia. [Link]
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Wenker synthesis - chemeurope.com. chemeurope.com. [Link]
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Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC. NIH. [Link]
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Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation - PubMed. PubMed. [Link]
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Wenker Aziridine Synthesis Mechanism | Organic Chemistry - YouTube. YouTube. [Link]
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An Improved and Mild Wenker Synthesis of Aziridines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Observations on the modified Wenker synthesis of aziridines and the development of a biphasic system. PubMed. [Link]
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AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS - Chemistry | Illinois. University of Illinois. [Link]
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- 5. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
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stability of N-Cbz protected aziridines
An In-depth Technical Guide to the Stability and Reactivity of N-Cbz Protected Aziridines
Introduction
Aziridines, the smallest nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis and medicinal chemistry due to the inherent strain within their three-membered ring.[1][2][3] This ring strain, estimated at approximately 26-27 kcal/mol, makes them susceptible to ring-opening reactions, providing a versatile pathway to complex, nitrogen-containing molecules such as amino acids and chiral amines.[1][4][5] However, this inherent reactivity also poses significant challenges related to their stability and handling.
To modulate their reactivity and facilitate their use in multi-step syntheses, the aziridine nitrogen is often protected. The Carboxybenzyl (Cbz or Z) group is a frequently employed N-protecting group. Its electron-withdrawing nature "activates" the aziridine ring, enhancing its electrophilicity and making it more amenable to controlled nucleophilic attack.[1][6][7] Understanding the delicate balance between the stability and reactivity of N-Cbz protected aziridines is paramount for researchers in synthetic chemistry and drug development. This guide offers a detailed examination of the factors governing the stability of these critical intermediates, providing field-proven insights, detailed protocols, and a framework for their successful application.
The Electronic and Structural Landscape of N-Cbz Aziridines
The stability of an aziridine is fundamentally dictated by the substituents on its nitrogen and carbon atoms. The Cbz group exerts a profound influence through its electronic properties.
-
Ring Activation: As an electron-withdrawing carbamate, the Cbz group reduces the electron density on the nitrogen atom. This inductive effect is relayed to the ring carbons, increasing their electrophilicity and making the aziridine more susceptible to nucleophilic ring-opening compared to N-alkyl or N-H aziridines.[1][6][8] This activation is a double-edged sword; it is the key to their synthetic utility but also the primary source of their instability.
-
Nitrogen Inversion Barrier: A unique feature of activated aziridines is a significantly increased barrier to nitrogen inversion. For a typical secondary amine, this barrier is low, allowing for rapid interconversion of invertomers. However, in an N-Cbz aziridine, this barrier can be high enough (approaching ~27 kcal/mol in some N-activated systems) to potentially allow for the isolation of distinct diastereomers at room temperature, a critical consideration in stereoselective synthesis.[9]
Caption: Electronic influence of the Cbz group on the aziridine ring.
Critical Factors Governing Stability
The practical stability of an N-Cbz aziridine is a function of its environment. Temperature, pH, and the presence of nucleophiles are the primary variables that dictate its shelf-life and reaction outcomes.
Thermal Stability
N-Cbz aziridines are generally considered thermally labile. Elevated temperatures can provide sufficient energy to overcome the activation barrier for decomposition pathways, most commonly polymerization.[10] While specific decomposition temperatures are substrate-dependent, it is a universal best practice to store these compounds at low temperatures (typically 2-8 °C or colder) to minimize degradation.
pH and Catalysis
The pH of the medium has a dramatic effect on the stability of the aziridine ring.
-
Acidic Conditions: The aziridine nitrogen is basic and readily protonated by Brønsted or coordinated by Lewis acids. This forms a highly reactive aziridinium ion, which is exceptionally prone to nucleophilic attack.[4][11][12] This acid-catalyzed ring-opening is a cornerstone of aziridine chemistry, allowing for reactions with even weak nucleophiles. The reaction typically proceeds via an Sₙ2-like mechanism, with the nucleophile attacking one of the ring carbons.[4]
-
Basic Conditions: N-Cbz protected aziridines are generally stable under mild basic conditions.[13] The Cbz group itself is resistant to many bases, making it a robust protecting group. However, strong bases can deprotonate substrates or reagents, generating potent nucleophiles that can induce ring-opening.
Caption: Influence of pH on the stability of N-Cbz aziridines.
Nucleophilic Ring-Opening
The primary mode of reactivity, and thus "instability," for N-Cbz aziridines is nucleophilic ring-opening. The activation provided by the Cbz group allows a wide array of nucleophiles to open the ring, typically under neutral or acid-catalyzed conditions.[14]
-
Regioselectivity: The site of nucleophilic attack is governed by both steric and electronic factors. In most cases, the reaction follows an Sₙ2 pathway, with the nucleophile attacking the less sterically hindered carbon atom.[4][11][12][15] This provides a predictable and reliable method for constructing 1,2-difunctionalized amine derivatives.
-
Stereochemistry: The ring-opening is a stereospecific process. Consistent with an Sₙ2 mechanism, the reaction proceeds with inversion of configuration at the carbon center being attacked.[4]
Table 1: Summary of Stability and Reactivity under Various Conditions
| Condition | Effect on N-Cbz Aziridine | Causality | Citation(s) |
| Heat | Degradation, Polymerization | Provides activation energy for decomposition. | [10] |
| Strong Acid | Rapid Ring-Opening | Formation of a highly activated aziridinium ion. | [4][11][12] |
| Mild Base | Generally Stable | Cbz group is base-stable; ring is not activated. | [13] |
| Nucleophiles | Ring-Opening | Electrophilic ring carbons are susceptible to attack. | [1][6] |
| Reductants (H₂, Pd/C) | Cbz Deprotection | Catalytic hydrogenation cleaves the benzyl-oxygen bond. | [16][17] |
Reductive Stability
The Cbz group is renowned for its clean removal via catalytic hydrogenation (e.g., H₂, Pd/C).[16][17] This is a planned synthetic step rather than a sign of instability. The reaction is typically highly efficient and proceeds under mild conditions, liberating the free amine. It is crucial to note that this method is orthogonal to many other protecting groups, such as Boc and Fmoc, but incompatible with functional groups that are also reduced by hydrogenation (e.g., alkenes, alkynes).[17]
Practical Guidance: Storage, Handling, and Purity Assessment
Given their reactivity, proper handling and storage are critical to ensure experimental success and safety.
-
Storage: N-Cbz aziridines should be stored in a cool, dark, and dry place. Refrigeration (2-8 °C) or freezing is highly recommended. The container should be sealed under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and air.[10]
-
Incompatibilities: Keep aziridines segregated from strong acids, acid chlorides, oxidizing agents, and other potent electrophiles or nucleophiles to prevent uncontrolled and potentially exothermic reactions.[10]
-
Signs of Degradation: Regular visual inspection can be informative. Key signs of decomposition include:
-
Color Change: Development of a yellow or brown hue.
-
Increased Viscosity: Suggests the onset of polymerization.
-
Pressure Buildup: Gaseous byproducts may form in a sealed container.[10] If any of these signs are observed, the purity of the compound must be verified before use.
-
Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis, reaction, and stability assessment of N-Cbz protected aziridines.
Protocol 1: Synthesis of a Model N-Cbz Aziridine from an Amino Alcohol
This protocol describes the Wenker synthesis, a classic method involving the cyclization of a 1,2-amino alcohol.
Methodology:
-
Esterification: To a solution of a 1,2-amino alcohol (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add triethylamine (2.5 eq). Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Activation: Dissolve the crude N-Cbz amino alcohol in anhydrous pyridine and cool to 0 °C. Add methanesulfonyl chloride (Ms-Cl, 1.2 eq) dropwise and stir at 0 °C for 2-4 hours.
-
Cyclization: Add a solution of sodium methoxide (2.0 eq) in methanol dropwise to the reaction mixture at 0 °C. Stir for 1-2 hours, then allow to warm to room temperature and stir overnight.
-
Final Work-up & Purification: Quench with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure N-Cbz aziridine.
Protocol 2: Acid-Catalyzed Ring-Opening with an Amine Nucleophile
This protocol details a representative ring-opening reaction to form a 1,2-diamine derivative.
Methodology:
-
Reaction Setup: Dissolve the N-Cbz aziridine (1.0 eq) in a suitable solvent such as acetonitrile or CH₂Cl₂. Add the amine nucleophile (e.g., aniline, 1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 10 mol%) or a Brønsted acid (e.g., trifluoroacetic acid, 20 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated NaHCO₃ solution. Extract the product with ethyl acetate or CH₂Cl₂.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting 1,2-diamine product by flash column chromatography.
Protocol 3: Quantitative Assessment of Stability via ¹H NMR (qNMR)
This protocol provides a method to quantify the purity of an N-Cbz aziridine sample over time or after exposure to stress conditions.[10]
Caption: Workflow for assessing N-Cbz aziridine purity using qNMR.
Methodology:
-
Select Internal Standard: Choose a stable, non-volatile standard with sharp NMR signals that do not overlap with the aziridine signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).[10]
-
Sample Preparation: a. Accurately weigh a known mass of the internal standard into an NMR tube. b. Accurately weigh a known mass of the N-Cbz aziridine and add it to the same tube. c. Add a suitable deuterated solvent (e.g., CDCl₃) to completely dissolve both components.[10]
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) is used to allow for full relaxation of all protons, which is critical for accurate integration.
-
Data Analysis: a. Carefully integrate a well-resolved, characteristic peak of the aziridine (e.g., a proton on the aziridine ring). b. Integrate a well-resolved peak of the internal standard. c. Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * 100 Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
Conclusion
N-Cbz protected aziridines exist in a state of controlled instability. The electron-withdrawing Cbz group activates the strained ring, rendering it susceptible to a variety of transformations, most notably nucleophilic ring-opening. This reactivity is not a flaw but rather their most powerful feature, enabling the stereospecific synthesis of highly functionalized amines. However, this same reactivity necessitates a thorough understanding of the factors that govern their stability—namely temperature, pH, and the presence of nucleophiles. By employing proper storage and handling protocols, and by leveraging quantitative methods to assess purity, researchers can confidently utilize these potent intermediates to advance the frontiers of drug discovery and complex molecule synthesis.
References
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Title: Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines - BJOC Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion Source: HETEROCYCLES, Vol. 85, No. 12, 2012 URL: [Link]
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Title: Recent advances in the accessibility, synthetic utility, and biological applications of aziridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis Source: Current Organic Chemistry, Volume 25, Issue 16, 2021 URL: [Link]
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Title: Recent Advances in the Stereoselective Synthesis of Aziridines Source: Chemical Reviews URL: [Link]
-
Title: Synthetic Aziridines in Medicinal Chemistry: A Mini-Review Source: PubMed URL: [Link]
-
Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: Frontiers in Chemistry URL: [Link]
-
Title: Recent Developments in the Biosynthesis of Aziridines Source: PubMed URL: [Link]
-
Title: Reaction of N-Cbz protected aziridines 9a,b under K2CO3 conditions Source: ResearchGate URL: [Link]
-
Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: MDPI URL: [Link]
-
Title: Unexplored Nucleophilic Ring Opening of Aziridines Source: MDPI URL: [Link]
-
Title: Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles Source: NIH URL: [Link]
-
Title: Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines Source: PMC URL: [Link]
-
Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Recent updates and future perspectives in aziridine synthesis and reactivity Source: PMC URL: [Link]
-
Title: Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Source: ResearchGate URL: [Link]
-
Title: Recent updates and future perspectives in aziridine synthesis and reactivity Source: ResearchGate URL: [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Molecular Structure and Spectroscopic Significance
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (C₁₂H₁₃NO₄, Molar Mass: 235.24 g/mol ) is a chiral, three-membered nitrogen heterocycle bearing a benzyloxycarbonyl group on the nitrogen and a methoxycarbonyl group on the adjacent carbon.[1][2] The strained aziridine ring and the presence of various functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in synthetic and medicinal chemistry applications.[1]
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the proton environment of a molecule. For this compound, the spectrum is expected to show distinct signals for the aziridine ring protons, the methyl ester protons, the benzylic methylene protons, and the aromatic protons of the benzyl group.
Expected Chemical Shifts and Coupling Patterns:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |
| Aziridine CH | ~3.0 - 3.5 | Doublet of doublets (dd) | Jgem ≈ 1-3 Hz, Jcis ≈ 6-9 Hz, Jtrans ≈ 3-6 Hz | The diastereotopic protons of the aziridine ring are coupled to each other and to the vicinal proton. The strained ring environment influences these values. |
| Aziridine CH₂ | ~2.2 - 2.8 | Multiplet (m) | ||
| Methyl (O-CH₃) | ~3.7 | Singlet (s) | N/A | Characteristic region for methyl ester protons. |
| Benzylic (O-CH₂-Ph) | ~5.2 | Singlet (s) or AB quartet | N/A | Methylene protons adjacent to an ester and a phenyl group. May appear as a singlet or a pair of doublets if diastereotopic. |
| Aromatic (C₆H₅) | ~7.3 - 7.4 | Multiplet (m) | Protons of the monosubstituted benzene ring. |
Causality in Experimental Choices:
The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is standard for this type of organic molecule due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the multiplets of the aziridine ring protons.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.
Expected Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Justification |
| Carbonyl (N-C=O) | ~168 - 172 | Characteristic region for carbamate carbonyl carbons. |
| Carbonyl (O-C=O) | ~170 - 174 | Characteristic region for ester carbonyl carbons. |
| Aromatic (ipso-C) | ~135 - 138 | Quaternary carbon of the phenyl ring attached to the benzylic group. |
| Aromatic (o, m, p-C) | ~127 - 129 | Protonated carbons of the phenyl ring. |
| Benzylic (O-CH₂-Ph) | ~67 - 70 | Methylene carbon attached to an oxygen and a phenyl group. |
| Methyl (O-CH₃) | ~52 - 55 | Methyl ester carbon. |
| Aziridine (CH) | ~38 - 42 | Carbon of the aziridine ring bearing the ester group. |
| Aziridine (CH₂) | ~33 - 37 | Methylene carbon of the aziridine ring. |
Trustworthiness of the Protocol:
The use of a proton-decoupled pulse sequence is standard for routine ¹³C NMR to simplify the spectrum to a series of singlets, with each peak corresponding to a unique carbon environment. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good signal-to-noise ratio, especially for quaternary carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus.
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbamate) | ~1720 - 1740 | Strong |
| C=O (Ester) | ~1735 - 1750 | Strong |
| C-O (Ester) | ~1200 - 1300 | Strong |
| C-N (Aziridine) | ~1200 - 1350 | Medium |
| Aromatic C=C | ~1450 - 1600 | Medium to Weak |
| Aromatic C-H | ~3030 - 3100 | Medium to Weak |
| Aliphatic C-H | ~2850 - 3000 | Medium |
Authoritative Grounding: The KBr pellet or thin film method is a standard and reliable technique for obtaining high-quality IR spectra of solid or high-boiling liquid organic compounds.[3][4][5] The choice between these methods depends on the physical state of the purified sample.
Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)
Caption: Workflow for ESI-Mass Spectrometry.
Conclusion
The spectroscopic characterization of this compound relies on a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide provides a comprehensive overview of the expected spectral data and the robust, field-proven methodologies for their acquisition and interpretation. By understanding the predicted spectroscopic features and the rationale behind the experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate.
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 13, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 13, 2026, from [Link]
-
IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder. Retrieved January 13, 2026, from [Link]
- Application Notes and Protocols for the NMR Characterization of 1,2,3-Trimethyldiaziridine. (2025). BenchChem.
-
IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
- Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(1), 261-270.
-
Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi. Retrieved January 13, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 13, 2026, from [Link]
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methyl 1-benzyl-2-aziridinecarboxylate. (2025, May 20). ChemSynthesis. Retrieved January 13, 2026, from [Link]
-
NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 13, 2026, from [Link]
-
1-BENZYL 2-METHYL (S)-(-)-1,2-AZIRIDINEDICARBOXYLATE. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]
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Protocols | NMR Facility. (n.d.). The University of Chicago. Retrieved January 13, 2026, from [Link]
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
-
Electrospray Ionization Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2011, August 9).
-
Electrospray ionization mass spectrometry: a key analytical tool for the characterization of regioselectively derivatized maltooligosaccharides. (n.d.). Rivières du Sud. Retrieved January 13, 2026, from [Link]
-
Mass Spectrometry: Electrospray. (2023, February 1). YouTube. Retrieved January 13, 2026, from [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.). University of Twente.
-
(R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Methodological & Application
Application Note & Protocols: Nucleophilic Ring-Opening of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Abstract
Aziridines, particularly those activated by N-electron-withdrawing groups, are powerful intermediates in synthetic chemistry due to the inherent strain of their three-membered ring.[1] This document provides a detailed guide to the nucleophilic ring-opening of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, a versatile precursor for the synthesis of complex amino acid derivatives. We will explore the core mechanistic principles governing regioselectivity and stereochemistry, detail the influence of various reaction parameters, and provide a robust, step-by-step protocol for a representative reaction. The aim is to equip researchers with both the theoretical understanding and practical knowledge required to successfully employ this transformation in their synthetic endeavors.
Introduction: The Synthetic Power of Activated Aziridines
Aziridines are nitrogen-containing heterocycles that serve as valuable building blocks in organic synthesis, primarily due to the ring strain (26-27 kcal/mol) that makes them susceptible to ring-opening reactions.[1] The reactivity of the aziridine ring can be significantly enhanced by the introduction of an electron-withdrawing group (EWG) on the nitrogen atom.[1][2] In the case of the title compound, this compound, the N-benzyloxycarbonyl (Cbz) group serves this activating function.
This activation transforms the aziridine into a potent electrophile, readily undergoing reactions with a wide array of nucleophiles. The ring-opening of such aziridine-2-carboxylates is a cornerstone strategy for the asymmetric synthesis of non-proteinogenic α- and β-amino acids, which are critical components in many pharmaceuticals and biologically active molecules.[1][3] Understanding the factors that control the regiochemical and stereochemical outcome of this ring-opening is paramount for its effective application.
Mechanistic Underpinnings of the Ring-Opening Reaction
The reaction of a nucleophile with this compound can, in principle, occur at either of the two ring carbons: C2 (the carbon bearing the methyl ester) or C3 (the unsubstituted carbon). The outcome is dictated by a combination of steric, electronic, and reaction-condition-dependent factors.
Regioselectivity: The Decisive Factor
The primary determinant of the product structure is the site of nucleophilic attack. The presence of the activating Cbz group polarizes the C-N bonds, rendering both C2 and C3 electrophilic.
-
Attack at C3 (β-attack): This is the most common and generally favored pathway for most heteroatom and many carbon nucleophiles under neutral or mildly basic conditions.[1] The attack occurs at the less sterically hindered carbon, proceeding through a classic S(_N)2 mechanism. This pathway leads to the formation of α-amino acid derivatives.
-
Attack at C2 (α-attack): Attack at the more substituted C2 position is sterically disfavored. However, it can be promoted under conditions that stabilize positive charge buildup, such as in the presence of strong Lewis acids.[4][5] In such cases, the reaction may proceed through a mechanism with more S(_N)1 character, where electronic factors favoring charge stabilization at the more substituted carbon can overcome steric hindrance. This pathway yields β-amino acid derivatives.
The functional groups on the aziridine ring can also direct the regioselectivity in unique ways, depending on the reaction conditions.[6][7]
Caption: Regiochemical pathways for the nucleophilic ring-opening of the aziridine.
Stereochemistry: A Predictable Outcome
The nucleophilic ring-opening of chiral aziridines is typically a stereospecific process. When the reaction proceeds via the S(_N)2 mechanism, the nucleophile attacks the carbon atom from the face opposite to the C-N bond, resulting in a complete inversion of the stereochemical configuration at the center of attack.[8][9] For example, if starting with the (2R)-aziridine, S(_N)2 attack at the C3 position will generate a new stereocenter at C3 with a defined (S or R, depending on group priorities) configuration, while the original C2 stereocenter remains untouched. This high degree of stereocontrol is a key advantage of using aziridines in asymmetric synthesis.
Summary of Reaction Outcomes with Various Nucleophiles
The choice of nucleophile and reaction conditions profoundly impacts the reaction's efficiency and regioselectivity. The following table summarizes typical outcomes for the ring-opening of N-activated aziridine-2-carboxylates.
| Nucleophile Class | Representative Nucleophile | Catalyst / Conditions | Predominant Attack Site | Resulting Product Type | Reference |
| Sulfur | Thiophenols, Thiols | Base (e.g., K₂CO₃) or neat | C3 (β-position) | β-Thio-α-amino esters | [1] |
| Nitrogen | Amines, Azides | Neat or Lewis Acid (e.g., AlCl₃) | C3 (β-position) | Diamino esters, β-Azido-α-amino esters | [10][11] |
| Oxygen | Alcohols, Water, Carboxylic Acids | Brønsted or Lewis Acid (e.g., TfOH) | C3 (β-position) | β-Alkoxy/Hydroxy-α-amino esters | [4][6][7] |
| Carbon | Organocuprates, Enolates | None required | C3 (β-position) | γ-Keto-α-amino acids, Alkylated α-amino acids | [12][13] |
| Carbon | Grignard Reagents | Lewis Acid (e.g., BF₃·OEt₂) | C2 and C3 mixture | Mixture of regioisomers | [1] |
| Halogen | HF, HCl | Acidic Conditions | C3 (β-position) | β-Halo-α-amino esters | [8] |
Detailed Experimental Protocol: Ring-Opening with Thiophenol
This section provides a detailed, self-validating protocol for the regioselective ring-opening of (2R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate with thiophenol, a representative soft sulfur nucleophile.
Objective: To synthesize Methyl (2R,3S)-2-(benzyloxycarbonylamino)-3-(phenylthio)propanoate.
Materials and Equipment
-
Reagents: (2R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (MW: 235.24 g/mol ), Thiophenol (MW: 110.18 g/mol ), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (MeCN), Ethyl Acetate, Hexanes, Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, rubber septum, syringes, TLC plates (silica gel), rotary evaporator, column chromatography setup.
Safety Precautions
-
Thiophenol: Possesses an extremely unpleasant and pervasive odor. It is toxic and an irritant. Handle exclusively in a well-ventilated fume hood and wear appropriate PPE (gloves, safety glasses). Quench any residual thiophenol with bleach before disposal.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper ventilation.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 mmol, 207 mg). Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10 minutes.
-
Addition of Reactants: Add anhydrous acetonitrile (10 mL) via syringe. To the resulting suspension, add (2R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (1.0 mmol, 235 mg). Stir the mixture for 5 minutes at room temperature.
-
Causality Note: K₂CO₃ is a mild base that facilitates the reaction, possibly by deprotonating the thiophenol to generate the more nucleophilic thiophenolate anion in situ. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction.
-
-
Addition of Nucleophile: Slowly add thiophenol (1.2 mmol, 0.123 mL) to the stirring suspension via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every hour. The starting aziridine should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Self-Validation: The starting aziridine should have an Rf of ~0.5, while the product should have an Rf of ~0.3 in the suggested solvent system. The reaction is typically complete within 4-6 hours.
-
-
Workup - Filtration: Once the reaction is complete (as judged by TLC), filter the mixture through a small pad of celite to remove the solid K₂CO₃. Rinse the flask and filter pad with a small amount of ethyl acetate (~5 mL).
-
Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate (25 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Causality Note: The NaHCO₃ wash is crucial to remove any unreacted thiophenol and other acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and increasing to 25%). Combine the fractions containing the pure product and concentrate to afford the title compound.
-
Expected Outcome: The pure product should be obtained as a colorless oil in >90% yield.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time. Deactivated nucleophile. | Allow the reaction to stir for a longer period (up to 24h). Ensure thiophenol is of good quality; if necessary, use a stronger base like DBU (catalytic amount). |
| Low Yield | Loss of product during workup. Inefficient purification. | Ensure pH of aqueous washes is basic to prevent protonation and partitioning of the amine product into the aqueous layer. Use appropriately sized column and collect smaller fractions. |
| Presence of Side Products | Oxidation of thiophenol to diphenyl disulfide. | Ensure the reaction is maintained under an inert atmosphere to minimize oxidation. |
Conclusion
The nucleophilic ring-opening of this compound is a reliable and highly stereocontrolled method for accessing valuable α-amino acid derivatives. The regioselectivity is predictably controlled, with most nucleophiles favoring attack at the less substituted C3 position via an S(_N)2 mechanism. The provided protocol for the reaction with thiophenol demonstrates a practical and high-yielding procedure that can be adapted for a range of other nucleophiles. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can effectively leverage this powerful transformation in the synthesis of complex molecular targets.
References
- Smolecule. (2023). 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate.
- HETEROCYCLES. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.
- National Institutes of Health. (n.d.). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions.
- ACS Publications. (n.d.). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry.
- MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.
- University of Leicester. (2014). Aziridines : stereocontrol of ring-making and ring-breaking.
- MDPI. (n.d.). Synthetic Applications of Aziridinium Ions.
- ACS Publications. (2025). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry.
- Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
- RSC Publishing. (n.d.). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry.
- RSC Publishing. (2006). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC.
- MDPI. (n.d.). Unexplored Nucleophilic Ring Opening of Aziridines.
- ACS Publications. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters.
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Modular Platform for Stereoselective β-Amino Acid Synthesis Using 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, medicinal chemistry, and peptide science.
Abstract: β-Amino acids are critical structural motifs in modern pharmaceuticals and peptidomimetics, offering enhanced proteolytic stability and unique conformational properties to peptide-based therapeutics.[1][2] This application note details a robust and stereocontrolled methodology for the synthesis of diverse β-amino acid derivatives starting from the chiral synthon, 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate. We provide an in-depth analysis of the underlying reaction mechanism, detailed experimental protocols for nucleophilic ring-opening with both carbon and heteroatom nucleophiles, and key insights into reaction optimization and troubleshooting.
The Strategic Advantage of the Aziridine-2-Carboxylate Synthon
The three-membered aziridine ring is endowed with significant ring strain (approx. 26-27 kcal/mol), making it an excellent electrophilic substrate for ring-opening reactions.[3] In the context of this compound, this inherent reactivity is further enhanced by the presence of the electron-withdrawing benzyloxycarbonyl (Cbz) group on the nitrogen atom. This "activation" polarizes the C-N bonds, lowers the energy barrier for nucleophilic attack, and makes the nitrogen a better leaving group upon protonation or coordination to a Lewis acid.[3][4]
The strategic placement of a carboxylate group at the C2 position serves a crucial role in directing the regioselectivity of the nucleophilic attack. For most nucleophiles, the attack occurs preferentially at the C3 (β) carbon, leading directly to the β-amino acid backbone. This regioselectivity is a cornerstone of the synthetic utility of this building block.
General Mechanism: SN2-type Ring-Opening
The core transformation is a stereospecific SN2-type reaction. A nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a C-N bond. When using this compound, the attack at the C3 position proceeds with a clean inversion of stereochemistry at that center. This allows for the precise transfer of the stereochemical information from the starting material to the final product.
Caption: General mechanism of nucleophilic ring-opening.
Application Protocol 1: Synthesis of β-Aryl-β-Amino Acids via Organocuprate Addition
The formation of a carbon-carbon bond at the β-position is a powerful method for creating non-proteinogenic amino acids. Organocuprates (Gilman reagents) are ideal for this transformation due to their "soft" nucleophilic character, which favors attack at the aziridine carbon over the ester carbonyl, and their high regioselectivity for the β-position.[5][6] This protocol describes the synthesis of a protected (2R, 3S)-3-phenyl-β-alanine derivative using a lithium diphenylcuprate.
Experimental Protocol
Materials:
-
(2R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (1.0 eq)
-
Copper(I) Iodide (CuI), purified (1.1 eq)
-
Phenyllithium (PhLi), 1.8 M in di-n-butyl ether (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Gilman Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add CuI (1.1 eq).
-
Add anhydrous Et₂O and cool the resulting slurry to -40 °C (acetonitrile/dry ice bath).
-
Slowly add PhLi (2.2 eq) dropwise via syringe, maintaining the internal temperature below -35 °C.
-
Stir the resulting pale yellow/colorless solution at -40 °C for 30 minutes.
-
-
Ring-Opening Reaction:
-
In a separate flame-dried flask under Argon, dissolve (2R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (1.0 eq) in anhydrous THF.
-
Cool the aziridine solution to -78 °C (acetone/dry ice bath).
-
Transfer the freshly prepared Gilman reagent solution to the aziridine solution via a cannula, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer turns deep blue.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired protected β-phenyl-β-amino acid derivative.
-
Expected Results for Various Organocuprates
The protocol is adaptable to a range of organocuprates, allowing access to various β-substituted amino acids.
| Nucleophile (R₂CuLi) | R-Group | Expected Yield | Reference |
| (Ph)₂CuLi | Phenyl | 85-95% | [5] |
| (Me)₂CuLi | Methyl | 80-90% | [7] |
| (n-Bu)₂CuLi | n-Butyl | 75-85% | [5] |
| (Vinyl)₂CuLi | Vinyl | 70-80% |
Deprotection to the Free Amino Acid
The resulting product can be fully deprotected in a two-step sequence:
-
Cbz Removal: Hydrogenolysis using H₂ gas and a Palladium on carbon (Pd/C) catalyst in Methanol or Ethyl Acetate.
-
Ester Hydrolysis: Saponification using Lithium Hydroxide (LiOH) in a THF/water mixture, followed by acidic workup to yield the free β-amino acid.
Application Protocol 2: Synthesis of β-Azido-β-Amino Acids
The introduction of an azide moiety creates a versatile chemical handle. The azide can be readily reduced to a primary amine to generate β,γ-diamino acids or used in "click" chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition). This protocol uses sodium azide with a Lewis acid promoter to synthesize a protected (2R, 3R)-3-azido-β-alanine derivative.
Experimental Protocol
Materials:
-
(2R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (2R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (1.0 eq) and Sodium Azide (1.5 eq).
-
Add anhydrous Acetonitrile via syringe.
-
Cool the mixture to 0 °C (ice-water bath).
-
-
Ring-Opening Reaction:
-
Slowly add Boron Trifluoride Etherate (BF₃·OEt₂) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with Dichloromethane (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the desired β-azido-β-amino acid derivative.
-
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Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids from Aziridine-2-Carboxylates
Introduction: The Strategic Value of Aziridines in Asymmetric Amino Acid Synthesis
Non-proteinogenic α-amino acids are indispensable building blocks in modern drug discovery and development, offering a pathway to novel peptides, peptidomimetics, and complex molecular architectures with enhanced biological activity and metabolic stability. Among the myriad of synthetic strategies, the use of chiral aziridine-2-carboxylates stands out as a particularly powerful and versatile approach.
Aziridines, as the smallest nitrogen-containing heterocycles, possess significant ring strain (approximately 26-27 kcal/mol), which renders them susceptible to nucleophilic ring-opening reactions.[1][2] When these three-membered rings are incorporated into a chiral carboxylate framework, they become high-value intermediates for asymmetric synthesis. The core strategy involves the preparation of an enantiopure aziridine-2-carboxylate, followed by a highly regioselective and stereospecific ring-opening at the C3 position. This sequence effectively transforms a readily available chiral precursor, such as a natural amino acid, into a new, value-added α-amino acid with precise control over its stereochemistry.
This guide provides an in-depth exploration of this methodology, detailing the mechanistic principles, key experimental protocols, and the versatility of this approach for researchers in synthetic and medicinal chemistry.
Core Principles: Mechanistic Control of Regio- and Stereoselectivity
The success of this synthetic strategy hinges on two critical factors: the activation of the aziridine nitrogen and the nature of the nucleophile.
-
N-Activation: The reactivity of the aziridine ring is dramatically enhanced by attaching an electron-withdrawing group (EWG) to the nitrogen atom.[1] Groups such as p-toluenesulfonyl (Ts), nosyl (Ns), or benzyloxycarbonyl (Cbz) serve a dual purpose: they increase the electrophilicity of the ring carbons and stabilize the developing negative charge on the nitrogen as it becomes a better leaving group during the ring-opening process.[1]
-
Regioselectivity: For the synthesis of α-amino acids, the incoming nucleophile must attack the C3 carbon (the β-position relative to the carboxylate). For most heteroatom nucleophiles (O, S, N) and many carbon nucleophiles under appropriate conditions, this regioselectivity is reliably achieved.[1] The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the least substituted and sterically accessible C3 position.
-
Stereospecificity: The SN2-type mechanism dictates that the ring-opening occurs with a complete inversion of stereochemistry at the C3 carbon.[3][4] This is a cornerstone of the methodology, as it allows for the predictable transfer of stereochemical information from the starting chiral aziridine to the final α-amino acid product. Lewis acid catalysis is often employed to further activate the N-sulfonylaziridine, promoting the SN2 pathway and ensuring high fidelity in the stereochemical outcome.[3]
Visualizing the Synthetic Strategy
The overall workflow and the key mechanistic step are illustrated below.
Figure 1: General workflow for the asymmetric synthesis of α-amino acids.
Sources
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate in beta-lactam synthesis
An Application Guide for the Synthesis of β-Lactams from 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of this compound as a strategic precursor in the synthesis of β-lactams. We will explore the underlying chemical principles, provide validated experimental protocols, and discuss the critical parameters that ensure a successful and stereocontrolled synthesis.
Introduction: The Enduring Significance of the β-Lactam Ring
The β-lactam, a four-membered cyclic amide, is the cornerstone of a vast class of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2] Their remarkable biological activity stems from the inherent ring strain of the azetidin-2-one core, which facilitates the acylation and inhibition of bacterial cell wall transpeptidases. Beyond their role as antibacterial agents, β-lactams are exceptionally versatile chiral synthons in organic chemistry, serving as building blocks for a diverse array of biologically active molecules such as cholesterol absorption inhibitors and anticancer agents.[2]
The synthesis of this strained heterocyclic system has been a subject of intense research. Among the various strategies, the use of aziridines as three-membered ring precursors offers a powerful and elegant approach. Aziridines, particularly those activated by electron-withdrawing groups, are susceptible to controlled ring-opening and ring-expansion reactions, providing a regioselective and often stereospecific pathway to more complex nitrogen-containing molecules.[3][4] This guide focuses specifically on the carbonylative ring expansion of this compound, a highly functionalized and activated substrate, for the efficient construction of the β-lactam nucleus.
The Core Principle: Carbonylative Ring Expansion of Aziridines
The conversion of an aziridine to a β-lactam is a well-established synthetic transformation that proceeds via a transition-metal-catalyzed carbonylation.[1] This method is prized for its high regioselectivity and ability to translate the stereochemistry of the starting aziridine to the final β-lactam product.
Mechanism and Rationale:
The reaction is typically catalyzed by complexes of cobalt, such as dicobalt octacarbonyl (Co₂(CO)₈), or rhodium, such as chloro(dicarbonyl)rhodium(I) dimer ([Rh(CO)₂Cl]₂).[1][2] The widely accepted mechanism involves several key steps:
-
Oxidative Addition: The transition metal catalyst inserts into the C2-N bond of the aziridine ring. This step is facilitated by the electron-withdrawing carbomethoxy group at the C2 position, which polarizes and weakens the bond.
-
CO Insertion (Carbonylation): A molecule of carbon monoxide coordinates to the metal center and subsequently inserts into the metal-carbon bond. This step forms a five-membered metallacyclic intermediate.
-
Reductive Elimination: The intermediate undergoes reductive elimination to form the four-membered β-lactam ring and regenerate the active catalyst.
A critical advantage of this method is its stereospecificity. The carbonylation process generally proceeds with complete retention of configuration at the carbon centers of the aziridine.[2] This means that an enantiopure aziridine precursor will yield an enantiopure β-lactam, a crucial feature for the synthesis of chiral drugs.
The overall transformation is depicted in the workflow below:
Caption: High-level workflow for β-lactam synthesis.
The Substrate: this compound
The choice of this substrate is strategic. Each functional group plays a crucial role in ensuring the success and versatility of the synthesis.
-
N-Benzyloxycarbonyl (Cbz) Group: This is a key activating group. As an electron-withdrawing carbamate, it renders the aziridine nitrogen less basic and activates the ring toward nucleophilic attack or, in this case, oxidative addition by the metal catalyst.[3] Furthermore, the Cbz group can be readily removed via hydrogenolysis in a later step to reveal a free N-H group for further functionalization.
-
C2-Methyl Ester (CO₂Me): This group also activates the ring by polarizing the C2-N bond. It serves as a valuable synthetic handle on the final β-lactam product, allowing for transformations such as hydrolysis to the carboxylic acid, amidation, or reduction.
-
Chirality: This precursor can be synthesized in enantiopure form, often from chiral amino acids like serine. This chirality is directly transferred to the β-lactam product, making it an ideal substrate for asymmetric synthesis.
Detailed Application Protocol
This section provides a detailed, step-by-step protocol for the synthesis of methyl 1-(benzyloxycarbonyl)-4-oxoazetidine-2-carboxylate.
Objective: To synthesize a functionalized β-lactam via cobalt-catalyzed carbonylative ring expansion.
Materials & Equipment:
-
Reagents:
-
Methyl 1-(benzyloxycarbonyl)aziridine-2-carboxylate (substrate)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (catalyst)
-
Carbon Monoxide (CO), high purity grade
-
Anhydrous Toluene (solvent)
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
-
Equipment:
-
High-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Experimental Procedure:
CAUTION: This procedure involves a high-pressure, toxic gas (CO) and a pyrophoric catalyst. It must be performed by trained personnel in a well-ventilated fume hood using a certified high-pressure reactor.
-
Reactor Preparation:
-
Ensure the high-pressure reactor is clean and dry. Assemble the reactor and perform a leak test with an inert gas (N₂ or Ar).
-
Place a magnetic stir bar inside the reactor.
-
-
Charging the Reactor:
-
Under an inert atmosphere (N₂ or Ar), add dicobalt octacarbonyl (Co₂(CO)₈) (0.05 to 0.1 equivalents) to the reactor.
-
Add the substrate, methyl 1-(benzyloxycarbonyl)aziridine-2-carboxylate (1.0 equivalent).
-
Add anhydrous toluene via cannula to achieve a substrate concentration of approximately 0.1 M.
-
Seal the reactor securely according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Move the sealed reactor to a protected area within the fume hood.
-
Begin stirring.
-
Purge the reactor by pressurizing with CO to ~10 atm and then carefully venting three times to remove any residual air.
-
Pressurize the reactor with carbon monoxide to the desired pressure (typically 60-80 atm).
-
Heat the reactor to the target temperature (typically 120-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by checking for CO uptake if the system allows.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature.
-
CRITICAL: Carefully and slowly vent the excess carbon monoxide into the back of the fume hood.
-
Purge the reactor with an inert gas (N₂) several times.
-
Open the reactor and dilute the dark reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble cobalt residues. Rinse the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a dark oil or solid. Purify the residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent in vacuo to yield the pure β-lactam.
-
Data Summary:
The following table provides representative data for this class of transformation. Actual results may vary based on substrate and specific conditions.
| Parameter | Value | Rationale / Comment |
| Substrate Concentration | 0.1 M | Balances reaction rate and solubility. |
| Catalyst Loading | 5-10 mol% | Sufficient for catalytic turnover without excessive waste. |
| CO Pressure | 60-80 atm | High pressure is required to ensure sufficient CO concentration in the solution to drive the carbonylation step.[1] |
| Temperature | 120-140 °C | Provides the necessary thermal energy for oxidative addition and reductive elimination steps. |
| Solvent | Toluene | An inert, high-boiling solvent suitable for the reaction temperature. |
| Typical Yield | 60-85% | Yields are generally good to excellent for activated aziridines. |
Mechanistic Diagram & Self-Validating Protocols
A trustworthy protocol is self-validating. The expected outcome—a clean conversion to the β-lactam—confirms that the mechanistic pathway was favored over potential side reactions. The key is maintaining an inert, anhydrous environment to protect the integrity of the organometallic catalyst.
The proposed catalytic cycle is illustrated below. Understanding this cycle helps in troubleshooting; for instance, failure to form product may indicate catalyst decomposition or insufficient CO pressure.
Caption: Proposed catalytic cycle for cobalt-catalyzed carbonylation.
Conclusion
This compound is a superb precursor for the stereocontrolled synthesis of highly functionalized β-lactams. The transition-metal-catalyzed carbonylative ring expansion provides an efficient and reliable method for constructing the strained azetidin-2-one ring system. The protocol described herein, when executed with appropriate safety precautions and attention to experimental detail, offers a robust pathway to valuable intermediates for antibiotic research and broader medicinal chemistry applications. The resulting β-lactam product is primed for further synthetic elaboration, such as modification at the C2-ester or deprotection and derivatization of the ring nitrogen, opening avenues to novel and complex molecular architectures.
References
-
Alper, H., et al. (2001). The ring expansion of aziridines has been reported in 2001 as a well established protocol for preparing β-lactams in a regioselective manner. Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]
-
Singh, G. S. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. This review covers various synthetic methods for β-lactams, including the Staudinger cycloaddition and ring expansion of aziridines, and their applications. Available at: [Link]
-
Aggarwal, V., et al. (2010). Stereoselective synthesis of trans-beta-lactams by palladium-catalysed carbonylation of vinyl aziridines. Chemical Communications. Semantic Scholar. Available at: [Link]
-
Troisi, L., et al. (2007). Stereoselective synthesis and functionalization of 4-heterosubstituted β-lactams. Various publications. Semantic Scholar. Available at: [Link]
-
Alper, H., et al. (1988). Regiospecific synthesis of aza-.beta.-lactams from diaziridines. Organometallics. ACS Publications. Available at: [Link]
-
Ha, H.-J. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. Available at: [Link]
-
Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules. PubMed Central. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of β-lactam. PrepChem.com. Provides a literature source for the synthesis of a specific β-lactam derivative. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Organic-Chemistry.org. A collection of recent literature on β-lactam synthesis. Available at: [Link]
-
Rogozińska-Szymczak, M., & Mikołajczyk, M. (2018). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules. PubMed Central. Available at: [Link]
Sources
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- 4. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Asymmetric Aziridination: A Guide to Modern Methods and Protocols
Introduction: The Significance of Chiral Aziridines
Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic building blocks in modern organic synthesis.[1][2][3] Their inherent ring strain facilitates regio- and stereoselective ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds that are often difficult to synthesize through other means.[1][3][4] Optically active aziridines are particularly sought after as key intermediates in the synthesis of pharmaceuticals and biologically active molecules, where precise stereochemical control is paramount for therapeutic efficacy.[5][6][7] This guide provides an in-depth overview of the principal catalytic asymmetric methods developed to date for the synthesis of these crucial chiral synthons.
This document is structured to provide both a conceptual understanding and practical, actionable protocols for researchers in organic synthesis and drug development. We will explore the mechanistic underpinnings of various catalytic systems, discuss the rationale behind experimental design, and provide detailed step-by-step procedures for key transformations.
Core Concepts in Catalytic Asymmetric Aziridination
The construction of a chiral aziridine ring from a prochiral alkene fundamentally involves the transfer of a nitrogen atom to the carbon-carbon double bond. The success of catalytic asymmetric aziridination hinges on two key components: a chiral catalyst capable of discriminating between the enantiotopic faces of the alkene and an appropriate nitrogen source.
The overall transformation can be generalized as the reaction of an alkene with a "nitrene" or nitrene equivalent, mediated by a chiral catalyst. The nature of this active nitrogen species and the mechanism of its transfer are highly dependent on the catalytic system employed.
Part 1: Transition Metal-Catalyzed Aziridination
Transition metals, with their diverse oxidation states and coordination geometries, are powerful catalysts for nitrene transfer reactions. The general mechanism involves the formation of a metal-nitrene (or metal-nitrenoid) intermediate, which then reacts with the alkene. The chiral ligands coordinated to the metal center orchestrate the stereoselective approach of the alkene, dictating the enantiomeric outcome of the reaction.
Copper-Catalyzed Systems: Pioneering and Versatile
Copper complexes were among the first and remain one of the most widely used classes of catalysts for asymmetric aziridination.[1][8] Pioneering work by Evans and Jacobsen in the early 1990s established the utility of copper catalysts in conjunction with chiral bis(oxazoline) (BOX) and diimine ligands.[1][8][9]
Mechanism of Copper-Catalyzed Aziridination: The reaction is generally believed to proceed through a copper-nitrene intermediate.[10][11] The catalytic cycle begins with the reaction of a Cu(I) or Cu(II) precursor with a nitrene source, typically a sulfonyliminoiodinane like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), to generate the active copper-nitrene species.[1][10] The alkene then coordinates to this intermediate, and the aziridination proceeds, regenerating the copper catalyst. While a concerted mechanism is often proposed, stepwise radical pathways have also been suggested, particularly depending on the substrate and reaction conditions.[12][13]
Figure 1: Simplified catalytic cycle for copper-catalyzed aziridination.
Protocol 1: Asymmetric Aziridination of Styrene using a Cu(I)-Bis(oxazoline) Catalyst
This protocol is adapted from the seminal work of Evans et al. and is a foundational method for the copper-catalyzed asymmetric aziridination of styrenes.[1]
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Styrene
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuOTf·0.5C₆H₆ (0.025 mmol, 5 mol%) and (S,S)-Ph-BOX (0.0275 mmol, 5.5 mol%).
-
Add anhydrous CH₃CN (2.0 mL) and stir the mixture at room temperature for 1-2 hours to allow for complex formation. The solution should become homogeneous.
-
Reaction Setup: In a separate flame-dried flask, dissolve styrene (0.5 mmol, 1.0 equiv) and PhI=NTs (0.55 mmol, 1.1 equiv) in anhydrous CH₂Cl₂ (3.0 mL). Add powdered 4 Å molecular sieves (approx. 250 mg).
-
Cool the styrene/PhI=NTs solution to the desired reaction temperature (e.g., -20 °C or 0 °C).
-
Reaction Initiation: Add the prepared catalyst solution dropwise to the cooled alkene solution over 5 minutes.
-
Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the limiting reagent is consumed (typically 12-24 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the Celite pad with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-tosyl-2-phenylaziridine.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Causality and Insights:
-
Ligand Choice: The C₂-symmetric bis(oxazoline) ligand creates a chiral environment around the copper center, effectively shielding one face of the coordinated alkene, leading to high enantioselectivity.
-
Solvent: A combination of acetonitrile for catalyst preparation and a less coordinating solvent like dichloromethane for the reaction is often optimal.
-
Nitrene Source: PhI=NTs is a common and effective nitrene precursor, though some iminoiodinanes can be unstable. In situ generation methods have been developed to circumvent this issue.[14]
-
Molecular Sieves: The addition of molecular sieves helps to remove trace amounts of water, which can deactivate the catalyst.
Rhodium-Catalyzed Systems: High Efficiency and Selectivity
Dirhodium(II) complexes are exceptionally effective catalysts for a variety of transformations involving carbene and nitrene transfer, including aziridination.[15][16] Chiral dirhodium(II) tetracarboxylates and carboxamidates have emerged as powerful catalysts for highly enantioselective aziridination of a broad range of alkenes.[15][17]
Mechanism of Dirhodium-Catalyzed Aziridination: The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with a nitrene precursor, such as a sulfamate or a sulfonyl azide, to form a rhodium-nitrene intermediate. This electrophilic species then reacts with the alkene in a stereocontrolled manner to furnish the aziridine and regenerate the catalyst. DFT studies have suggested a two-spin-state mechanism involving a triplet Rh-nitrene intermediate that drives the stereocontrolled approach of the substrate.[15]
Protocol 2: Dirhodium(II)-Catalyzed Asymmetric Aziridination of an Unactivated Alkene
This protocol is based on the work of Dauban and coworkers, showcasing the power of dirhodium catalysts for the aziridination of less reactive, unactivated olefins.[17]
Materials:
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄)
-
1-Octene
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Pyridine
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
Reaction Setup: To a vial, add the alkene (e.g., 1-octene, 1.0 mmol, 1.0 equiv).
-
Dissolve the alkene in HFIP (2.5 mL).
-
Add pyridine (1.2 mmol, 1.2 equiv), followed by HOSA (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add the dirhodium catalyst, Rh₂(S-TCPTTL)₄ (0.01 mmol, 1 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or GC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous sodium carbonate (Na₂CO₃) solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the N-H aziridine.
Causality and Insights:
-
Catalyst Design: The bulky, chiral carboxamidate ligands on the dirhodium paddlewheel complex create a well-defined chiral pocket that effectively controls the trajectory of the incoming alkene, leading to high enantioselectivity.
-
Nitrogen Source: Hydroxylamine-O-sulfonic acids are advantageous as they are inexpensive, stable, and lead to the direct formation of valuable N-H or N-alkyl aziridines without the need for deprotection of a sulfonyl group.[17]
-
Solvent: HFIP is a highly polar, non-coordinating solvent that has been shown to be crucial for the efficiency of this transformation, likely by stabilizing the ionic intermediates.[17]
Other Transition Metal Catalysts (Fe, Ru)
While copper and rhodium dominate the field, other transition metals have also been successfully employed in asymmetric aziridination.
-
Iron Catalysts: Iron, being an earth-abundant and non-toxic metal, is an attractive alternative. Chiral iron complexes, including those with tetra-N-heterocyclic carbene (NHC) ligands, have been developed for the aziridination of alkenes with organic azides.[18] These systems often operate via an iron-imide intermediate.[18]
-
Ruthenium Catalysts: Chiral ruthenium-salen complexes have been shown to be effective catalysts for the asymmetric aziridination of alkenes using various sulfonyl azides as the nitrogen source.[19] These catalysts can achieve high enantioselectivities with low catalyst loadings.[19]
Part 2: Organocatalytic Asymmetric Aziridination
In recent years, organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods.[20][21] Several distinct organocatalytic strategies have been developed for asymmetric aziridination.
Mechanism of Organocatalytic Aziridination: The mechanisms in organocatalysis are diverse and depend on the type of catalyst and substrates. Common strategies include:
-
Brønsted Acid Catalysis: Chiral phosphoric acids or other Brønsted acids can activate imines for nucleophilic attack by diazo compounds or ylides.[3]
-
Hydrogen-Bonding Catalysis: Chiral ureas or thioureas can activate electrophiles and guide nucleophiles through hydrogen bonding interactions, enabling enantioselective transformations.[22]
-
Amine Catalysis: Chiral amines can react with α,β-unsaturated aldehydes or ketones to form transient enamines or iminium ions, which then undergo reaction with a nitrogen source.
Figure 2: General strategies in organocatalytic aziridination.
Protocol 3: Organocatalytic Asymmetric Aziridination via Aza-Darzens Reaction
This protocol describes a chiral Brønsted acid-catalyzed aza-Darzens reaction between an imine and a diazo compound, a powerful method for accessing trisubstituted aziridines.[3]
Materials:
-
N-Benzhydryl imine of benzaldehyde
-
Ethyl diazoacetate (EDA)
-
Chiral BINOL-derived phosphoric acid catalyst (e.g., TRIP)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%) and powdered 4 Å molecular sieves (approx. 250 mg).
-
Add anhydrous toluene (1.0 mL).
-
Add the N-benzhydryl imine (1.0 mmol, 1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Reagent Addition: Add ethyl diazoacetate (1.2 mmol, 1.2 equiv) dropwise via syringe pump over a period of 4 hours. Slow addition is crucial to suppress background reactions and maintain low concentrations of the diazo compound.
-
Monitoring: Stir the reaction at 0 °C for an additional 12-24 hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up: Once the imine is consumed, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure aziridine-2-carboxylate.
-
Characterization: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis.
Causality and Insights:
-
Catalyst Function: The chiral phosphoric acid catalyst protonates and activates the imine, creating a chiral ion pair. This chiral environment dictates the enantioselective nucleophilic attack of the diazoacetate.
-
Substrate Design: N-benzhydryl imines are often used as they provide sufficient steric bulk to favor the formation of cis-aziridines with high diastereoselectivity.[23]
-
Slow Addition: The slow addition of the diazo compound is critical to prevent its dimerization and other side reactions, ensuring high yields of the desired aziridine.
Data Summary and Comparison
The choice of catalytic method often depends on the specific substrate, the desired aziridine substitution pattern (N-H vs. N-sulfonyl, etc.), and scalability. The following table provides a comparative overview of the representative methods discussed.
| Method | Catalyst System | Typical Substrate | N-Source | Yield (%) | ee (%) | Key Advantages |
| Copper-Catalyzed | Cu(I)-BOX | Styrenes, Conjugated Olefins | PhI=NTs | 70-95 | 85-98 | Well-established, high ee for activated olefins.[1] |
| Rhodium-Catalyzed | Rh₂(S-TCPTTL)₄ | Unactivated Alkenes | HOSA | 80-95 | 90-99 | Broad scope including unactivated olefins, direct access to N-H aziridines.[15][17] |
| Organocatalytic | Chiral Phosphoric Acid | Imines | Diazoacetates | 75-95 | 90-99 | Metal-free, excellent for trisubstituted aziridines, high diastereoselectivity.[3][23] |
Conclusion and Outlook
The field of catalytic asymmetric aziridination has made remarkable strides, evolving from early metal-catalyzed systems for activated olefins to highly versatile methods capable of addressing unactivated alkenes and complex substrates. The development of novel catalysts, including those based on earth-abundant metals and purely organic structures, continues to broaden the scope and practicality of these transformations. Future research will likely focus on further expanding substrate scope, developing more sustainable and scalable protocols, and applying these powerful methods to the efficient synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
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Aggarwal, V. K., & Winn, C. L. (2004). Catalytic, asymmetric sulfur ylide-mediated epoxidation of carbonyl compounds: Scope, selectivity, and applications in synthesis. Accounts of Chemical Research, 37(8), 611-620. [Link]
-
Catino, A. J., Nichols, J. M., Forslund, R. E., & Doyle, M. P. (2005). Efficient Aziridination of Olefins Catalyzed by Mixed-Valent Dirhodium(II,III) Caprolactamate. Organic Letters, 7(13), 2787-2790. [Link]
-
Dauban, P., & Dodd, R. H. (2000). A new access to N-substituted-2-azabicyclo[3.1.0]hexanes by intramolecular copper-catalyzed aziridination of unsaturated sulfamates. The Journal of Organic Chemistry, 65(14), 4277-4282. [Link]
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Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1994). Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society, 116(7), 2742-2753. [Link]
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Gao, W., Zhang, X., & Rappe, A. K. (2005). A DFT study on the mechanism of the copper-catalyzed aziridination of olefins. Journal of the American Chemical Society, 127(40), 13943-13953. [Link]
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Jacobsen, E. N. (1991). Asymmetric Catalysis of Olefin Aziridination. Journal of the American Chemical Society, 113(18), 7063-7064. [Link]
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Li, Z., Quan, R. W., & Jacobsen, E. N. (1995). Mechanism of the (Diimine)copper-Catalyzed Asymmetric Aziridination of Alkenes. Nitrene Transfer via Ligand-Accelerated Catalysis. Journal of the American Chemical Society, 117(21), 5889-5890. [Link]
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Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds. Chemical Reviews, 103(8), 2905-2920. [Link]
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Roma, E., Tosi, E., Miceli, M., & Gasperi, T. (2018). Asymmetric Organocatalytic Aziridination: Recent Advances. Asian Journal of Organic Chemistry, 7(12), 2357-2367. [Link]
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Sircoglou, M., et al. (2022). Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. Journal of the American Chemical Society, 144(38), 17466-17475. [Link]
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Watson, I. D. G., Yu, L., & Yudin, A. K. (2006). Advances in catalytic enantioselective aziridination. Accounts of Chemical Research, 39(3), 194-206. [Link]
-
Zhang, Y., et al. (2012). A new catalyst for asymmetric aziridination. RSC Advances, 2(20), 7943-7945. [Link]
-
Zhang, Z., et al. (2022). Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC. Dalton Transactions, 51(3), 889-893. [Link]
-
Zhu, Y., Wang, Q., Cornwall, R. G., & Shi, Y. (2014). Organocatalytic asymmetric epoxidation and aziridination of olefins and their synthetic applications. Chemical Reviews, 114(16), 8199-8256. [Link]
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Application Notes & Protocols: Strategic Use of Lewis Acids in Aziridine Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of Strained Rings
Aziridines, the nitrogen-containing analogs of epoxides, are powerful and versatile building blocks in modern organic synthesis.[1][2][3] Their inherent ring strain makes them susceptible to nucleophilic ring-opening, providing a direct and often stereospecific route to valuable 1,2-difunctionalized amine scaffolds. These products, such as β-amino alcohols, vicinal diamines, and β-amino acids, are privileged motifs in a vast array of pharmaceuticals and biologically active molecules.[4][5]
However, the high stability of many N-substituted aziridines, particularly those with electron-withdrawing "activating" groups (e.g., sulfonyl, acyl), necessitates the use of a catalyst to facilitate ring-opening. Lewis acids have emerged as the premier catalysts for this transformation, offering exceptional control over reactivity, regioselectivity, and stereochemistry.[1][6][7] This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for employing Lewis acids in aziridine ring-opening reactions.
The Core Principle: Lewis Acid Activation and Mechanistic Pathways
The fundamental role of the Lewis acid is to activate the aziridine ring, rendering it more electrophilic and susceptible to nucleophilic attack. This is achieved through coordination of the Lewis acid to a Lewis basic site on the aziridine, typically the oxygen atom of an N-sulfonyl or N-acyl activating group.[7] This coordination polarizes the C-N bonds of the aziridine ring, significantly weakening them and lowering the activation energy for nucleophilic attack.
Mechanistic Dichotomy: SN1 vs. SN2 Pathways
The precise mechanism of ring-opening—and thus the stereochemical and regiochemical outcome—is a delicate balance between SN1 and SN2 pathways.
-
SN1 Pathway: In cases with highly stabilized carbocation intermediates (e.g., a diphenylmethyl substituent on the ring) or very strong Lewis acids, the C-N bond can cleave first to form an aziridinium-like cation. This intermediate can be attacked by the nucleophile from either face, leading to a loss of stereochemical information (racemization).
For most applications in drug development, achieving a pure SN2-type mechanism is critical for maintaining stereochemical integrity. The choice of a moderately strong Lewis acid and a suitable N-activating group is key to favoring this pathway.[6][7]
Figure 1: General mechanism of Lewis acid (LA) activation of a protecting group (PG)-bearing aziridine, followed by SN2 attack by a nucleophile.
Controlling the Outcome: Regioselectivity
When an aziridine is unsymmetrically substituted, the nucleophile can attack one of two different carbon atoms. The site of attack determines the final product isomer and is known as the regioselectivity of the reaction. This is arguably the most critical factor to control in synthesis.
For SN2-type reactions, the attack generally occurs at the less sterically hindered carbon atom. However, electronic factors can override sterics. For instance, with a 2-aryl-substituted aziridine, the benzylic position is electronically activated towards nucleophilic attack, even though it is more sterically hindered. The choice of Lewis acid can fine-tune this selectivity.[6][10][11]
-
Hard Lewis Acids (e.g., BF₃·OEt₂, TiCl₄): Tend to strongly activate the aziridine, promoting attack at the more electronically stabilized position (e.g., the benzylic carbon).
-
Softer Lewis Acids (e.g., Zn(OTf)₂): May favor attack at the less sterically hindered position.
The interplay between the substrate's electronic and steric properties, the nucleophile's character, and the Lewis acid's strength dictates the regiochemical outcome.[12]
Figure 2: Competing SN2 pathways determining the regioselectivity of the ring-opening reaction.
A Survey of Common Lewis Acids and Practical Considerations
The chemist's toolbox contains a wide variety of Lewis acids, each with unique properties.
| Lewis Acid | Common Characteristics | Key Applications & Insights | Potential Issues |
| BF₃·OEt₂ | Strong, oxophilic, readily available, inexpensive. | Widely used for various nucleophiles including halides, azides, and electron-rich arenes.[13][14] Often requires stoichiometric amounts. | Can cleave acid-labile protecting groups like Boc.[15] Highly moisture-sensitive. |
| Lanthanide Triflates | Water-tolerant, reusable, tunable Lewis acidity (Sc > Yb > La). | Excellent for reactions with alcohols and in aqueous or protic media.[16][17] Often used in catalytic amounts.[7] | Higher cost compared to boron or aluminum-based acids. |
| Cu(OTf)₂ | Mild Lewis acid. | Effective in promoting highly regioselective ring-opening with alcohols.[6] | May require higher catalyst loading or longer reaction times compared to stronger LAs. |
| TMSCl | Silicon-based Lewis acid. | Used to generate reactive aziridinium ion intermediates in situ for subsequent nucleophilic attack.[18] | Primarily for specific applications; can act as both a Lewis acid and a silylating agent. |
| Zn(OTf)₂, Sc(OTf)₃ | Versatile and effective catalysts. | Used in Friedel-Crafts type alkylations of arenes with aziridines, providing excellent stereoselectivity.[7] | Catalyst choice can be substrate-dependent. |
Field-Proven Insights:
-
N-Activating Group is Crucial: The reaction is most reliable with N-sulfonyl (e.g., tosyl, nosyl) or N-acyl groups. N-Boc groups can be cleaved by strong Lewis acids[15], while non-activated N-alkyl aziridines are generally unreactive without prior conversion to an aziridinium ion.[12][19]
-
Solvent Choice Matters: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices to prevent quenching of the Lewis acid.[14]
-
Temperature Control: Reactions are often initiated at 0 °C or room temperature. Exothermic reactions may require cooling to maintain selectivity.
-
Stoichiometry: While some systems are catalytic, many efficient protocols, especially with BF₃·OEt₂, require stoichiometric amounts of the Lewis acid for full conversion.[6]
Detailed Experimental Protocols
The following protocols are representative examples derived from peer-reviewed literature and should be adapted based on the specific substrate.
Protocol 1: BF₃·OEt₂-Mediated Ring-Opening of an N-Tosylaziridine with a Halide Nucleophile
This protocol describes a highly reliable SN2-type ring-opening to generate β-haloamines, which are versatile synthetic intermediates.[14]
Materials:
-
2-Aryl-N-tosylaziridine (1.0 equiv)
-
Tetraalkylammonium halide (e.g., BTEAC - Benzyltriethylammonium chloride) (1.0-1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0-1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-tosylaziridine (e.g., 0.5 mmol, 1.0 equiv) and the tetraalkylammonium halide (0.5 mmol, 1.0 equiv).
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M solution, e.g., 2.5 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Causality Check: Cooling is essential to control the initial exotherm upon addition of the strong Lewis acid, preserving selectivity.
-
Add BF₃·OEt₂ (0.5 mmol, 1.0 equiv) dropwise to the stirred solution over 2-3 minutes.
-
Allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 5 minutes to 2 hours.[14]
-
Self-Validation: The disappearance of the aziridine starting material and the appearance of a new, more polar spot on the TLC plate indicates reaction completion.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure β-haloamine.
Protocol 2: Catalytic, Regioselective Ring-Opening with an Alcohol Nucleophile using Cu(OTf)₂
This protocol demonstrates the use of a milder, catalytic Lewis acid for the synthesis of 1,2-amino ethers, important precursors for biologically active compounds.[6]
Materials:
-
(R)-2-Phenyl-N-tosylaziridine (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.3 equiv)
-
Desired alcohol (e.g., Methanol, Benzyl alcohol) (used as solvent or co-solvent)
-
Anhydrous Dichloromethane (DCM), if needed
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the chiral aziridine (e.g., 0.2 mmol, 1.0 equiv) in the desired alcohol (2.0 mL). If the alcohol is a solid or very viscous, use it in excess (e.g., 5 equiv) in a co-solvent like anhydrous DCM.
-
Add Cu(OTf)₂ (0.06 mmol, 0.3 equiv) to the solution.
-
Causality Check: Using a catalytic amount of a milder Lewis acid like Cu(OTf)₂ is often sufficient for activation without promoting side reactions, making the process more atom-economical.
-
Stir the reaction at room temperature. Monitor progress by TLC. Reaction times can vary from 1 to 12 hours depending on the alcohol's nucleophilicity.[6]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the product with ethyl acetate or DCM (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude 1,2-amino ether by flash column chromatography.
-
Self-Validation: The enantiomeric excess (ee) of the product can be determined by chiral HPLC to confirm that the reaction proceeded via an SN2 mechanism with stereochemical inversion.[6]
References
-
Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
-
Ghorai, M. K., Tiwari, D. P., & Jain, N. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(15), 7835–7840. [Link]
-
Zheng, B., & Taylor, M. S. (2015). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry, 80(18), 6278–6293. [Link]
-
Ghorai, M. K., et al. (2013). Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. ResearchGate. [Link]
-
Zheng, B., & Taylor, M. S. (2015). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. National Library of Medicine. [Link]
-
Ghorai, M. K., et al. (2011). Lewis Acid Catalyzed Highly Stereoselective Domino-Ring-Opening Cyclization of Activated Aziridines with Enolates: Synthesis of Functionalized Chiral γ-Lactams. The Journal of Organic Chemistry. [Link]
-
Kim, H. J., et al. (2010). Regiochemical Pathway in the Ring Opening of 2-Acylaziridines. Korean Chemical Society. [Link]
-
Ghorai, M. K., et al. (2010). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. The Journal of Organic Chemistry, 75(1), 134-144. [Link]
-
Doyle Group. (2014). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. The Doyle Group, Princeton University. [Link]
-
Bera, P. S., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
-
Various Authors. (2024). Functionalization of aziridines through ring-opening reactions. ResearchGate. [Link]
-
Kim, J. H., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. [Link]
-
Troisi, L., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. [Link]
-
Bera, P. S., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. OUCI. [Link]
-
Kim, H. J., & Ha, H. J. (2020). Synthetic Applications of Aziridinium Ions. MDPI. [Link]
-
ResearchGate Discussion. (2013). I am trying to open the N-Boc protected aziridine ring with a sulfur nucleophile in presence of BF3.OEt2 - any thoughts? ResearchGate. [Link]
-
Hu, Y., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]
-
Ghorai, M. K., et al. (2009). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. ACS Publications. [Link]
-
de la Torre, D., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. [Link]
-
ResearchGate Figure. (n.d.). Aziridine ring opening with BF3/iPrOH in a flow system. ResearchGate. [Link]
-
De, C. K., & Seidel, D. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. [Link]
-
Sathyamoorthi, S., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
Stanković, S., et al. (2012). Regioselectivity in the ring opening of non-activated aziridines. PubMed. [Link]
-
Minakata, S., et al. (2006). Lewis base catalyzed ring opening of aziridines with silylated nucleophiles. Semantic Scholar. [Link]
-
Pelliccia, S., & Della Sala, G. (2023). Recent Developments in Catalytic Asymmetric Aziridination. PMC. [Link]
-
MacMillan, D. W. C., et al. (n.d.). Lewis Acid Activation of Oxaziridines. ACS. [Link]
-
chemeurope.com. (n.d.). Lanthanide triflates. chemeurope.com. [Link]
-
ResearchGate Figure. (n.d.). Formation of the trimethylsilyl (TMS) aziridinium ion with nonactivated aziridine and its subsequent ring opening by iodine and amine for the synthesis of 1,2-diamines. ResearchGate. [Link]
-
Ghorai, M. K., et al. (2024). Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Lanthanide trifluoromethanesulfonates. Wikipedia. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ytterbium Triflate Catalyzed Ring Opening of Aziridines with Amines. ResearchGate. [Link]
-
Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
-
Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC. [Link]
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Application Note & Protocol: A Detailed Guide to the Synthesis of N-Cbz-aziridine-2-carboxylic acid methyl ester
Abstract
This comprehensive guide provides a detailed experimental procedure for the synthesis of N-Cbz-aziridine-2-carboxylic acid methyl ester, a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices. This document emphasizes scientific integrity, providing a self-validating system through detailed explanations and troubleshooting insights. All critical steps are supported by citations to authoritative literature, ensuring a foundation of trust and reliability.
Introduction: The Significance of Activated Aziridines
Aziridines, the nitrogen-containing analogs of epoxides, are highly versatile synthetic intermediates due to the inherent strain in their three-membered ring. This ring strain facilitates stereospecific ring-opening reactions, making them powerful precursors for the synthesis of a diverse range of nitrogen-containing compounds, including α- and β-amino acids and peptidomimetics.[1][2][3] The presence of an electron-withdrawing group on the nitrogen atom, such as the benzyloxycarbonyl (Cbz) group, activates the aziridine ring, enhancing its reactivity towards nucleophilic attack.[1] N-Cbz-aziridine-2-carboxylic acid methyl ester, in its enantiomerically pure form, is a particularly sought-after synthon in the development of novel therapeutics and complex natural product synthesis.[4]
This guide details a reliable and commonly employed synthetic route starting from the readily available amino acid, L-serine methyl ester. The synthesis proceeds via a two-step sequence: N-protection followed by an intramolecular cyclization.
Reaction Scheme & Mechanism
The overall transformation involves the conversion of a β-amino alcohol (L-serine methyl ester hydrochloride) into the target N-Cbz-aziridine-2-carboxylic acid methyl ester.
Step 1: N-protection of L-serine methyl ester The free amino group of L-serine methyl ester is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base.
Step 2: Intramolecular Cyclization via Hydroxyl Group Activation The hydroxyl group of the N-Cbz-L-serine methyl ester is converted into a good leaving group, typically by mesylation or tosylation. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the aziridine ring.[1][5]
The stereochemistry at the α-carbon is retained throughout the process, yielding the corresponding enantiomerically pure aziridine.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-Cbz-aziridine-2-carboxylic acid methyl ester.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| L-Serine methyl ester hydrochloride | 155.58 | 5855-45-8 | Ensure it is dry. |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 501-53-1 | Handle in a fume hood, corrosive. |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Distill from CaH₂ before use. |
| Methanesulfonyl chloride (MsCl) | 114.55 | 124-63-0 | Handle in a fume hood, corrosive. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, ACS grade. |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Saturated aqueous solution. |
| Magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous. |
| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | ACS grade for chromatography. |
| Hexanes | - | 110-54-3 | ACS grade for chromatography. |
Step-by-Step Procedure
Step 1: Synthesis of N-Cbz-L-serine methyl ester
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add L-serine methyl ester hydrochloride (5.0 g, 32.1 mmol).
-
Add anhydrous dichloromethane (DCM, 100 mL) and cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add triethylamine (TEA, 9.4 mL, 67.4 mmol, 2.1 eq.) to the suspension. Stir for 10 minutes to allow for the formation of the free amine.
-
In a separate flask, prepare a solution of benzyl chloroformate (5.0 mL, 35.3 mmol, 1.1 eq.) in anhydrous DCM (20 mL).
-
Add the benzyl chloroformate solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).
-
Upon completion, quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexanes) to afford N-Cbz-L-serine methyl ester as a colorless oil or white solid.
Step 2: Synthesis of N-Cbz-aziridine-2-carboxylic acid methyl ester
-
To a flame-dried 250 mL round-bottom flask, dissolve the N-Cbz-L-serine methyl ester (from the previous step, assuming ~32.1 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (5.6 mL, 40.1 mmol, 1.25 eq.).
-
Slowly add methanesulfonyl chloride (2.7 mL, 35.3 mmol, 1.1 eq.) dropwise to the solution at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add an additional portion of triethylamine (5.6 mL, 40.1 mmol, 1.25 eq.) to facilitate the cyclization.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material and the formation of the product (Eluent: 30% Ethyl acetate in Hexanes).
-
Once the reaction is complete, dilute the mixture with DCM (50 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-30% Ethyl acetate in Hexanes) to yield N-Cbz-aziridine-2-carboxylic acid methyl ester as a colorless oil.
Scientific Integrity & Logic: Causality Behind Experimental Choices
-
Choice of Starting Material: L-serine is a readily available and relatively inexpensive chiral starting material. Using its methyl ester form simplifies the purification process and is compatible with the subsequent reaction conditions.
-
N-Protection: The Cbz group is an ideal protecting group for this synthesis. It is stable to the conditions of the subsequent mesylation and cyclization steps but can be readily removed by hydrogenolysis if required for further transformations. The use of triethylamine as a base in the protection step is crucial to neutralize the HCl generated from benzyl chloroformate and the HCl from the starting material.[4]
-
Hydroxyl Group Activation: The conversion of the hydroxyl group into a good leaving group is the key step to facilitate the intramolecular cyclization. Methanesulfonyl chloride is commonly used for this purpose as it reacts cleanly and efficiently with the alcohol in the presence of a base. The resulting mesylate is an excellent leaving group for SN2 reactions. An alternative is to use p-toluenesulfonyl chloride (TsCl).[1]
-
Cyclization: The intramolecular SN2 reaction proceeds via a backside attack of the nitrogen atom on the carbon bearing the mesylate group. The use of a non-nucleophilic base like triethylamine is essential to deprotonate the nitrogen of the Cbz-protected amine (making it more nucleophilic) and to neutralize the methanesulfonic acid generated during the reaction, without competing in the nucleophilic displacement. The reaction is typically run at low temperatures to minimize side reactions.
-
Solvent Choice: Anhydrous dichloromethane is an excellent solvent for this reaction sequence as it is relatively non-polar, aprotic, and effectively dissolves the reagents and intermediates without participating in the reaction.
Troubleshooting and Safety Considerations
-
Incomplete N-Protection: If the N-protection step is incomplete, ensure that the L-serine methyl ester hydrochloride is completely neutralized by the first equivalent of triethylamine. Using slightly more than two equivalents of TEA can be beneficial.
-
Low Yield in Cyclization: The formation of the aziridine ring is sensitive to moisture. Ensure all glassware is flame-dried and anhydrous solvents are used. The order of addition of reagents in the cyclization step is critical; the mesyl chloride should be added before the second portion of the base to ensure the formation of the mesylate intermediate prior to promoting cyclization.
-
Safety: Benzyl chloroformate and methanesulfonyl chloride are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Triethylamine is a volatile and flammable liquid with a strong odor.
References
-
Couturier, C., Blanchet, J., Schlama, T., & Zhu, J. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. Organic Letters, 8(10), 2183–2186. [Link]
-
Couturier, C., Blanchet, J., Schlama, T., & Zhu, J. (2006). Aziridinium from N,N-Dibenzyl Serine Methyl Ester: Synthesis of Enantiomerically Pure β-Amino and α,β-Diamino Esters. Organic Letters. [Link]
-
PrepChem. (n.d.). Synthesis of N-Cbz-2-methyl aziridine. PrepChem.com. [Link]
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Gomez Pardo, D., & Cossy, J. (2009). Rearrangement of β-amino alcohols via aziridiniums: a review. Chemical Society Reviews, 38(10), 2860-2870. [Link]
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Stam, J. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]
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Kaur, N. (2026, January 3). Synthesis of aziridines from amino alcohols. ResearchGate. [Link]
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Zhang, W., et al. (2025, April 7). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. PMC - NIH. [Link]
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Ranjith, K., & Ha, H. J. (2023, October 19). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC - NIH. [Link]
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Ranjith, K., & Ha, H. J. (2023, October 2). Regioselective ring opening of aziridine for synthesizing azaheterocycle. ResearchGate. [Link]
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Butler, C. R. (2004, September 16). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]
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Chiral Aziridines: Versatile Synthons in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the Strained Ring
In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both structural novelty and versatile reactivity is perpetual. Among these, chiral aziridines, three-membered nitrogen-containing heterocycles, have emerged as exceptionally powerful building blocks.[1][2] Their significance stems from a unique combination of inherent ring strain and the presence of a stereocenter, which, when harnessed effectively, provides a gateway to a vast array of complex, nitrogen-containing molecules with significant biological activity.[3][4] The substantial ring strain and polarized carbon-nitrogen bonds within the aziridine ring make them highly susceptible to nucleophilic ring-opening reactions, a characteristic that synthetic chemists exploit to introduce diverse functionalities with high regio- and stereoselectivity.[5][6] This reactivity profile is crucial for the synthesis of chiral amines, unnatural amino acids, and other pharmacologically relevant compounds.[1][7]
This guide provides an in-depth exploration of the application of chiral aziridines in medicinal chemistry. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to leverage these versatile synthons in their synthetic endeavors. We will delve into the causality behind experimental choices, present validated protocols, and illustrate the journey from simple chiral aziridines to complex, biologically active molecules.
Core Principles: Why Chiral Aziridines are a Staple in Drug Discovery
The utility of chiral aziridines in medicinal chemistry is not coincidental; it is a direct consequence of their distinct chemical properties:
-
Strain-Driven Reactivity: The inherent angle and torsional strain of the three-membered ring makes aziridines highly reactive towards a wide range of nucleophiles. This "spring-loaded" nature allows for facile ring-opening under mild conditions, often proceeding with high efficiency and predictability.[1][2]
-
Stereochemical Fidelity: Chiral aziridines serve as excellent templates for stereocontrolled synthesis. Nucleophilic attack typically proceeds via an SN2 mechanism, resulting in a predictable inversion of stereochemistry at the attacked carbon center. This allows for the precise installation of new stereocenters in the target molecule.[5][6]
-
Access to Diverse Chiral Scaffolds: The ring-opening of a single chiral aziridine precursor with a variety of nucleophiles can generate a library of structurally diverse, enantiomerically enriched compounds. This is a significant advantage in the early stages of drug discovery, where rapid access to a range of analogues is crucial for structure-activity relationship (SAR) studies.[8]
The following diagram illustrates the fundamental reactivity of a chiral aziridine, highlighting the potential for divergent synthesis.
Caption: Divergent synthesis from a single chiral aziridine.
Synthetic Strategies for Chiral Aziridines
The accessibility of enantiomerically pure aziridines is paramount to their application. Several robust methods have been developed for their asymmetric synthesis.[1]
Catalytic Asymmetric Aziridination of Alkenes
This is one of the most direct and widely used methods. It involves the reaction of an alkene with a nitrene source, catalyzed by a chiral transition metal complex. Copper and rhodium complexes with chiral ligands are commonly employed.[1]
Protocol: Copper-Catalyzed Asymmetric Aziridination of Styrene
This protocol is a representative example of the synthesis of a chiral aziridine from an alkene.
Materials:
-
Styrene
-
N-tosyliminophenyliodinane (PhI=NTs)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Dichloromethane (DCM), anhydrous
-
Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add CuOTf·0.5C₆H₆ (0.05 mmol) and the chiral bis(oxazoline) ligand (0.055 mmol).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the solution to 0 °C.
-
Add styrene (1.0 mmol) to the reaction mixture.
-
In a separate flask, dissolve PhI=NTs (1.1 mmol) in anhydrous DCM (5 mL).
-
Add the PhI=NTs solution to the reaction mixture dropwise over 1 hour using a syringe pump.
-
Allow the reaction to stir at 0 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral N-tosyl-2-phenylaziridine.
Expected Outcome: This reaction typically provides the desired chiral aziridine in high yield and with excellent enantioselectivity.
| Substrate | Catalyst Loading (mol%) | Ligand | Yield (%) | ee (%) |
| Styrene | 5 | (S,S)-Ph-box | 85-95 | >95 |
| Indene | 5 | (S,S)-Ph-box | 80-90 | >98 |
Data is representative and may vary based on specific reaction conditions and substrate.
From Chiral Amino Alcohols
A classical and reliable method involves the intramolecular cyclization of a chiral 1,2-amino alcohol. This approach leverages the readily available pool of chiral amino alcohols.
Caption: Synthesis of chiral aziridines from amino alcohols.
Ring-Opening Reactions: The Gateway to Molecular Complexity
The synthetic utility of chiral aziridines is most profoundly realized in their ring-opening reactions. The regioselectivity of these reactions is a critical consideration and is influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions.[8][9]
Protocol: Regioselective Ring-Opening of a Chiral Aziridine with a Carbon Nucleophile
This protocol demonstrates the stereocontrolled synthesis of a γ-aminoamide, a precursor to chiral γ-amino acids.[5]
Materials:
-
(S)-N-Tosyl-2-methylaziridine
-
(S,S)-(+)-Pseudoephedrine propionamide
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
Saturated aqueous NH₄Cl solution
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S,S)-(+)-pseudoephedrine propionamide (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C.
-
In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi (1.1 mmol) to a solution of diisopropylamine (1.2 mmol) in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared LDA solution to the amide solution at -78 °C to generate the chiral enolate. Stir for 30 minutes.
-
Add a solution of (S)-N-Tosyl-2-methylaziridine (0.8 mmol) in anhydrous THF (2 mL) to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the γ-aminoamide.
Causality of Stereocontrol: The stereochemical outcome of this reaction is primarily controlled by the chiral auxiliary, (S,S)-(+)-pseudoephedrine.[5] The enolate attacks the less substituted carbon of the aziridine ring in a regioselective manner.[5] The diastereoselectivity is a result of the matched or mismatched pairing between the chirality of the enolate and the aziridine.[5]
Applications in the Synthesis of Bioactive Molecules
The strategic implementation of chiral aziridine chemistry has been instrumental in the synthesis of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents.[3][4][10]
Case Study 1: Synthesis of Oseltamivir (Tamiflu®)
A key step in an efficient synthesis of the antiviral drug oseltamivir involves the use of a chiral aziridine synthon.[10] The aziridine serves as a precursor to introduce the amino and acetamido functionalities with the correct stereochemistry.[10]
Caption: Role of chiral aziridine in Oseltamivir synthesis.
Case Study 2: Aziridine-Containing Anticancer Agents
The aziridine moiety itself is a pharmacophore in several anticancer drugs, such as Mitomycin C and Thiotepa.[11][12] In these molecules, the aziridine ring acts as an alkylating agent, cross-linking DNA and leading to cancer cell death.[11][13] The development of novel aziridine-containing compounds continues to be an active area of research in oncology.[10][14] For instance, N-sugar substituted chiral aziridines have shown promise as prodrug candidates for prostate and cervical cancers.[10]
Case Study 3: Precursors to β-Lactam Antibiotics
Chiral aziridines are valuable precursors for the synthesis of β-lactams, the core structural motif of many important antibiotics.[15][16] The ring-expansion of aziridines can be achieved through various methods, providing access to a range of substituted β-lactam scaffolds.
Conclusion and Future Outlook
Chiral aziridines have firmly established their place as indispensable tools in medicinal chemistry. Their unique reactivity, coupled with the ability to control stereochemistry, provides a powerful platform for the synthesis of complex and biologically active molecules.[1][6] As synthetic methodologies for their preparation and manipulation continue to advance, we can anticipate that chiral aziridines will play an even more prominent role in the discovery and development of the next generation of therapeutics. The ongoing exploration of novel catalytic systems for asymmetric aziridination and the discovery of new ring-opening cascades will undoubtedly unlock new avenues for innovation in drug design.[2][10]
References
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Concellón, J. M., Riego, E., Rodríguez-Solla, H., & Simal, C. (2003). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 68(4), 1133–1137. Available at: [Link]
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ResearchGate. (n.d.). Aziridines as Chiral Ligands and Their Ring Opening Reactions. Available at: [Link]
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Dank, C., & Geden, J. V. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4425–4463. Available at: [Link]
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ResearchGate. (n.d.). The synthesis of chiral aziridine. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Available at: [Link]
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Semantic Scholar. (2000). Recent Synthetic Applications of Chiral Aziridines. Available at: [Link]
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ResearchGate. (n.d.). Recent Synthetic Applications of Chiral Aziridines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Aziridine synthesis. Available at: [Link]
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OpenMETU. (n.d.). REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. Available at: [Link]
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Ha, H. J., & Lee, W. K. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1279434. Available at: [Link]
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Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini reviews in medicinal chemistry, 15(10), 819–831. Available at: [Link]
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MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Available at: [Link]
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ResearchGate. (n.d.). Aziridines as antiviral agents – the potential research field. Available at: [Link]
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Calderón-Montaño, J. M., Burgos-Morón, E., Pérez-Guerrero, C., & López-Lázaro, M. (2016). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 21(11), 1469. Available at: [Link]
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ResearchGate. (n.d.). Examples of aziridine derivatives with promising anticancer activity. Available at: [Link]
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EurekAlert!. (n.d.). Novel Synthetic Method for Chiral Aziridines. Available at: [Link]
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EurekAlert!. (2021). New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs. Available at: [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]
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Moody, C. J., & Jones, G. B. (1995). Design of cancer-specific antitumor agents based on aziridinylcyclopent[b]indoloquinones. Journal of medicinal chemistry, 38(1), 1–13. Available at: [Link]
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Wikipedia. (n.d.). Aziridines. Available at: [Link]
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Alcaide, B., & Almendros, P. (2002). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 9(4), 387–416. Available at: [Link]
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Ohno, M. (1985). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. Ciba Foundation symposium, 111, 171–187. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Chemical reviews, 106(9), 3725–3776. Available at: [Link]
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Santoro, S., & Schindler, C. S. (2022). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of organic chemistry, 87(1), 101–114. Available at: [Link]
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Liu, D., & Zhang, F. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current opinion in biotechnology, 66, 140–149. Available at: [Link]
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Application Notes and Protocols: Diastereoselective Synthesis of Substituted Pyrrolidines from Aziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrolidine ring is a cornerstone of modern drug discovery, forming the core structure of a vast array of biologically active compounds.[1][2][3] Its prevalence in natural products, such as nicotine and hygrine, and in blockbuster synthetic drugs like Captopril (antihypertensive), Atorvastatin (cholesterol-lowering), and various antiviral agents, underscores its significance as a "privileged scaffold".[1][2][3][4] The three-dimensional architecture and the basic nitrogen atom of the pyrrolidine moiety allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] Consequently, the development of robust and stereoselective methods for the synthesis of substituted pyrrolidines is of paramount importance to medicinal chemists.
Aziridines, strained three-membered nitrogen heterocycles, have emerged as versatile and powerful building blocks for the construction of more complex nitrogen-containing molecules, including pyrrolidines. The inherent ring strain of aziridines provides a thermodynamic driving force for ring-opening reactions, which can be harnessed to forge new carbon-carbon and carbon-nitrogen bonds with a high degree of stereocontrol. This application note provides an in-depth guide to the diastereoselective synthesis of substituted pyrrolidines from aziridines, focusing on the underlying mechanistic principles and providing detailed experimental protocols for key transformations.
Strategic Approaches to Diastereoselective Pyrrolidine Synthesis from Aziridines
The synthesis of substituted pyrrolidines from aziridines can be broadly categorized into two main strategies:
-
[3+2] Cycloaddition Reactions: In this approach, the aziridine serves as a masked azomethine ylide, a 1,3-dipole, which reacts with a dipolarophile (typically an alkene or alkyne) to form the five-membered pyrrolidine ring in a concerted or stepwise fashion. The diastereoselectivity of this reaction is governed by the facial selectivity of the approach of the dipolarophile to the azomethine ylide.
-
Ring-Opening/Intramolecular Cyclization Cascades: This strategy involves the nucleophilic opening of the aziridine ring by a tethered or external nucleophile, followed by an intramolecular cyclization to construct the pyrrolidine ring. The stereochemistry of the final product is dictated by the stereospecificity of both the ring-opening and the cyclization steps.
The choice of strategy, catalyst, and reaction conditions allows for a high degree of control over the relative stereochemistry of the newly formed stereocenters in the pyrrolidine ring.
Methodology 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of N-Sulfonyl Aziridines with Alkenes
The Lewis acid-catalyzed [3+2] cycloaddition of N-sulfonyl aziridines with alkenes is a powerful and widely used method for the diastereoselective synthesis of highly substituted pyrrolidines. The reaction proceeds through the formation of an azomethine ylide intermediate, the geometry of which, along with steric and electronic factors, dictates the stereochemical outcome.
Mechanistic Rationale for Diastereoselectivity
The generally accepted mechanism involves the coordination of a Lewis acid to the nitrogen atom of the N-sulfonyl aziridine, which facilitates the cleavage of a C-C or C-N bond to generate an azomethine ylide.[5] The facial selectivity of the subsequent cycloaddition is influenced by the substituents on both the azomethine ylide and the alkene. For example, in the reaction of a 2-substituted aziridine, the substituent can direct the incoming alkene to the opposite face, leading to the formation of the trans diastereomer as the major product. The choice of Lewis acid can also play a crucial role in controlling the stereoselectivity.
Figure 1: General workflow for the Lewis acid-catalyzed [3+2] cycloaddition of aziridines with alkenes.
Experimental Protocol: Diastereoselective Synthesis of a 2,4-Disubstituted Pyrrolidine
This protocol is adapted from a procedure for the yttrium triflate-catalyzed [3+2] cycloaddition of an N-tosyl aziridine with an electron-rich alkene.[5]
Materials:
-
2-Phenyl-N-tosylaziridine
-
2,3-Dihydrofuran
-
Yttrium(III) triflate (Y(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-phenyl-N-tosylaziridine (0.1 mmol, 1.0 equiv).
-
Dissolve the aziridine in anhydrous DCM (1.0 mL).
-
Add 2,3-dihydrofuran (0.2 mmol, 2.0 equiv) to the solution.
-
In a separate vial, weigh yttrium(III) triflate (0.01 mmol, 10 mol%) and dissolve it in anhydrous DCM (0.5 mL).
-
Add the catalyst solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrrolidine product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.[6][7][8][9]
Data Presentation: Scope of the Lewis Acid-Catalyzed [3+2] Cycloaddition
| Entry | Aziridine Substituent (R¹) | Alkene | Lewis Acid (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| 1 | Phenyl | 2,3-Dihydrofuran | Y(OTf)₃ (10) | DCM | rt | 95 | >20:1 | [5] |
| 2 | 4-MeO-Ph | 2,3-Dihydrofuran | Y(OTf)₃ (10) | DCM | rt | 92 | >20:1 | [5] |
| 3 | 4-Cl-Ph | 2,3-Dihydrofuran | Y(OTf)₃ (10) | DCM | rt | 90 | >20:1 | [5] |
| 4 | Phenyl | Ethyl vinyl ether | Y(OTf)₃ (10) | DCM | rt | 85 | 10:1 | [5] |
| 5 | Phenyl | Styrene | Sc(OTf)₃ (10) | Toluene | 60 | 78 | 5:1 | Adapted from[10] |
Methodology 2: N-Bromosuccinimide-Induced Aziridine Ring Expansion Cascade
This method provides a unique approach to functionalized pyrrolidines through a cascade reaction initiated by an electrophilic halogen source.[11][12][13][14] The reaction proceeds with high diastereoselectivity, forming multiple stereocenters in a single operation.
Mechanistic Rationale for Diastereoselectivity
The proposed mechanism involves the initial bromination of the alkene moiety of a cinnamylaziridine substrate by N-bromosuccinimide (NBS).[11] This is followed by an intramolecular aminocyclization, where the aziridine nitrogen attacks the bromonium ion intermediate. The resulting tricyclic aziridinium ion is then regioselectively opened by a nucleophile (e.g., the sulfonamide counterion or an external nucleophile) in an Sₙ2-like fashion. The diastereoselectivity is controlled by the stereochemistry of the initial aziridine and the preferred trajectory of the intramolecular and intermolecular nucleophilic attacks.
Figure 2: Proposed mechanism for the NBS-induced aziridine ring expansion cascade.
Experimental Protocol: Diastereoselective Synthesis of a Functionalized Pyrrolidine via Ring Expansion
This protocol is based on the work of Ye and coworkers.[11][12][13]
Materials:
-
(2R,3S)-1-Nosyl-2-phenyl-3-vinylaziridine
-
N-Bromosuccinimide (NBS)
-
p-Nosylamide (NsNH₂)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of (2R,3S)-1-nosyl-2-phenyl-3-vinylaziridine (0.1 mmol, 1.0 equiv) and p-nosylamide (0.12 mmol, 1.2 equiv) in anhydrous MeCN (2.0 mL) at 0 °C, add NBS (0.11 mmol, 1.1 equiv) in one portion.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the polysubstituted pyrrolidine.
-
The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude reaction mixture.[6][7][8][9] The structure and relative stereochemistry can be confirmed by X-ray crystallography of a suitable derivative.[15][16][17][18][19]
Data Presentation: Diastereoselectivity in the Aziridine Ring Expansion Cascade
| Entry | Aziridine Substituent (R) | Solvent | Temp (°C) | Yield (%) | Pyrrolidine:Piperidine Ratio | d.r. (Pyrrolidine) | Reference |
| 1 | Phenyl | MeCN | 0 to rt | 85 | 4.5 : 1 | >20:1 | [11] |
| 2 | 4-MeO-Ph | MeCN | 0 to rt | 82 | 4.2 : 1 | >20:1 | [11] |
| 3 | 4-Cl-Ph | MeCN | 0 to rt | 88 | 5.0 : 1 | >20:1 | [11] |
| 4 | 2-Naphthyl | MeCN | 0 to rt | 79 | 4.0 : 1 | >20:1 | [11] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The expected diastereoselectivity serves as an internal check for the successful execution of the reaction. Deviations from the expected diastereomeric ratio may indicate issues with reagent purity, reaction conditions (temperature, moisture), or the choice of catalyst. It is crucial to characterize the final products thoroughly using modern analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The diastereomeric ratio can be accurately determined by integration of well-resolved signals in the ¹H NMR spectrum.[6][7][8][9] For complex spectra, advanced techniques like band-selective pure shift NMR can be employed.[6][7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized pyrrolidines.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry.[15][16][17][18][19]
Conclusion
The diastereoselective synthesis of substituted pyrrolidines from aziridines represents a powerful and versatile strategy in modern organic synthesis. The methodologies outlined in this application note, particularly Lewis acid-catalyzed [3+2] cycloadditions and electrophile-induced ring expansion cascades, offer reliable and stereocontrolled access to a wide range of complex pyrrolidine scaffolds. A thorough understanding of the underlying reaction mechanisms is key to predicting and controlling the stereochemical outcome. The provided protocols serve as a practical guide for researchers in academia and industry to harness the synthetic potential of aziridines for the construction of novel and medicinally relevant pyrrolidine-containing molecules.
References
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023. [Link]
-
Single and Double Diastereoselection in Azomethine Ylide Cycloaddition Reactions with Unsaturated Chiral Bicyclic Lactams. The Journal of Organic Chemistry, 2002. [Link]
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Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 2003. [Link]
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π-Facial selectivity of the 1,3-dipolar cycloaddition of the parent azomethine ylide to homochiral dipolarophiles. Journal of the Chemical Society, Perkin Transactions 1, 1999. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 2024. [Link]
-
Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace, 2014. [Link]
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Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 2014. [Link]
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Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed, 2014. [Link]
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Pyrrolidine. Wikipedia. [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. Osaka University. [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 2025. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. National Center for Biotechnology Information, 2025. [Link]
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Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Center for Biotechnology Information, 2011. [Link]
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FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]
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Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine. Organic & Biomolecular Chemistry, 2014. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed, 2024. [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. National Center for Biotechnology Information, 2014. [Link]
-
X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI, 2020. [Link]
-
Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]
-
Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. RSC Publishing, 2024. [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. National Center for Biotechnology Information, 2023. [Link]
-
PEG-modified aziridines for stereoselective synthesis of water-soluble fulleropyrrolidines. PubMed, 2019. [Link]
-
[3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides. Organic Chemistry Frontiers, 2023. [Link]
-
Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. New Journal of Chemistry, 2022. [Link]
-
Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. Sci-Hub. [Link]
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Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine. Semantic Scholar. [Link]
-
Stereoselective Lewis acid mediated (3+2) cycloadditions of N-H- and N-sulfonylaziridines with heterocumulenes. PubMed, 2014. [Link]
-
Powder X-ray diffraction pattern of (1). ResearchGate. [Link]
-
Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. National Center for Biotechnology Information, 2022. [Link]
-
Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenesvia selective carbon–carbon bond cleavage. Chemical Communications, 2011. [Link]
-
(PDF) ChemInform Abstract: Diastereoselective Synthesis of Functionalized Pyrrolidines Through N-Bromosuccinimide-Induced Aziridine Ring Expansion Cascade of Cinnamylaziridine. ResearchGate. [Link]
-
Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science, 2025. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 2021. [Link]
-
X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Defense Technical Information Center. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 2022. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. National Center for Biotechnology Information, 2020. [Link]
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. National Center for Biotechnology Information, 2019. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate. This molecule is a highly valuable chiral building block in medicinal chemistry and organic synthesis, primarily due to the unique reactivity of its strained three-membered ring.[1][2] The benzyloxycarbonyl (Cbz) protecting group on the nitrogen and the methyl ester at the C2 position provide versatile handles for subsequent transformations.
However, the synthesis of this strained heterocycle is often plagued by challenges that can significantly reduce yield and purity. The high ring strain (approx. 27 kcal/mol) makes the aziridine ring susceptible to premature ring-opening, while competing side reactions during the critical cyclization step can divert starting material into undesirable pathways.[3][4]
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. It is designed for chemistry professionals who seek to not only follow a protocol but to understand the causality behind each step to effectively troubleshoot and optimize their results.
Recommended Synthetic Pathway: Cyclization of N-Cbz-L-Serine Methyl Ester
The most common and reliable route to optically active 1-benzyl 2-methyl (2R)-aziridine-1,2-dicarboxylate originates from the readily available chiral pool starting material, L-serine. The synthesis involves the intramolecular cyclization of an N-protected serine derivative where the β-hydroxyl group has been converted into a good leaving group.[4][5]
Experimental Workflow Diagram
Caption: High-level workflow for aziridine synthesis.
Troubleshooting Guide
This section addresses the most common issues observed during the synthesis. The troubleshooting is based on the conversion of N-Cbz-L-serine methyl ester via activation of the hydroxyl group (e.g., as a mesylate) followed by base-induced cyclization.
| Problem / Observation | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Product Yield | 1. Incomplete Hydroxyl Activation: The mesyl chloride (MsCl) or tosyl chloride (TsCl) may have degraded due to moisture. 2. Premature Hydrolysis: Presence of water in the reaction mixture can hydrolyze the activated intermediate (mesylate/tosylate) back to the alcohol. 3. Insufficient Base for Cyclization: The base may not be strong enough or used in sufficient quantity to deprotonate the Cbz-protected amine for the intramolecular attack. | 1. Verify Reagent Quality: Use a fresh bottle of MsCl/TsCl or purify it before use. Ensure it is handled under inert atmosphere. 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). Water is a competing nucleophile. 3. Optimize Base Conditions: Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or DBU for the cyclization step. Ensure at least 1.1-1.5 equivalents are used. |
| Significant Unreacted Starting Material | 1. Sub-stoichiometric Reagents: Insufficient amounts of the activating agent (MsCl) or the base used for cyclization. 2. Low Reaction Temperature: The activation or cyclization step may be too slow at the current temperature. 3. Short Reaction Time: The reaction may not have reached completion. | 1. Check Stoichiometry: Carefully re-check calculations. It is common to use a slight excess (1.1 eq) of both the activating agent and the base. 2. Temperature Optimization: For the activation step with MsCl and TEA, maintain 0 °C to prevent side reactions. For the cyclization, the reaction can often be gently warmed (e.g., to room temperature or 40 °C) to drive it to completion. 3. Monitor by TLC: Track the consumption of the starting material using Thin Layer Chromatography before quenching the reaction. |
| Major Byproduct is a Dehydroalanine Derivative | 1. E2 Elimination Pathway Favored: The base used is sterically hindered (e.g., DBU, t-BuOK) or the temperature is too high, promoting elimination of the leaving group to form an alkene over the desired intramolecular Sɴ2 substitution. | 1. Change the Base: Use a less sterically hindered base such as powdered potassium carbonate (K₂CO₃). This favors the Sɴ2 pathway by allowing the nitrogen nucleophile to attack the β-carbon. 2. Reduce Temperature: Perform the cyclization at room temperature or below to disfavor the higher activation energy pathway of elimination. |
| Product Decomposes During Purification | 1. Acid-Catalyzed Ring Opening: Standard silica gel is slightly acidic and can catalyze the nucleophilic ring-opening of the strained aziridine.[3][6] 2. Thermal Instability: The aziridine product may be unstable to prolonged heating. | 1. Neutralize Silica Gel: Before preparing the column, wash the silica gel with a solution of 1-2% triethylamine in your eluent system, then flush with the pure eluent. This neutralizes acidic sites. 2. Avoid High Temperatures: Concentrate the product fractions on a rotary evaporator using a low-temperature water bath (<35 °C). |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is L-serine the preferred starting material for this synthesis?
A1: L-serine is an ideal precursor because it is an inexpensive, enantiomerically pure starting material from the chiral pool.[7] It possesses the necessary trifunctional arrangement: an amine that will become the aziridine nitrogen, a carboxylic acid that can be esterified, and a primary alcohol that can be converted into a leaving group for the crucial cyclization step.[5] This avoids the need for complex asymmetric synthesis steps.
Q2: What is the mechanistic role of the base in the cyclization step?
A2: The base plays a critical role in the intramolecular Sɴ2 reaction that forms the aziridine ring. After the hydroxyl group is activated (e.g., converted to a mesylate, -OMs), the nitrogen of the Cbz-protected amine acts as the nucleophile. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating its attack on the adjacent carbon, displacing the mesylate leaving group.
Reaction Mechanism Diagram
Caption: Intramolecular Sɴ2 cyclization mechanism. (Note: This is a simplified representation).
Q3: Can I use a different protecting group on the nitrogen instead of Cbz?
A3: Yes, other electron-withdrawing protecting groups like tosyl (Ts) or nosyl (Ns) can be used and are known to activate the nitrogen for cyclization.[4][8] However, the choice of protecting group affects the reactivity and stability of the final aziridine. Cbz is often preferred because it can be easily removed under neutral conditions via hydrogenolysis, which is often compatible with the sensitive aziridine ring. Boc-protected aziridines can also be synthesized, but they may be more prone to ring-opening under the acidic conditions typically used for Boc removal.[8]
Q4: How critical is the stereochemistry of the starting L-serine?
A4: The stereochemistry is critical as the reaction is stereospecific. The intramolecular cyclization proceeds via an Sɴ2 mechanism, which involves an inversion of configuration at the electrophilic carbon center (the β-carbon bearing the leaving group). Therefore, starting with L-serine (which has the S configuration at the α-carbon) will yield the corresponding (2R, 3S)-aziridine derivative, assuming the α-carbon's priority doesn't change. This direct transfer of chirality is a key advantage of this synthetic route.
Q5: Are there any specific safety concerns I should be aware of?
A5: Yes.
-
Reagents: Methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are corrosive, lachrymatory, and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents like dichloromethane (DCM) and acetonitrile are volatile and have associated health risks. Ensure proper ventilation.
-
Product: Aziridines as a class of compounds should be handled with care as they are potent alkylating agents and can be toxic. Always handle the final product in a fume hood with gloves.
Detailed Protocol: Synthesis of 1-Benzyl 2-methyl (2R)-aziridine-1,2-dicarboxylate
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
N-Cbz-L-serine methyl ester (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution & Cooling: Dissolve N-Cbz-L-serine methyl ester in anhydrous DCM (approx. 0.2 M concentration) in an oven-dried, three-necked flask under a nitrogen atmosphere. Add triethylamine. Cool the solution to 0 °C in an ice bath.
-
Activation: Add methanesulfonyl chloride dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring Activation: Stir the reaction at 0 °C for 1-2 hours. Monitor the formation of the mesylate intermediate by TLC (a new, less polar spot should appear).
-
Solvent Exchange: Once the activation is complete, remove the DCM under reduced pressure at low temperature (<30 °C). It is critical not to heat the mixture. This removes the triethylammonium hydrochloride salt and excess TEA.
-
Cyclization: To the crude mesylate, add anhydrous acetonitrile followed by finely powdered anhydrous potassium carbonate.
-
Reaction: Allow the suspension to warm to room temperature and stir vigorously for 12-24 hours. Monitor the disappearance of the mesylate intermediate and the appearance of the final aziridine product by TLC. Gentle warming (to 40 °C) can be applied if the reaction is sluggish.
-
Work-up: Once the reaction is complete, filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude oil by flash column chromatography on neutralized silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a clear oil.
References
-
Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Recl. Trav. Chim. Pays-Bas. Available at: [Link]
-
Kaur, H., & Kumar, V. (2023). Recent breakthroughs in ring-opening annulation reactions of aziridines. Org. Biomol. Chem. Available at: [Link]
-
Gnecco, D., et al. (1998). Synthesis of aziridines from amino alcohols. Available at: [Link]
-
Davison, E. K., & Sweeney, J. B. (1997). Formation of Scalemic Aziridines via the Nucleophilic Opening of Aziridines. Available at: [Link]
-
McMillan, A., & Sorensen, E. J. (2014). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PubMed Central. Available at: [Link]
-
Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. J. Chem. Soc., Chem. Commun. Available at: [Link]
-
Eum, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]
-
Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. Available at: [Link]
-
Choi, J., Yu, T., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. MDPI. Available at: [Link]
-
Ha, H.-J. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. Available at: [Link]
-
Couturier, C., Blanchet, J., Schlama, T., & Zhu, J. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. PubMed. Available at: [Link]
-
Yudin, A. K. (2002). Electrochemical Aziridination of Olefins. J. Am. Chem. Soc. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of aziridines. Available at: [Link]
-
Hethcox, J. C., & Henley, Z. A. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Frontiers in Chemistry. Available at: [Link]
-
Choi, J., Yu, T., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. PMC. Available at: [Link]
-
Supporting Information for a related synthesis. (undated). Available at: [Link]
-
Parent, R., et al. (2015). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC. Available at: [Link]
-
ResearchGate. (2021). Regiochemistry in aziridine ring opening reactions. Available at: [Link]
-
Wulff, W. D., et al. (2007). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. ACS Publications. Available at: [Link]
Sources
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- 2. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Aziridine Derivatives
Welcome to the technical support center for the purification of complex heterocyclic compounds. This guide is specifically tailored to address the challenges associated with the chromatographic purification of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate and structurally related molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research. Aziridine-2-carboxylates are valuable chiral building blocks, but their inherent ring strain makes them susceptible to degradation, particularly during purification.[1][2] This guide is structured to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic purification of this compound.
Q1: I'm observing significant product decomposition and low recovery after my silica gel column. What's happening and how can I fix it?
This is the most common issue encountered with activated aziridines. The electron-withdrawing carbamate group on the nitrogen atom activates the strained three-membered ring, making it highly susceptible to nucleophilic attack and ring-opening.[3] Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface, which can catalyze this decomposition.[2][4]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for product decomposition.
Recommended Actions:
-
Confirm Instability with 2D TLC: Before making significant changes, verify that silica gel is the culprit. A 2D TLC experiment provides a definitive answer.[5] If the spot deviates from the diagonal after turning the plate 90 degrees and re-eluting, your compound is reacting with the stationary phase.
-
Deactivate the Silica Gel: The simplest solution is to neutralize the acidic silanol sites. This is achieved by flushing the packed column with your starting eluent containing a small amount of a base, typically 1-2% triethylamine (NEt₃), before loading your sample.[3][6]
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider a different stationary phase. A systematic screening can quantify which material gives the best recovery.[2]
-
Reversed-Phase Chromatography: If your compound possesses sufficient hydrophobic character (e.g., from the benzyl group), reversed-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be a viable, albeit more costly, alternative.[6]
Q2: My product is eluting as a broad, tailing band, leading to mixed fractions. How can I improve the peak shape?
Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or sample loading.
Troubleshooting Peak Tailing
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The polar carbamate and ester groups can have strong interactions with acidic silanol sites on silica gel, slowing down a portion of the molecules and causing tailing. | Add a competitive agent to the mobile phase. For a moderately basic compound like an aziridine, adding 1% triethylamine to the eluent can mask active silanol sites and improve peak shape.[6] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger (more polar) than the mobile phase can cause band broadening and tailing.[7] | Dissolve the sample in the weakest possible solvent it is soluble in, ideally the mobile phase itself. If a stronger solvent is necessary, use the absolute minimum volume.[8] |
| Column Overloading | Exceeding the capacity of the column leads to poor peak shape. | As a rule of thumb, use at least 50-100 g of silica for every 1 g of crude material for difficult separations. |
| Channeling in Column Bed | An improperly packed column can have channels or cracks, leading to a non-uniform solvent front and band broadening. | Ensure the column is packed carefully and the silica bed is level and free of cracks before and during the run. |
Q3: I can't find my compound after the column. Where did it go?
Losing a compound entirely during chromatography is frustrating. The cause is usually one of three possibilities: irreversible adsorption, decomposition, or elution in an unexpected place.[5]
Recommended Actions:
-
Check the Solvent Front: If your sample was dissolved in a very strong solvent or the chosen eluent is too polar, your compound may have eluted immediately with the solvent front. Concentrate the very first fractions collected and check by TLC.[5]
-
Perform a "Column Purge": If you suspect your compound is highly polar and remains adsorbed to the column, flush the column with a very strong solvent (e.g., 10% Methanol in Dichloromethane or Ethyl Acetate).[9] This will strip most compounds from the silica.
-
Re-assess Stability: As discussed in Q1, the compound may have completely decomposed on the column. Test the stability of your crude material on a TLC plate by spotting it and letting it sit for an hour before eluting to see if streaking or disappearance occurs.[5]
-
Check for Dilution: It's possible the compound did elute, but the fractions are too dilute to be detected by your current method (e.g., TLC with permanganate stain). Try concentrating a range of fractions where you expected the compound to elute and re-analyze.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound on a silica gel column?
A systematic approach using TLC is always best. A good starting point for a compound of this nature is a binary mixture of a non-polar and a moderately polar solvent.
-
Recommended Screening Solvents:
-
Hexanes / Ethyl Acetate
-
Petroleum Ether / Diethyl Ether[10]
-
Dichloromethane / Ethyl Acetate
-
Procedure: Screen different ratios of these solvent systems on a TLC plate. The goal is to find a system that provides an Rf value of approximately 0.2-0.3 for your target compound, as this typically translates to good separation on a column.[6] For example, purification of similar bisbenzyl imido dicarboxylates has been achieved with 50% ether in petroleum ether.[10]
Q2: How should I load my sample onto the column for the best resolution?
The sample loading technique is critical for achieving sharp bands and good separation.
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent.[8] If solubility is an issue, you can use a slightly more polar solvent (like dichloromethane), but keep the volume to an absolute minimum. Apply this solution carefully and evenly to the top of the silica bed.
-
Dry Loading (Recommended for Difficult Separations): This method often yields superior results.[8] Dissolve your compound in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the mass of your crude product), and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q3: Can I separate the enantiomers of my racemic aziridine using chromatography?
Standard achiral stationary phases like silica gel or alumina will not separate enantiomers. To resolve a racemic mixture, you must use chiral chromatography .
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Stationary Phase: This requires a Chiral Stationary Phase (CSP). Columns like Daicel's Chiralpak® (e.g., AD, OJ) series, which are based on coated polysaccharide derivatives, are commonly used for this class of compounds.[10]
-
Mobile Phase: Typical mobile phases are mixtures of Heptane/Isopropanol.[10] The exact ratio must be optimized to achieve baseline separation of the enantiomers.
Experimental Protocols
Protocol 1: Stability Assessment by 2D Thin Layer Chromatography (TLC)
This protocol helps determine if your compound is stable on a given stationary phase.[5]
-
Obtain a square TLC plate (e.g., 5x5 cm silica gel).
-
In one corner, about 1 cm from the edges, carefully spot a concentrated solution of your crude material.
-
Place the plate in a developing chamber with your chosen eluent and allow the solvent to run to the top.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Place the plate back in the developing chamber with the same eluent and allow it to run again.
-
Visualize the plate. If the compound is stable, all spots will lie on the 45-degree diagonal. Any spots appearing off the diagonal represent decomposition products formed during the first elution.
Protocol 2: Flash Chromatography on Deactivated Silica Gel
-
Column Packing: Dry pack the column with 40-63 µm flash chromatography silica gel. Gently tap the column to ensure a well-packed bed.
-
Deactivation: Pre-elute the column with 2-3 column volumes of your chosen starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate) containing 1-2% triethylamine. This neutralizes the acidic sites.[6]
-
Sample Loading: Load your sample using either the wet or dry loading method described in the FAQ section. For dry loading, ensure the sample-adsorbed silica forms a thin, level layer on top of the column bed.
-
Elution: Begin elution with your starting solvent system. If separation is poor, you can gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed during this step, but co-evaporation with a solvent like toluene may be necessary for complete removal.
References
- University of Rochester, Department of Chemistry.
- Zheng, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
- Ha, H. J. (2005). Highlights of the chemistry of enantiomerically pure aziridine-2-carboxylates.
- O'Brien, P., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments.
- Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine.
- BenchChem. (2025).
- Trost, B. M., et al. (2007). Experimental Procedures. Wiley-VCH.
- Somfai, P., et al. (2004).
- Krasnova, L., & Bakulev, V. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones.
- Crawford, R. J., & Hassner, A. (1968). Electrocyclic reactions of aziridines. SFU Summit.
- Tanner, D. (1994).
- Singh, P. R., et al. (2007). Silica Gel Induced Cleavage of Aziridines by Aromatic Amines under Solvent Free Conditions.
- O'Brien, P., et al. (2015). Synthesis of Selenoaziridines: A Study on Stereochemical Outcomes of the Reaction of Aziridine Radicals and Anions Generated from Iodoaziridines.
- Teledyne ISCO. (2019).
- BenchChem. (2025).
- ChemistryViews. (2012).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Deamination of a variety of aziridines using nitrite-IL@silica.
- Still, W. C., Kahn, M., & Mitra, A. (1978).
- Supporting Information for Aryldiazonium ion initiated C−N bond cleavage. [Source not further specified].
- Reddit user discussion. (2016).
- O'Brien, P., et al. (2014). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography.
- Biotage. (2023).
- Tang, L., et al. (2016). Catalyst-Free Aziridine-Based Step-Growth Polymerization: A Facile Approach to Optically Active Poly(Sulfonamide-Thiourea)s.
- Kotera, K., & Kitahonoki, K. (1973). Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses.
- Mori, M., et al. (2001). Application of zirconium-modified silica gel as a stationary phase in the ion-exclusion chromatography of carboxylic acids. I. Separation of benzenecarboxylic acids with tartaric acid as eluent and with UV-photometric detection. PubMed.
- Mori, M., et al. (2001). Application of Zirconium-Modified Silica Gel as a Stationary Phase in the Ion-Exclusion Chromatography of Carboxylic Acids. II. Separation of Aliphatic Carboxylic Acids With Pyromellitic Acid as Eluent and With Suppressed Conductimetric Detection. PubMed.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Navigating the Challenges of Aziridination Reaction Scale-Up
Welcome to our dedicated technical support center for chemists, researchers, and process development professionals tackling the complexities of scaling up aziridination reactions. Aziridines are critical nitrogen-containing three-membered heterocycles, serving as versatile building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] However, transitioning these reactions from the bench to pilot or production scale often presents a unique set of challenges.[4]
This guide is designed to provide practical, field-proven insights and actionable troubleshooting strategies to help you navigate these hurdles effectively. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to ensure the integrity and success of your scale-up campaigns.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the scale-up of aziridination reactions in a direct question-and-answer format.
Issue ID: AZ-TS-01: Low to No Product Formation
Question: We are observing significantly lower yields, or even complete reaction failure, upon scaling up our aziridination reaction. What are the likely causes and how can we troubleshoot this?
Answer: This is a multifaceted problem often stemming from issues with the catalyst, reagents, or reaction conditions which are amplified at a larger scale.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | The catalyst may be deactivated by exposure to air, moisture, or impurities in the reagents or solvents.[5] Ensure all starting materials and solvents are rigorously dried and degassed. The reaction should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Consider using a freshly opened bottle of catalyst or a catalyst that has been stored under inert conditions. |
| Inefficient Nitrene Precursor | The chosen nitrene source (e.g., sulfonyliminoiodinanes like PhI=NTs, or various azides) may not be optimal for the specific substrate or catalyst system at scale.[5] The electronic properties of the nitrene precursor significantly influence reactivity.[5] A screening of different nitrene precursors at the lab scale before scale-up is highly recommended. |
| Incorrect Reaction Temperature | Thermal control is critical in large reactors. "Hot spots" or insufficient heating can lead to inconsistent reaction rates and byproduct formation.[4] Optimize the reaction temperature at the lab scale and ensure that the large-scale reactor has adequate heat transfer capabilities to maintain a consistent temperature profile. Some reactions may require sub-ambient temperatures to control exotherms, while others need heating for activation.[5] |
| Poor Solvent Choice | A solvent that works at the lab scale may not be suitable for scale-up due to issues with solubility, viscosity, or boiling point. The solvent can impact catalyst solubility, stability, and overall reactivity.[5] Re-evaluate the solvent choice, considering factors like reagent solubility at lower temperatures and ease of removal during work-up. |
Issue ID: AZ-TS-02: Catalyst Deactivation and Turnover Issues
Question: Our catalyst appears to be deactivating prematurely, leading to incomplete conversion at a larger scale. What mechanisms could be at play?
Answer: Catalyst deactivation is a common challenge in scale-up and can occur through several pathways. Understanding the specific mechanism is key to mitigating the problem.
Potential Causes & Recommended Solutions:
-
Formation of Inactive Complexes: In some systems, particularly with ruthenium porphyrin catalysts, the catalyst can react with intermediates to form stable, inactive complexes like Δ²-1,2,3-triazolines.[6] This effectively removes the catalyst from the catalytic cycle.
-
Solution: Modifying the catalyst structure or the reaction conditions (e.g., temperature, concentration) can sometimes disfavor the formation of these deactivating species. A thorough mechanistic investigation at the lab scale can provide valuable insights.
-
-
Physical Deactivation (Coking): At elevated temperatures, carbonaceous deposits can form on the catalyst surface, blocking active sites.[7]
-
Solution: Operating at the lowest effective temperature can help minimize coking. If applicable to your catalyst system, periodic regeneration might be possible.
-
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.
-
Solution: Ensure the purity of all reagents and solvents. Pre-treating starting materials to remove potential poisons may be necessary.
-
Issue ID: AZ-TS-03: Formation of Side Products and Purification Challenges
Question: We are observing the formation of significant side products, complicating the purification of our desired aziridine at scale. What are the common side reactions and how can we address them?
Answer: The inherent ring strain and reactivity of aziridines make them susceptible to various side reactions, especially under the prolonged reaction times or higher temperatures that can occur during scale-up.[2][8]
Common Side Reactions and Mitigation Strategies:
-
Ring-Opening: Activated aziridines are prone to ring-opening by nucleophiles, including water, during aqueous work-up.[9][10]
-
Formation of Metallotetrazenes: In reactions utilizing organic azides and metal-imide intermediates, a competing reaction can be the formation of a metallotetrazene through a [2+3] cycloaddition.[11]
-
Solution: This side reaction can often be suppressed by using a significant excess of the alkene substrate.[11]
-
-
Diol Formation (from epoxides): When synthesizing aziridines from epoxides and sodium azide, the presence of water can lead to the formation of diol byproducts.[12]
-
Solution: Maintain anhydrous reaction conditions and carefully control the pH of the reaction medium.[12]
-
Purification Troubleshooting:
The purification of aziridines can be challenging due to their sensitivity to acidic conditions and their potential volatility.
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can catalyze the ring-opening or polymerization of aziridines.[9][13]
Issue ID: AZ-TS-04: Safety Concerns with Azide Reagents at Scale
Question: We are using an azide-based nitrene precursor. What are the primary safety concerns when scaling up this chemistry?
Answer: The use of azides on a large scale presents significant safety hazards that must be carefully managed.[14]
Key Safety Considerations:
-
Formation of Hydrazoic Acid (HN₃): The combination of azide salts with protic sources (even trace amounts of water) can generate hydrazoic acid, which is highly toxic and explosive.[14][15]
-
Incompatibility with Heavy Metals and Chlorinated Solvents: Azides can form explosive heavy metal azides. Contact with certain chlorinated solvents should also be avoided.[14][15]
-
Mitigation: Use glass-lined or other appropriate reactors and avoid contact with incompatible metals. Carefully select solvents and ensure all equipment is thoroughly cleaned.
-
-
Thermal Stability: Organic azides can be thermally unstable and decompose exothermically.
-
Mitigation: Perform thermal hazard analysis (e.g., Differential Scanning Calorimetry - DSC) on your azide precursor to understand its decomposition profile. Maintain strict temperature control throughout the reaction and consider engineering controls to manage potential exotherms.
-
Troubleshooting Workflows and Protocols
Protocol AZ-SP-01: Stationary Phase Stability Test for Sensitive Aziridines
This protocol helps to quantitatively determine the optimal stationary phase for the chromatographic purification of potentially unstable aziridines, minimizing product loss.[8][16]
Objective: To assess the stability of a crude aziridine product in the presence of various chromatography stationary phases.
Materials:
-
Crude aziridine product
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Suitable solvent (e.g., CDCl₃ or CD₂Cl₂)
-
Stationary phases for testing (e.g., silica gel, neutral alumina, basic alumina)
-
Small vials
-
NMR spectrometer
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of the crude aziridine product and a suitable internal standard. Dissolve them in a known volume of a deuterated solvent.
-
Initial Analysis: Acquire a ¹H NMR spectrum of an aliquot of the stock solution. Calculate the initial yield of the aziridine relative to the internal standard by comparing the integration of characteristic product peaks to the internal standard peak.
-
Incubation with Stationary Phases: In separate labeled vials, place an equal, small amount of each stationary phase to be tested.
-
Exposure: Add a known volume of the stock solution to each vial containing a stationary phase.
-
Mimic Chromatography Conditions: Stir the slurries at room temperature for a duration that mimics the expected time the compound would spend on a chromatography column (e.g., 30-60 minutes).
-
Analysis of Supernatant: Filter each slurry to remove the stationary phase. Acquire a ¹H NMR spectrum of the filtrate from each vial.
-
Compare Results: Calculate the yield of the aziridine in each sample relative to the internal standard. Compare these yields to the initial yield determined in step 2. The stationary phase that results in the highest recovered yield is the most suitable for purification.[8]
Troubleshooting Logic Diagram: Low Yield After Work-up
Below is a decision-making workflow to diagnose and resolve low product yield after the reaction work-up.
Caption: A decision tree to troubleshoot low aziridine yield post-workup.
General Aziridination Reaction Mechanism
A simplified general mechanism for transition-metal-catalyzed aziridination from a nitrene precursor is depicted below. Understanding this pathway is crucial for rational troubleshooting.
Caption: Generalized catalytic cycle for transition-metal-mediated aziridination.[17]
References
- Technical Support Center: Optimization of Reaction Conditions for Aziridination. Benchchem.
- troubleshooting side reactions in Aziridine;2-(chloromethyl)oxirane synthesis. Benchchem.
- Origin of the Deactivation in Styrene Aziridination by Aryl Azides, Catalyzed by Ruthenium Porphyrin Complexes. Structural Characterization of a Δ2-1,2,3-Triazoline RuII(TPP)CO Complex. Organometallics - ACS Publications.
- Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
- Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts. PMC - NIH.
- Aziridination. Thieme.
- Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them. MSN Chemical.
- Aziridination of Alkenes. Chemistry LibreTexts.
- Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical.
- Technical Support Center: Advanced Purification of Volatile and Reactive Aziridines. Benchchem.
- Synthesis of aziridines. Organic Chemistry Portal.
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. NIH.
- Application Notes and Protocols for the Isolation and Purification of Triaziridine Compounds. Benchchem.
- Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. ResearchGate.
- One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N -Tosylhydrazones: Access to 1,2,4-Triazines. ResearchGate.
- How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications.
- strategies to prevent premature ring-opening of activated aziridines. Benchchem.
- Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. PMC - NIH.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Aziridine synthesis. Organic Chemistry Portal.
- Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing.
- Recent Developments in Catalytic Asymmetric Aziridination. PMC - NIH.
- New Regulatory Measures Proposed for Aziridine Compounds. Foresight.
- Organocatalytic Olefin Aziridination via Iminium-Catalyzed Nitrene Transfer: Scope, Limitations, and Mechanistic Insight. PMC - NIH.
- Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society.
- 5 Common Challenges in Scaling Up an API. Neuland Labs.
- Scale-up experiment, deprotection and derivatization of aziridines. ResearchGate.
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube.
- Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. JACS Au - ACS Publications.
- Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. Journal of the American Chemical Society.
- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Aziridine Ring-Opening with Organocuprates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective ring-opening of aziridines with organocuprates. The synthesis of vicinal amino alcohols and their derivatives through this methodology is a cornerstone in the preparation of biologically active molecules, and achieving high regioselectivity is paramount for success.[1] This resource will help you navigate the complexities of this powerful transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format with probable causes and detailed solutions based on established chemical principles.
Issue ID: AZ-RO-TS-01
Question: I am observing poor or no regioselectivity in the ring-opening of my 2-substituted N-activated aziridine with a Gilman reagent. I am getting a mixture of products from the attack at both the substituted (C2) and unsubstituted (C3) carbons. How can I favor the attack at the less hindered carbon (C3)?
Answer:
This is a common challenge where the inherent electronic and steric factors of the substrate and nucleophile are not sufficiently biased to favor one regioisomer. The regioselectivity of aziridine ring-opening is influenced by a delicate balance of steric hindrance, the nature of the activating group on the nitrogen, the organocuprate used, and the reaction conditions.[2][3]
Probable Causes:
-
Insufficient Steric Hindrance at C2: The substituent at the C2 position may not be bulky enough to effectively block the nucleophilic attack of the organocuprate.
-
Electronic Effects: The activating group on the nitrogen atom and the substituent at C2 can influence the electronics of the aziridine ring, potentially making both carbons susceptible to attack.
-
Reactive Organocuprate: Highly reactive organocuprates may exhibit lower regioselectivity.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity.
Solutions:
-
Introduce a Lewis Acid: The addition of a Lewis acid, such as BF₃·OEt₂, can significantly enhance regioselectivity.[4][5] The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing the electrophilicity of the ring carbons and promoting an Sₙ2-type mechanism.[4][6][7] This directed activation often favors nucleophilic attack at the sterically less hindered carbon.
-
Modify the Organocuprate: Consider using a higher-order cuprate (e.g., R₂Cu(CN)Li₂) or a mixed cuprate with a non-transferable "dummy" ligand.[8] These reagents can sometimes offer improved selectivity.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organocuprate. Ethereal solvents like THF are standard, but exploring other options like diethyl ether might be beneficial. Recent studies have shown that solvent hydrogen bonding can modulate orbital distributions and direct selectivity.[9]
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can increase the kinetic control and favor the formation of the sterically less hindered product. Organocuprates are thermally unstable and reactions are often carried out at low temperatures.[8][10]
Experimental Protocol: Lewis Acid-Mediated Regioselective Aziridine Ring-Opening
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-substituted N-activated aziridine in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BF₃·OEt₂ (1.1 equivalents) in THF to the stirred aziridine solution.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
In a separate flask, prepare the Gilman reagent (R₂CuLi) from the corresponding organolithium reagent and a copper(I) salt (e.g., CuI) in a 2:1 ratio in THF at the appropriate temperature.[11]
-
Slowly add the freshly prepared Gilman reagent (1.5 equivalents) to the aziridine/Lewis acid mixture at -78 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue ID: AZ-RO-TS-02
Question: My N-sulfonylated aziridine is decomposing during silica gel chromatography. I see a clean reaction by TLC, but my isolated yield is very low.
Answer:
This is a frequent issue arising from the inherent ring strain and electrophilicity of activated aziridines.[12] Standard silica gel is acidic and can catalyze the ring-opening of the aziridine with nucleophiles present in the eluent (e.g., residual water or alcohol stabilizers in chloroform).[12]
Probable Causes:
-
Acidic Stationary Phase: The acidic nature of silica gel promotes protonation of the aziridine nitrogen, further activating the ring for nucleophilic attack.[12]
-
Prolonged Exposure: The longer the compound is on the column, the more decomposition will occur.[12]
Solutions:
-
Use a Deactivated Stationary Phase:
-
Buffer the Mobile Phase: If silica gel must be used, add a small percentage of triethylamine to the eluent to neutralize the acidic sites on the silica surface.[12]
-
Work Quickly: Perform the chromatography as efficiently as possible to minimize the contact time between your compound and the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the regioselectivity of aziridine ring-opening with organocuprates?
A1: The regioselectivity is primarily governed by a combination of steric and electronic factors.[2][3]
-
Steric Effects: Nucleophilic attack generally occurs at the less substituted carbon, following a classic Sₙ2 pathway.[13]
-
Electronic Effects: The nature of the activating group on the nitrogen and any substituents on the aziridine ring can influence the partial positive charge on the ring carbons. For instance, a phenyl group at C2 can stabilize a partial positive charge, potentially favoring attack at that position.
-
Lewis Acids: As discussed in the troubleshooting guide, Lewis acids can coordinate to the aziridine nitrogen, enhancing the Sₙ2 character of the reaction and directing the nucleophile to the less hindered carbon.[4][6]
-
Nucleophile: The structure of the organocuprate itself can play a role. Bulkier cuprates will be more sensitive to steric hindrance.
Q2: What is the general mechanism for the ring-opening of an activated aziridine with an organocuprate?
A2: The reaction is generally considered to proceed via an Sₙ2-type mechanism. The nucleophilic carbon of the organocuprate attacks one of the electrophilic carbons of the aziridine ring, leading to a concerted bond-forming and bond-breaking process. This results in the inversion of stereochemistry at the carbon center that is attacked. The presence of an electron-withdrawing group on the nitrogen atom is crucial for activating the ring towards nucleophilic attack.[14]
Q3: Can I use Grignard reagents instead of organocuprates for regioselective aziridine ring-opening?
A3: While Grignard reagents can open aziridine rings, they are generally more basic and less predictable in terms of regioselectivity compared to organocuprates.[15] Organocuprates are softer nucleophiles, which often leads to cleaner reactions and higher yields in these types of transformations. In some cases, Grignard reagents can lead to rearranged products, especially with certain substitution patterns on the aziridine.[15]
Q4: How does the N-activating group influence the reaction?
A4: The N-activating group is critical for the success of the reaction. It serves to reduce the basicity of the nitrogen atom and withdraw electron density from the ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[14] Common activating groups include sulfonyl (e.g., tosyl, nosyl), and acyl groups. The choice of activating group can also influence the stability of the aziridine and the ease of its subsequent removal. For example, the pymisyl (pyrimidine-2-sulfonyl) group has been shown to be an effective activating group that can be readily introduced and removed under mild conditions.[16]
Data and Diagrams
Mechanistic Overview of Regioselectivity
The regiochemical outcome of the nucleophilic ring-opening of a 2-substituted aziridine is determined by the site of attack of the organocuprate.
Caption: Factors influencing regioselective aziridine ring-opening.
Influence of Lewis Acid on Regioselectivity
The addition of a Lewis acid can dramatically improve the regioselectivity of the ring-opening reaction in favor of attack at the less substituted carbon.
| Aziridine Substrate | Organocuprate | Lewis Acid | C3:C2 Regioselectivity |
| N-Tosyl-2-phenylaziridine | (CH₃)₂CuLi | None | 5:1 |
| N-Tosyl-2-phenylaziridine | (CH₃)₂CuLi | BF₃·OEt₂ (1.1 eq) | >95:5 |
| N-Tosyl-2-hexylaziridine | (n-Bu)₂CuLi | None | 8:1 |
| N-Tosyl-2-hexylaziridine | (n-Bu)₂CuLi | BF₃·OEt₂ (1.1 eq) | >98:2 |
Note: The data in this table is illustrative and based on general trends reported in the literature. Actual results may vary depending on specific reaction conditions.
Experimental Workflow for Optimizing Regioselectivity
Caption: Stepwise approach to optimizing regioselectivity.
References
- Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid‐Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids.Semantic Scholar.
- Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±) - NIH.
- Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.IIT Kanpur.
-
Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines under Mildly Basic Conditions. The Journal of Organic Chemistry.[Link]
-
Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. PubMed.[Link]
- Regioselectivity in the ring opening of non-activated aziridines.Chemical Society Reviews.
-
Ring opening of pymisyl-protected aziridines with organocuprates. PubMed.[Link]
-
Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry.[Link]
-
Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry.[Link]
-
Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening. The Journal of Organic Chemistry.[Link]
-
Synthesis of aziridines from amino alcohols. ResearchGate.[Link]
-
Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines Under Mildly Basic Conditions. PubMed.[Link]
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PubMed Central.[Link]
-
Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health.[Link]
-
Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. ResearchGate.[Link]
-
Regioselectivity in the ring opening of non-activated aziridines. R Discovery.[Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research.[Link]
-
Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews.[Link]
-
Regioselectivity in the ring opening of non-activated aziridines. Semantic Scholar.[Link]
-
Selectivity in the addition reactions of organometallic reagents to aziridine-2-carboxaldehydes: the effects of protecting groups and substitution patterns. PubMed.[Link]
-
Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. National Institutes of Health.[Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.[Link]
-
Gilman reagent toward the synthesis of natural products. RSC Publishing.[Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.[Link]
-
Organocuprates. Chem-Station.[Link]
-
Alkylative Aziridine Ring-Opening Reactions. PubMed Central.[Link]
- REACTIONS WITH AZIRIDINES - 39', RING OPENING OF ACTIVATED 2,2-DIMETHYLAZIRIDINES BY GRIGNARD REAGENTS. A flECHANISTIC STUDY.Tetrahedron.
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AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois.[Link]
-
Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing.[Link]
-
R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps.[Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed Central.[Link]
-
Gilman Reagents (Organocuprates): How They're Made. Master Organic Chemistry.[Link]
-
Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers.[Link]
-
Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry.[Link]
-
Unexplored Nucleophilic Ring Opening of Aziridines. PubMed Central.[Link]
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Reactivity of Aziridinium Salts in Different Solvents Unraveled by a Combined Theoretical and Experimental Approach. University of Oulu.[Link]
-
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.[Link]
-
Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv.[Link]
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- 1. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-Des-Acetyl-Clavaminol H, (±)-Dihydrosphingosine, and (±)-N-Hexanoyldihydrosphingosine - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Conversion in Aziridine Synthesis
Welcome to the Technical Support Center for Aziridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and yields in aziridination reactions. Drawing upon established principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring that your synthetic efforts are both efficient and successful.
Aziridines are valuable three-membered nitrogen-containing heterocycles, but their synthesis can be challenging due to their inherent ring strain and the sensitivity of the reactions involved.[1][2][3] Low conversion is a frequent hurdle that can stem from a variety of factors, from catalyst integrity to the purity of your starting materials. This guide will walk you through a logical troubleshooting process to identify and address the root cause of poor reaction performance.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your aziridination experiments.
Issue 1: My aziridination reaction shows low or no product formation, even when following a literature procedure.
This is a common starting point for troubleshooting and often points to fundamental issues with the reaction setup or reagents. A systematic investigation is key.
Q: What are the most likely culprits for a complete lack of product?
A: When a reaction fails to yield any desired product, the primary suspects are the catalyst, the nitrene source (or its precursor), and the reaction conditions.
-
Catalyst Inactivity: The catalyst, whether it's a transition metal complex (e.g., Rhodium, Copper) or an organocatalyst, is the heart of the reaction.[4][5]
-
Cause: Catalysts can be deactivated by exposure to air, moisture, or impurities in the reagents or solvents.[5]
-
Solution:
-
Ensure an Inert Atmosphere: Always perform the reaction under an inert atmosphere, such as nitrogen or argon, especially when using air-sensitive catalysts.[5]
-
Use Anhydrous Reagents and Solvents: Dry your solvents and reagents thoroughly. The presence of water can hydrolyze catalysts or react with sensitive intermediates.
-
Use Fresh or Properly Stored Catalyst: If possible, use a freshly opened bottle of catalyst or one that has been stored under inert conditions. If you suspect your catalyst has degraded, consider sourcing a new batch.
-
-
-
Compromised Nitrene Source/Oxidant: The nitrogen source is the other critical component for aziridine ring formation.
-
Cause: The nitrene precursor or the oxidant used to generate the nitrene in situ may have decomposed or be of low purity.[4]
-
Solution:
-
Use High-Purity Reagents: Ensure your nitrene source (e.g., sulfonyliminoiodinanes like PhI=NTs, azides) and any oxidants are of high purity.[5]
-
Fresh is Best: Use a freshly opened or properly stored nitrogen source and oxidant.[4] Hypervalent iodine reagents, for instance, can be particularly sensitive to storage conditions.
-
Controlled Addition: The rate of addition of the oxidant can be crucial. Rapid addition may lead to the formation of byproducts instead of the desired nitrene intermediate.[4] Consider slow addition via a syringe pump.[5]
-
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can dramatically influence the reaction outcome.[4][5]
-
Cause: The conditions reported in the literature may not be optimal for your specific substrate or lab setup.
-
Solution:
-
Temperature Optimization: Some aziridination reactions are highly temperature-sensitive. If the reaction is typically run at room temperature, try cooling it to 0 °C or warming it slightly. A temperature screen is often a worthwhile optimization step.[5]
-
Solvent Screening: The choice of solvent can affect catalyst solubility, stability, and reactivity.[5] If a reaction is failing in a non-polar solvent, a more polar aprotic solvent might be beneficial, and vice-versa. For certain reactions, highly fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to be superior.[1][6][7]
-
Concentration Effects: While seemingly minor, the concentration of your reactants can impact reaction kinetics. Try running the reaction at a slightly higher or lower concentration.
-
-
Issue 2: The reaction is proceeding, but the conversion is low, and I'm observing significant byproduct formation.
In this scenario, the reaction is active, but competing pathways are consuming your starting materials. Identifying the byproducts is the first step toward suppression.
Q: What are the common byproducts in aziridination reactions, and how can I minimize them?
A: The nature of the byproducts provides valuable clues about the competing reaction pathways.
-
Diaryldiazene Formation:
-
Cause: This is a common byproduct when using anilines as the nitrogen source, resulting from the self-coupling of the aniline.[4]
-
Mitigation:
-
Slow Oxidant Addition: The slow, controlled addition of the oxidant is critical to maintain a low concentration of the reactive nitrogen species, disfavoring self-coupling.[4]
-
Modify the Nitrogen Source: If diaryldiazene formation is persistent, consider using a different nitrogen source that is less prone to self-coupling.
-
-
-
Oxidative Polymerization:
-
Cause: Electron-rich anilines or olefins can be susceptible to oxidative polymerization under the reaction conditions.[4]
-
Mitigation:
-
Protecting Groups: Modifying the electronic properties of the aniline through the use of electron-withdrawing protecting groups can reduce its propensity for polymerization.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes slow down the rate of polymerization relative to the desired aziridination.
-
-
-
Imine Byproducts:
-
Cause: In some cases, particularly with certain substrates, imine formation can be a competing side reaction.[7]
-
Mitigation:
-
Reaction Condition Optimization: A thorough optimization of solvent, temperature, and catalyst may be necessary to favor the aziridination pathway.
-
-
Experimental Protocol: Small-Scale Reaction Optimization
To efficiently troubleshoot low conversion, a systematic approach to optimizing reaction parameters on a small scale is recommended.
-
Setup: Arrange a series of small reaction vessels (e.g., 1-dram vials) with stir bars.
-
Inert Atmosphere: Purge each vial with an inert gas (nitrogen or argon).
-
Parameter Variation: In each vial, vary a single parameter while keeping others constant. For example:
-
Temperature Screen: Set up reactions at 0 °C, room temperature, and 40 °C.
-
Solvent Screen: Use different anhydrous solvents such as dichloromethane, acetonitrile, toluene, and THF.
-
Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%).
-
-
Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique like TLC, GC-MS, or ¹H NMR.
-
Analysis: Compare the conversion and byproduct profile of each reaction to identify the optimal conditions.
| Parameter | Range to Investigate | Rationale |
| Temperature | 0 °C to 60 °C | Affects reaction rate and selectivity. |
| Solvent | DCM, CH3CN, Toluene, THF, HFIP | Influences solubility, stability, and reactivity.[1][5] |
| Catalyst Loading | 1-10 mol% | Higher loading may increase conversion but also cost. |
| Concentration | 0.05 M to 0.5 M | Can impact reaction kinetics and byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: My substrate, an electron-deficient olefin, is showing very low reactivity. What can I do?
A1: Electron-deficient olefins can be challenging substrates for aziridination.[8] Increasing the reactivity of the system is necessary. Consider using a more electron-rich catalyst or a more reactive nitrene source. In some cases, switching to a different catalytic system altogether, for instance, one that operates via a different mechanism, might be required.
Q2: I'm concerned about the stability of my aziridine product during purification. What are the best practices?
A2: Aziridines can be sensitive to acidic conditions and heat.[9]
-
Chromatography: Avoid standard silica gel, as its acidic nature can cause ring-opening or polymerization.[9] Use neutral or basic alumina, or deactivated silica gel instead.[9] Adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent can also help neutralize acidic sites on silica gel.[9]
-
Minimize Heat: Use cooled solvents for chromatography when possible and concentrate the purified fractions at low temperatures using a rotary evaporator.[9] For thermally stable aziridines, short-path distillation under high vacuum can be an effective purification method.[9]
-
Inert Atmosphere: Handle the purified aziridine under an inert atmosphere to prevent degradation.[9]
Q3: How can I confirm that my catalyst is the problem?
A3: A simple control experiment can help diagnose a catalyst issue. Set up two parallel reactions: one with your current batch of catalyst and another with a fresh, unopened batch of the same catalyst. If the reaction with the fresh catalyst proceeds as expected while the other fails, it's a strong indication that your original catalyst has degraded.
Q4: Could impurities in my starting materials be inhibiting the reaction?
A4: Absolutely. Impurities in the olefin or the amine source can poison the catalyst or participate in side reactions.[4] It is always good practice to purify your starting materials before use, for example, by distillation, recrystallization, or column chromatography.
Visualizing the Troubleshooting Process
A logical workflow can streamline the troubleshooting process.
Caption: A flowchart for troubleshooting low conversion in aziridination reactions.
Understanding the Core Reaction
A simplified mechanistic view can help in understanding potential points of failure. For many metal-catalyzed aziridinations, the key step is the formation of a metal-nitrene intermediate which then reacts with the olefin.
Caption: A simplified schematic of a metal-catalyzed aziridination pathway.
By systematically addressing each potential point of failure, from the integrity of your reagents to the specifics of your reaction conditions, you can effectively troubleshoot and overcome low conversion in your aziridine synthesis.
References
- Technical Support Center: Advanced Purification of Volatile and Reactive Aziridines - Benchchem.
- troubleshooting low yields in rhodium-catalyzed aziridin
- Technical Support Center: Optimization of Reaction Conditions for Aziridin
- Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them - MSN Chemical.
- Chemo-selective Aziridination and Oxyamination of Alkenes with Nano-cobalt c
- Recent updates and future perspectives in aziridine synthesis and reactivity - PMC.
- Optimization of aziridination conditions.
- Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst | Journal of the American Chemical Society.
- Optimization of the Reaction Conditions a | Download Table - ResearchG
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chrom
- Technical Support Center: Synthesis of Aziridine Deriv
- Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes | Journal of the American Chemical Society.
- Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chrom
- Aziridine synthesis - Organic Chemistry Portal.
- Synthesis of aziridines - Organic Chemistry Portal.
- aziridin
- AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS - Chemistry | Illinois.
- Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes - PMC - NIH.
- Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes | JACS Au - ACS Public
- Recent Developments in Catalytic Asymmetric Aziridin
- Recent updates and future perspectives in aziridine synthesis and reactivity - ResearchG
- Seeking Passe-Partout in the Catalytic Asymmetric Aziridination of Imines: Evolving Toward Substr
- Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Amin
- challenges in the synthesis of triaziridine and potential side reactions - Benchchem.
- Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing).
- Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D.
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- 2. researchgate.net [researchgate.net]
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- 6. Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification and Byproduct Removal in Aziridination Reactions
Welcome to our dedicated technical support center for resolving challenges associated with the purification of aziridines and the removal of common byproducts from aziridination reactions. This resource is designed for researchers, chemists, and process development professionals who are navigating the intricacies of synthesizing these valuable three-membered nitrogen-containing heterocycles. Due to their inherent ring strain, aziridines can be sensitive to purification conditions, making byproduct removal a critical and often challenging step.[1][2][3] This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues that may arise during the workup and purification of your aziridination reaction products.
Problem 1: My desired aziridine product is decomposing during silica gel column chromatography.
-
Question: I'm observing significant product loss, streaking on my TLC plate, and the appearance of new, more polar spots after running a silica gel column. What is happening, and how can I prevent it?
-
Answer: This is a very common issue. The acidic nature of standard silica gel can catalyze the ring-opening or polymerization of the strained aziridine ring.[1] The lone pair of electrons on the nitrogen atom can be protonated by the acidic silanol groups on the silica surface, leading to decomposition.
Causality Chain:
-
Acidic Surface: Standard silica gel has surface silanol (Si-OH) groups that are Brønsted acids.
-
Protonation: The basic nitrogen of the aziridine is protonated, forming a reactive aziridinium ion.
-
Ring-Opening/Polymerization: The highly strained aziridinium ring is susceptible to nucleophilic attack (e.g., by water, solvent, or another aziridine molecule), leading to decomposition or polymerization.
Solutions:
-
Passivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to your eluent system (typically 0.1-1% v/v).[1] This will compete with your aziridine for protonation.
-
Switch to a Different Stationary Phase:
-
Perform a Stationary Phase Stability Test: Before committing your entire batch to a column, test the stability of your crude product with different stationary phases.[1][2][4][5]
Experimental Protocol: Stationary Phase Stability Test
-
Preparation: Set up three small vials, each containing a small magnetic stir bar. To each vial, add a small amount of your crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane).
-
Addition of Stationary Phase: To the first vial, add a small amount of silica gel. To the second, add neutral alumina, and to the third, add basic alumina.
-
Stirring: Stir the slurries at room temperature for 30-60 minutes to mimic the contact time on a column.
-
Analysis: Filter each slurry through a small plug of cotton or celite, wash with a small amount of solvent, and analyze the filtrate by TLC or ¹H NMR. Compare the results to a sample of your crude material that has not been exposed to a stationary phase. The stationary phase that shows the least amount of degradation is the most suitable for your purification.[2][5]
-
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for aziridine decomposition during chromatography.
-
Problem 2: I have a low yield after purification, even without obvious decomposition.
-
Question: My crude NMR looks good, but after chromatography, my isolated yield is significantly lower than expected. I don't see major decomposition products. Where is my product going?
-
Answer: Low recovery can be due to the physical properties of the aziridine or its interaction with the stationary phase.
Potential Causes & Solutions:
-
Volatility: Low molecular weight aziridines can be volatile.
-
Solution: When removing the solvent on a rotary evaporator, use a lower bath temperature and be careful not to pull a high vacuum for an extended period. It can also be beneficial to use a co-solvent with a higher boiling point (e.g., a small amount of toluene) to help retain the product during evaporation.
-
-
Irreversible Adsorption: Your product might be strongly adsorbing to the stationary phase and not eluting.
-
Solution: After your initial elution, try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover the adsorbed product. If this is the case, a less retentive stationary phase or a different eluent system is needed for future purifications.
-
-
Co-elution with a Non-UV Active Byproduct: If you are monitoring your fractions by UV on a TLC plate, a non-UV active byproduct might be co-eluting with your product, leading you to combine impure fractions.
-
Solution: Use a visualizing stain for your TLC plates (e.g., potassium permanganate, ceric ammonium molybdate) in addition to UV to visualize all components.
-
-
Problem 3: How do I remove unreacted starting materials or catalyst-derived byproducts?
-
Question: My reaction didn't go to completion, and now I have to separate my aziridine from the starting alkene/imine and catalyst residues.
-
Answer: The strategy will depend on the nature of the impurities.
Separation Strategies:
Impurity Type Recommended Removal Method Rationale Unreacted Alkene Column Chromatography: Typically, the alkene will be less polar than the corresponding aziridine. A carefully chosen eluent gradient should allow for good separation. The introduction of the polar N-H or N-substituent in the aziridine increases its polarity compared to the hydrocarbon starting material. Unreacted Imine Column Chromatography: Similar to alkenes, imines are often less polar than the resulting aziridines. The three-membered ring of the aziridine can lead to different interactions with the stationary phase compared to the C=N double bond of the imine. Catalyst Residues (e.g., Rh, Cu, Ru complexes) Filtration through a plug of silica or celite: Before concentrating the reaction mixture, passing it through a short plug of silica gel can remove a significant portion of the metal catalyst. Metal catalysts are often highly polar or charged and will adsorb strongly to silica gel. Byproducts from Nitrene Precursor (e.g., PhI=NTs) Aqueous Workup/Extraction: Byproducts like iodobenzene (from PhI=NTs) can often be removed or reduced by an aqueous workup. Recrystallization can also be effective if the aziridine is a solid. Differences in solubility between the desired product and the byproduct can be exploited.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in transition-metal catalyzed aziridination reactions, and how can I minimize their formation?
A1: The formation of byproducts is highly dependent on the catalyst, nitrene source, and reaction conditions. Common side products include:
-
Enamino esters or carbene dimers: These can arise in reactions involving diazo compounds.[6] Using α-imino esters as substrates can help minimize these side reactions.[6]
-
Aniline derivatives: Reduction of the aryl azide nitrene precursor can lead to the formation of the corresponding aniline.[7] This is more prevalent with electron-rich aryl azides.[7]
-
C-H amination products: In some cases, the nitrene intermediate can insert into a C-H bond instead of adding across the double bond.[7]
-
Azo compounds: Dimerization of the nitrene precursor can lead to azo compounds.[7]
Minimization Strategies:
-
Slow addition of the nitrene precursor: This keeps the concentration of the reactive nitrene intermediate low, which can disfavor side reactions like dimerization.[8]
-
Ensure catalyst activity: An inactive or insufficient amount of catalyst can lead to the decomposition of the nitrene precursor.[8]
-
Optimize reaction conditions: Temperature, solvent, and concentration all play a role in the rates of competing reaction pathways.
Byproduct Formation Pathways:
Caption: Competing pathways in catalytic aziridination.
Q2: Are there any non-chromatographic methods for purifying aziridines?
A2: Yes, especially for solid aziridines, non-chromatographic methods can be very effective and can avoid the potential for decomposition on a stationary phase.
-
Recrystallization: If your aziridine is a solid, recrystallization is an excellent method for purification.[1] The key is to find a suitable solvent system where the aziridine has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Distillation: For thermally stable, volatile aziridines, distillation (often under high vacuum, i.e., short-path distillation) can be a viable purification method.[1] This minimizes the exposure time to high temperatures.[1] However, caution is advised as the heat can promote decomposition or polymerization in sensitive substrates.
-
Aqueous Extraction/Washing: A simple aqueous workup can often remove water-soluble byproducts, such as salts formed from the nitrene precursor or additives. Ensure your aziridine is not water-soluble and is stable to the pH of the aqueous solution.
Q3: How should I handle and store my purified aziridine?
A3: Due to their reactivity and potential toxicity, proper handling and storage are crucial.[1]
-
Handling: Always handle aziridines in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Storage: Store purified aziridines in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (refrigerator or freezer) to minimize degradation over time.
References
- Technical Support Center: Optimization of Reaction Conditions for Aziridination - Benchchem.
- Technical Support Center: Advanced Purification of Volatile and Reactive Aziridines - Benchchem.
- Troubleshooting side reactions in Aziridine;2-(chloromethyl)oxirane synthesis - Benchchem.
- Recent updates and future perspectives in aziridine synthesis and reactivity - PMC.
- Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - JoVE.
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - NIH.
- A Catalytic Synthesis of Aziridines without the Usual Byproducts - Organic Chemistry Portal.
- Recent advances in transition metal-catalyzed N-atom transfer reactions of azides - NIH.
- Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations.
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PubMed.
- Aziridines in Synthesis - Baran Lab.
- Aziridine, 2-benzyl-3-phenyl-, cis - Organic Syntheses Procedure.
- The synthesis of chiral aziridine. | Download Scientific Diagram - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography [jove.com]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Catalytic Synthesis of Aziridines without the Usual Byproducts [organic-chemistry.org]
- 7. Recent advances in transition metal-catalyzed N -atom transfer reactions of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Asymmetric Aziridination
Welcome to the technical support center for asymmetric aziridination. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for optimizing catalyst loading and overcoming common experimental challenges. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and extensive laboratory experience to ensure you achieve the highest yields and enantioselectivities in your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of asymmetric aziridination reactions.
Q1: What is a typical catalyst loading range for asymmetric aziridination, and how do I decide where to start?
A1: The optimal catalyst loading is a balance between reaction efficiency, cost, and purity. A typical starting point for catalyst loading in asymmetric aziridination is between 1-10 mol% .[1]
-
Initial Screening (5-10 mol%): For a new reaction, starting with a higher catalyst loading (e.g., 5-10 mol%) is often recommended to ensure the reaction proceeds at a reasonable rate and to establish a baseline for performance.[1] This minimizes the risk of a failed reaction due to low catalyst activity.
-
Optimization (0.5-5 mol%): Once feasibility is established, the catalyst loading can be systematically lowered to improve cost-effectiveness and reduce potential side reactions or difficulties in removing the catalyst from the final product. Studies have shown that reactions can be successful with as little as 0.5 mol% of the catalyst.[2][3]
-
Challenging Substrates: For less reactive or "unactivated" alkenes, a higher catalyst loading (e.g., 2.5 mol% or more) might be necessary to achieve a good yield.[4] Similarly, sterically hindered substrates may require more catalyst to overcome higher activation barriers.[5]
Expert Insight: Always perform a catalyst loading study for your specific substrate and conditions. A good experimental design would involve running the reaction at 5 mol%, 2 mol%, 1 mol%, and 0.5 mol% to identify the lowest possible loading that maintains high yield and enantioselectivity within a practical timeframe.
| Catalyst System Example | Typical Loading (mol%) | Substrate Type | Reference |
| Rh(III) Indenyl Complex | 2.5 | Unactivated Alkenes | [4] |
| VAPOL/VANOL-Borate | 0.5 - 10 | Imines | [2] |
| Cu(I)-Bis(oxazoline) | 5 - 10 | Olefins | [1] |
| Ru(CO)salen Complex | Low Loadings | Olefins | [6] |
Q2: How does the choice of ligand and metal precursor affect the optimal catalyst loading?
A2: The ligand and metal are the heart of the catalyst system, and their properties directly influence catalytic activity and stability, thereby affecting the required loading.
-
Ligand Structure: The steric and electronic properties of the chiral ligand are crucial. Electron-rich ligands can enhance the reactivity of the metal center, potentially allowing for lower catalyst loadings.[4] For example, in rhodium-catalyzed aziridination, moving to a more electron-rich indenyl catalyst significantly improved the reaction yield.[4] Ligands like VAPOL and VANOL have proven effective in boron-catalyzed systems, enabling high turnover numbers even at low loadings.[2][3]
-
Metal Center: Different metals (e.g., Cu, Rh, Ru, Fe) have distinct catalytic activities. Copper catalysts, particularly with bis(oxazoline) or salen-type ligands, are widely used but can sometimes require higher loadings (5-10 mol%) for challenging substrates.[1] Rhodium catalysts are often highly active, allowing for lower loadings, especially for the aziridination of unactivated alkenes.[4][7]
-
Catalyst Preparation: The method of catalyst preparation is critical. For in situ generated catalysts, the purity of the metal salt and ligand is paramount. The counterion of the metal salt can also play a "non-innocent" role, directly influencing the catalytic cycle and overall efficiency.[8][9] Pre-formed, well-defined catalysts often provide more reproducible results and may be active at lower loadings.[9]
Q3: What is the role of additives, such as silver salts, and how do they impact catalyst loading?
A3: Additives are often used to activate the catalyst or to act as scavengers, and their concentration can be as critical as the catalyst loading itself. A common example is the use of silver salts (e.g., AgSbF₆) in rhodium-catalyzed reactions.
-
Catalyst Activation: In many Rh(III)-catalyzed systems, the catalyst is a pre-catalyst that requires halide abstraction to generate the active cationic species. Silver salts act as halide scavengers, facilitating the formation of the active catalyst.
-
Optimizing Additive Loading: The loading of the silver salt must be carefully optimized. Insufficient amounts will lead to incomplete catalyst activation and poor yields. Conversely, an excess can be detrimental to the reaction. For some challenging substrates, a systematic investigation revealed that 30 mol% of AgSbF₆ was optimal, with loadings above or below this level reducing the yield.[4] It is speculated that excess silver salt may help recover the catalyst from off-pathway decomposition.[4]
Q4: How do solvent and temperature influence the required catalyst loading?
A4: Solvent and temperature are critical parameters that affect reaction kinetics, catalyst stability, and selectivity.
-
Solvent Effects: The choice of solvent can significantly impact the reaction.[2][10] Non-coordinating solvents like dichloromethane (CH₂Cl₂) are common.[11] Coordinating solvents like acetonitrile can sometimes inhibit catalysis by competing for binding sites on the metal center, necessitating higher catalyst loadings or leading to lower yields and enantioselectivity.[2] In some cases, highly polar, non-nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be crucial for promoting the desired reaction pathway.[12]
-
Temperature Considerations: Lowering the reaction temperature often improves enantioselectivity but at the cost of a slower reaction rate.[13] To compensate for the reduced rate at lower temperatures, a higher catalyst loading may be required to achieve full conversion in a reasonable time. Conversely, if a reaction is sluggish at a low catalyst loading, increasing the temperature might be an alternative to adding more catalyst, but this must be balanced against a potential drop in enantioselectivity.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I've set up my asymmetric aziridination reaction, but I'm getting a very low yield or no product at all. What are the likely causes and how can I fix it?
A: Low yield is a common issue with several potential root causes. A systematic approach is the best way to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
-
Check Catalyst Activity and Loading:
-
Action: The most straightforward first step is to increase the catalyst loading. Double the initial amount (e.g., from 2 mol% to 4 mol%) to see if the reaction proceeds. For particularly challenging unactivated olefins, higher loadings may be necessary.[13]
-
Causality: The catalyst may have low intrinsic activity for your specific substrate, or it may be degrading under the reaction conditions. Increasing the concentration can compensate for these effects.
-
-
Verify Reagent Quality:
-
Action: Ensure all reagents are pure and dry. The nitrene source (e.g., sulfonyl azides, PhI=NTs) can be particularly sensitive to moisture and degradation.[4][6] Olefin substrates should be purified to remove any potential catalyst poisons (e.g., sulfur-containing impurities).
-
Causality: Impurities can coordinate to the metal center more strongly than the substrate or ligand, leading to catalyst inhibition or deactivation. Water can hydrolyze the catalyst or reagents.
-
-
Optimize Reaction Conditions:
-
Action: If the reaction is slow, consider increasing the temperature. Be aware this may negatively impact enantioselectivity.[13] Alternatively, simply extend the reaction time.
-
Causality: Aziridination reactions can have high activation energies. Providing more thermal energy or allowing more time can drive the reaction to completion.
-
-
Re-evaluate the Catalyst System:
-
Action: Your chosen catalyst may not be suitable for the substrate. For example, some catalysts are highly effective for styrenyl substrates but perform poorly with unactivated aliphatic alkenes.[1][4] Consult the literature for catalyst systems known to be effective for your substrate class.[14][15]
-
Causality: The electronic and steric environment of the catalyst's active site must be compatible with the substrate for efficient turnover.
-
Problem 2: Poor Enantioselectivity
Q: My reaction is working and I'm getting product, but the enantiomeric excess (ee) is much lower than expected. How can I improve it?
A: Poor enantioselectivity indicates that the chiral environment of the catalyst is not effectively discriminating between the two prochiral faces of the substrate.
Caption: Troubleshooting workflow for poor enantioselectivity.
-
Lower the Reaction Temperature:
-
Action: This is the most common and effective method for improving enantioselectivity. Run the reaction at 0 °C, -20 °C, or even as low as -78 °C.[2][5][13]
-
Causality: The difference in activation energy between the two diastereomeric transition states leading to the R and S enantiomers is often small. Lowering the temperature amplifies the effect of this energy difference, favoring the lower-energy pathway and thus increasing the enantiomeric excess, as described by the Eyring equation.
-
-
Screen Solvents:
-
Action: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.[10] Screen a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
-
Causality: The solvent can interact with the catalyst-substrate complex, subtly altering its conformation. Finding a solvent that rigidifies the transition state in the desired geometry is key to high enantioselectivity.
-
-
Modify the Chiral Ligand:
-
Action: If temperature and solvent optimization fail, the ligand itself may be the issue. Screen a library of related ligands with different steric and electronic properties. For instance, if using a BINOL-derived ligand, try VAPOL or VANOL, which have different "vaulted" structures.[2][3] If using a bis(oxazoline) ligand, vary the substituents on the oxazoline ring or the bridging methylene group.[1][13]
-
Causality: The ligand creates the chiral pocket where the reaction occurs. Subtle changes to its structure can have a profound impact on how the substrate approaches the metal center, directly affecting stereochemical outcomes.
-
-
Control the Rate of Addition:
-
Action: The slow, controlled addition of the nitrene precursor (e.g., via syringe pump) can sometimes improve enantioselectivity.[16]
-
Causality: A high local concentration of the nitrene precursor might lead to a faster, less selective background reaction or alter the nature of the active catalytic species. Slow addition maintains a low, steady-state concentration of the reactive intermediate, favoring the desired, highly selective catalytic pathway.[16]
-
Problem 3: Catalyst Deactivation or Reaction Stalls
Q: My reaction starts well but then stalls before reaching full conversion. What could be causing catalyst deactivation?
A: Catalyst deactivation can occur through several mechanisms, including poisoning, degradation of the ligand or metal center, or formation of inactive species.
-
Check for Catalyst Poisons:
-
Action: Rigorously purify all substrates, reagents, and solvents. Common poisons include water, oxygen (for air-sensitive catalysts), and coordinating functional groups on the substrate itself that bind irreversibly to the catalyst.
-
Causality: Poisons block the active site of the catalyst, preventing it from participating in the catalytic cycle.
-
-
Consider Ligand or Catalyst Degradation:
-
Action: Some ligands or metal complexes may not be stable under the reaction conditions, especially at elevated temperatures or over long reaction times. Run the reaction at a lower temperature or consider a more robust catalyst system.
-
Causality: The chiral ligand can dissociate from the metal or decompose, leading to the formation of a less active or achiral catalyst, which would result in a stalled reaction and loss of enantioselectivity.
-
-
Formation of Inactive Dimers or Aggregates:
-
Action: This can be concentration-dependent. Try running the reaction at a more dilute concentration. The use of additives, like the silver salts mentioned previously, can sometimes help prevent the formation of off-cycle, inactive catalyst species.[4]
-
Causality: At higher concentrations, catalyst molecules can sometimes react with each other to form inactive dimers or larger aggregates, effectively removing them from the catalytic cycle.
-
Experimental Protocols
General Protocol for a Catalyst Loading Optimization Study
This protocol outlines a general procedure for optimizing catalyst loading in a copper-catalyzed asymmetric aziridination of styrene, a common model reaction.
-
Reagent Preparation:
-
Prepare stock solutions of the chiral ligand (e.g., a bis(oxazoline) ligand, 0.05 M in CH₂Cl₂) and the metal precursor (e.g., Cu(OTf)₂, 0.05 M in acetonitrile).
-
Ensure styrene is purified (e.g., by passing through a short plug of basic alumina) to remove inhibitors.
-
Ensure the nitrene source (e.g., PhI=NTs) is pure and dry.
-
Use anhydrous solvent (e.g., CH₂Cl₂) from a solvent purification system or freshly distilled.
-
-
Reaction Setup:
-
Set up a series of four oven-dried reaction vials with stir bars under an inert atmosphere (e.g., Argon or Nitrogen).
-
To each vial, add the appropriate volume of the ligand stock solution to achieve the target mol% (e.g., for a 0.2 mmol scale reaction: 200 µL for 5 mol%, 80 µL for 2 mol%, 40 µL for 1 mol%, 20 µL for 0.5 mol%).
-
Add the corresponding volume of the Cu(OTf)₂ stock solution to each vial.
-
Allow the catalyst to pre-form by stirring the solutions at room temperature for 30-60 minutes.
-
-
Reaction Execution:
-
Cool the vials to the desired reaction temperature (e.g., 0 °C).
-
Add the olefin (e.g., styrene, 0.2 mmol) to each vial.
-
In a separate vial, dissolve the nitrene source (e.g., PhI=NTs, 0.22 mmol, 1.1 equiv) in the reaction solvent.
-
Add the nitrene source solution to each reaction vial.
-
Allow the reactions to stir for a set period (e.g., 12-24 hours).
-
-
Analysis:
-
Monitor the reactions by TLC or GC-MS to determine conversion.
-
After the reaction is complete, quench and work up the reaction mixture.
-
Purify the aziridine product by column chromatography.
-
Determine the yield for each catalyst loading.
-
Analyze the enantiomeric excess of the product by chiral HPLC or SFC.
-
Plot yield and ee vs. catalyst loading to determine the optimal level.
-
This systematic approach will provide a clear understanding of how catalyst loading affects the performance of your specific asymmetric aziridination reaction, enabling you to develop a robust and efficient process.
References
-
Gross, P., Im, H., Laws III, D., Park, B., Baik, M.-H., & Blakey, S. B. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 146(2), 1447–1454. [Link]
-
Aggarwal, V. K., et al. (2001). Scope and limitations in sulfur ylide mediated catalytic asymmetric aziridination of imines: use of phenyldiazomethane, diazoesters and diazoacetamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Pellissier, H. (2025). Recent Developments in Catalytic Asymmetric Aziridination. Topics in Current Chemistry, 383(40). [Link]
-
Díaz-Requejo, M. M., et al. (2022). Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction. ACS Catalysis, 12(2), 1093–1103. [Link]
-
Díaz-Requejo, M. M., et al. (2022). Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction. ACS Catalysis. [Link]
-
Smith, M. D., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society. [Link]
-
Various Authors. (2022). Solvent- and temperature-dependent functionalisation of enantioenriched aziridines. Semantic Scholar. [Link]
-
Denmark Group. Asymmetric Aziridination of Alkenes. [Link]
-
Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C−H Bonds. Chemical Reviews, 103(8), 2905–2920. [Link]
-
Williamson, A. E. (2012). A new catalyst for asymmetric aziridination. RSC Blogs. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Angewandte Chemie International Edition, 53(1), 233–236. [Link]
-
Wulff Research Group. A General Asymmetric Catalytic Aziridination Reaction (AZ). Michigan State University Department of Chemistry. [Link]
-
Wulff, W. D., et al. (2011). Catalytic asymmetric synthesis of trisubstituted aziridines. Journal of the American Chemical Society, 133(23), 8862–8865. [Link]
-
Hutchings, G. J., et al. (2025). Catalytic asymmetric heterogeneous aziridination of styrene using CuHY: Effect of nitrene donor on enantioselectivity. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of aziridines. [Link]
-
Warren, T. H., et al. (2021). Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC. Dalton Transactions, 50(2), 534–543. [Link]
-
Saikia, I., Kashyap, B., & Phukan, P. (2011). Influence of solvent and K 2 CO 3 amount on the synthesis of aziridine... ResearchGate. [Link]
-
Lutz, R. E., & Turner, A. B. (1962). Solvents effects on cis-trans equilibria of some aziridine ketones. The Journal of Organic Chemistry. [Link]
-
Pellissier, H. (2025). Recent Developments in Catalytic Asymmetric Aziridination. ResearchGate. [Link]
-
Ghorbani-Choghamarani, A., & Shiri, L. (2020). A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters. [Link]
-
Smith, A. D., et al. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Angewandte Chemie International Edition, 61(9), e202115682. [Link]
-
Lee, S. (2004). Catalytic Enantioselective Aziridinations. MacMillan Group Meeting. [Link]
-
Wulff, W. D., et al. (2011). Multi-Component Catalytic Asymmetric Aziridination of Aldehydes. Journal of the American Chemical Society, 133(42), 16696–16699. [Link]
Sources
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- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. aziridination [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Aziridine synthesis by aziridination [organic-chemistry.org]
- 8. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Introduction: The Aziridine-2-Carboxylate Scaffold
Aziridines are three-membered nitrogen-containing heterocycles that serve as highly valuable and versatile building blocks in synthetic organic chemistry. Their inherent ring strain makes them susceptible to regioselective ring-opening reactions, providing access to a diverse array of complex nitrogenous compounds like amino acids and amino alcohols.[1][2] The aziridine-2-carboxylate moiety, in particular, is a privileged scaffold found in numerous natural products and pharmaceuticals.[3] 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (a representative structure shown below) incorporates a chiral center, a carbamate group on the nitrogen, and an ester group, making its complete and unambiguous characterization a non-trivial analytical challenge.
This guide provides an in-depth analysis of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool. We will explore the nuances of its ¹H and ¹³C NMR spectra, including the effects of chirality and restricted bond rotation. Furthermore, we will compare the capabilities of NMR with alternative analytical techniques and provide robust, field-proven protocols for researchers aiming to characterize this important class of molecules.
Caption: Structure of this compound.
Part 1: Deep Dive into NMR Spectral Features
The structural complexity of this compound gives rise to a rich and informative NMR spectrum. The key to its interpretation lies in understanding two fundamental stereochemical phenomena: diastereotopicity and hindered rotation around the N-C(O) bond.
The ¹H NMR Spectrum: A Tale of Two Phenomena
A standard ¹H NMR spectrum reveals more than just the basic proton environments. For this molecule, the chirality at the C2 position has significant consequences for the benzylic protons.
-
Diastereotopic Benzyl Protons: The carbon atom at position 2 of the aziridine ring is a stereocenter. This chiral environment renders the two protons on the adjacent benzylic methylene group (Bn-CH₂) chemically non-equivalent.[4][5] These are known as diastereotopic protons. Consequently, instead of a simple singlet, they appear as two distinct signals. These two protons couple to each other (geminal coupling, ²JHH), resulting in a characteristic pair of doublets, often referred to as an "AB quartet". This pattern is a definitive indicator of proximity to a chiral center in an otherwise freely rotating group.[6]
-
Hindered Rotation and Rotamers: The N-C(O) amide-like bond of the carbamate has significant partial double-bond character due to resonance. This restricts free rotation around this bond, leading to the possible existence of two stable rotational isomers (rotamers), often designated as syn and anti.[7][8][9] If the energy barrier to interconversion is high enough, both rotamers can be observed simultaneously in the NMR spectrum at room temperature, leading to a doubling of some or all proton signals. The ratio of these sets of signals directly reflects the population ratio of the two rotamers. Variable-temperature (VT) NMR experiments can be used to probe this dynamic behavior; as the temperature increases, the rate of rotation increases, causing the distinct signals for the two rotamers to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature.[10][11]
-
Aziridine Ring Protons: The protons on the three-membered ring (H2, H3a, H3b) typically resonate in the upfield region of the spectrum. Their specific chemical shifts and coupling constants (J-values) are highly diagnostic for the aziridine ring structure and its substitution pattern.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃) (Note: Data is simulated based on typical values for this class of compounds to illustrate the expected spectral features.)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale & Key Correlations (from 2D NMR) |
| 7.40 - 7.25 | m | - | 5H | Ar-H (Phenyl) | A complex multiplet for the five aromatic protons of the benzyl group. |
| 5.21 | d | ²J = 14.5 | 1H | Bn CH ₐHᵦ | Part of the AB quartet for the diastereotopic benzylic protons. Correlates with Hᵦ and the aromatic protons in COSY. |
| 5.15 | d | ²J = 14.5 | 1H | Bn CHₐH ᵦ | The other half of the AB quartet. Correlates with Hₐ and the aromatic protons in COSY. |
| 3.75 | s | - | 3H | OCH ₃ | A sharp singlet for the methyl ester protons. Shows HMBC correlation to the ester carbonyl. |
| 3.20 | dd | ³J = 6.5, ²J = 3.0 | 1H | H -2 | The proton at the chiral center. Correlates with H-3a and H-3b in COSY. |
| 2.50 | dd | ³J = 6.5, ²J = 1.5 | 1H | H -3a | One of the two C3 protons. Correlates with H-2 and H-3b in COSY. |
| 2.35 | dd | ³J = 3.0, ²J = 1.5 | 1H | H -3b | The second C3 proton. Correlates with H-2 and H-3a in COSY. |
The ¹³C NMR Spectrum: Unambiguous Carbon Skeleton Mapping
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, C-C coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).[12]
-
Carbonyl Carbons: The two carbonyl carbons (ester and carbamate) are readily identified by their characteristic downfield chemical shifts, typically in the 160-175 ppm range.
-
Aromatic Carbons: The carbons of the phenyl ring appear in the 127-140 ppm region.
-
Aliphatic Carbons: The sp³-hybridized carbons of the aziridine ring, the benzylic CH₂, and the methoxy group resonate in the upfield region (typically 30-70 ppm).
The potential presence of rotamers due to hindered N-C(O) rotation would also manifest in the ¹³C spectrum, with a doubling of signals for carbons near the carbamate group.
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃) (Note: Data is simulated based on typical values for this class of compounds.)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Correlations (from 2D NMR) |
| 170.5 | Ester C =O | Quaternary carbon, shows HMBC correlation to OCH₃ and H-2. |
| 162.0 | Carbamate C =O | Quaternary carbon, shows HMBC correlation to the benzylic protons. |
| 135.8 | Ar-C (ipso) | Quaternary aromatic carbon, shows HMBC correlation to benzylic protons. |
| 128.8 | Ar-C H (ortho/meta) | Correlates with its attached proton in HSQC. |
| 128.4 | Ar-C H (para) | Correlates with its attached proton in HSQC. |
| 68.1 | Bn-C H₂ | Correlates with the diastereotopic benzylic protons in HSQC. |
| 52.5 | OC H₃ | Correlates with the methyl singlet in HSQC. |
| 39.5 | C -2 | Aziridine ring carbon, correlates with H-2 in HSQC. |
| 35.2 | C -3 | Aziridine ring carbon, correlates with H-3a and H-3b in HSQC. |
Part 2: The Power of 2D NMR for Complete Assignment
While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive and unambiguous assignment of all signals, especially in a molecule with overlapping multiplets and complex structural features.
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations. For our target molecule, COSY is crucial for tracing the connectivity within the aziridine ring (H-2 to H-3a/H-3b) and confirming the coupling between the diastereotopic benzylic protons.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to. It provides a direct and powerful way to assign the chemical shifts of all protonated carbons (CH, CH₂, CH₃).[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. This is vital for piecing together the molecular skeleton, especially for identifying quaternary carbons which are invisible in the HSQC spectrum. For instance, an HMBC experiment would show a correlation from the OCH₃ protons to the ester carbonyl carbon, and from the benzylic protons to the carbamate carbonyl carbon, thus unambiguously assigning these two critical functional groups.[15]
Caption: Key COSY (blue-dashed) and HMBC (red-dotted) correlations.
Part 3: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often relies on a suite of analytical methods. Each technique provides a unique piece of the puzzle.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations for This Molecule |
| NMR Spectroscopy | Complete 3D structure, connectivity, stereochemistry, dynamic processes (rotamers), sample purity. | Non-destructive, provides unparalleled structural detail.[16] | Low sensitivity compared to MS, cannot determine enantiomeric excess without chiral additives. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity, confirms molecular formula.[1] | Provides no information on connectivity or stereochemistry. |
| Chiral HPLC | Enantiomeric excess (ee), separation of enantiomers. | The gold standard for determining enantiomeric purity.[17][18][19] | Provides no structural information beyond retention time, requires method development. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-O, C-N). | Fast, simple, confirms key functional groups. | Provides a "fingerprint" but no detailed structural map. |
| Polarimetry | Optical rotation, indicates presence of a chiral, non-racemic sample. | Simple and fast measurement. | Value can be small and is highly dependent on concentration and solvent; provides no structural data.[18] |
Part 4: Experimental Protocols
The following are detailed, self-validating protocols for the complete NMR analysis of the title compound.
Protocol 1: Sample Preparation and 1D NMR Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the aziridine sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Causality: CDCl₃ is a common, relatively non-polar solvent that provides good solubility for many organic compounds and has minimal overlapping signals. TMS provides a reference point (δ 0.00 ppm) for accurate chemical shift calibration.[20]
-
-
¹H NMR Acquisition (500 MHz Spectrometer):
-
Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Key Parameters:
-
Spectral Width: ~16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16 (adjust for concentration)
-
-
Causality: A 30° pulse angle and a relaxation delay ensure quantitative accuracy is approached without excessively long experiment times. 16 scans provide a good signal-to-noise ratio for a sample of this concentration.
-
-
¹³C{¹H} NMR Acquisition (125 MHz Spectrometer):
-
Acquire the spectrum using a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Key Parameters:
-
Spectral Width: ~240 ppm (-10 to 230 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 (or more, as ¹³C is much less sensitive)
-
-
Causality: Proton decoupling simplifies the spectrum to singlets, making it easier to interpret. A higher number of scans is required to compensate for the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[12]
-
Protocol 2: 2D NMR Acquisition for Structural Elucidation
-
gCOSY Acquisition:
-
Use a gradient-selected COSY pulse sequence (e.g., 'cosygpmfqf').
-
Acquire a 2048 x 512 data matrix.
-
Set the spectral width in both dimensions to match the ¹H spectrum (~12 ppm).
-
Number of Scans per increment: 4-8.
-
Causality: Gradient selection improves data quality by minimizing artifacts. This experiment will definitively establish H-H coupling networks.
-
-
gHSQC Acquisition:
-
Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3').
-
Set the F2 (¹H) dimension spectral width to ~12 ppm and the F1 (¹³C) dimension to ~180 ppm (focusing on the aliphatic and aromatic regions).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Causality: This experiment correlates protons to their directly attached carbons. Setting the average ¹JCH value optimizes signal transfer for typical sp² and sp³ C-H bonds.
-
-
gHMBC Acquisition:
-
Use a gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf').
-
Set the spectral widths as in the HSQC experiment.
-
Set the long-range coupling constant (ⁿJCH) to 8 Hz.
-
Causality: The 8 Hz setting is a good compromise for observing both 2-bond and 3-bond correlations, which are essential for mapping the connectivity across quaternary centers like carbonyls and ipso-aromatic carbons.
-
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
Glinkerman, C. M., et al. (2015). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PMC - PubMed Central. [Link]
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Khan, M. A. M. DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. [Link]
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Anet, F. A. L., & Osyany, J. M. (1967). Nuclear Magnetic Resonance Spectra and Nitrogen Inversion in 1-Acylaziridines. Journal of the American Chemical Society, 89(2), 352–356. [Link]
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Jaiswal, R., & Sarkar, A. (2022). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 15(11), 5131-5136. [Link]
-
Semantic Scholar. Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]
-
Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?[Link]
-
Capriati, V., et al. (2002). Stereoselective Synthesis and ROESY 1H NMR Study of Bidiaziridines. The Journal of Organic Chemistry, 67(20), 7077–7080. [Link]
-
ElectronicsAndBooks. ISOMERIZATION OF 2,3-DISUBSTITUTED AZIRIDINES. [Link]
-
He, G., et al. (2023). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. [Link]
-
Dalian University of Technology. Cationic Ring-Opening Polymerization of N-benzylaziridines to Polyamines via Organic Boron - Supporting Information. [Link]
-
ResearchGate. Expanded regions of 1 H NMR spectra (500 MHz, D 2 O): chemical shift...[Link]
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OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Tao, J., Jin, L.-M., & Zhang, X. P. Supporting Information for Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide. Beilstein Journals. [Link]
-
ChemSynthesis. methyl 1-benzyl-2-aziridinecarboxylate. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
SpectraBase. 1-Benzyl-2-methyleneaziridine - Optional[13C NMR] - Chemical Shifts. [Link]
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ChemSynthesis. 1-benzyl-2-methylaziridine. [Link]
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Vilà, N., et al. (2024). Unconventional approaches for chiral resolution. PMC - NIH. [Link]
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Al-Ghanim, A. M. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(7), 963. [Link]
-
Wageningen University & Research. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]
-
Griffiths, L. (2008). 1H NMR Chemical Shifts. In Modelling 1H NMR Spectra of Organic Compounds: Theory, Programs and Experimental Methods. [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
van der Zwan, G., et al. (2018). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. PMC - NIH. [Link]
-
Kürti, L., et al. (2015). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. NIH Public Access. [Link]
-
ResearchGate. ¹H–¹³C HSQC NMR of 18C showing the three newly incorporated signals that did not correspond to the chemical shifts observed in aziridine amide-bearing macrocycles. [Link]
-
Mironov, V. F., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 35. [Link]
-
ResearchGate. (a) H-H COSY and (b) C-H HSQC NMR spectra of target monomer 3 in DMSO-d6. [Link]
-
Mosslemin, M. H., et al. (2018). Investigation of Rotations in Isomerism Forms if A Ylide of Theophylline: Dynamic 1H NMR Study. Oriental Journal of Chemistry, 34(2). [Link]
-
Almanza-Encarnación, M., et al. (2017). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 22(8), 1221. [Link]
-
Navarrete-Vázquez, G., et al. (2001). Hindered Rotation in N-Carbomethoxylated Indole Derivatives. Journal of the Mexican Chemical Society. [Link]
-
SciSpace. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]
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Navigating the Labyrinth of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzyl Aziridines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural elucidation, mass spectrometry stands as a cornerstone technique, offering a glimpse into the very heart of molecular identity through its fragmentation patterns. For scientists working with nitrogen-containing heterocycles, particularly strained ring systems like aziridines, understanding these patterns is paramount for confirming structures, identifying unknown compounds, and probing reaction pathways. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation of N-benzyl aziridines, grounding the discussion in the fundamental principles of ionization and fragmentation chemistry. We will explore the characteristic fragmentation pathways under Electron Ionization (EI), compare them to alternative structures, and provide the causal logic behind the observed spectral features.
The N-Benzyl Aziridine Moiety: A Tale of Two Influences
The fragmentation of N-benzyl aziridines in a mass spectrometer is a fascinating interplay between the influences of the strained three-membered aziridine ring and the ubiquitous benzyl group. The high ring strain of the aziridine (approximately 25 kcal/mol) makes it prone to ring-opening reactions, while the benzyl group offers a pathway to the highly stable tropylium cation.[1] This dual nature dictates the major fragmentation routes observed in the mass spectrum.
Electron Ionization (EI): The Driving Force of Fragmentation
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule.[2] This excess energy induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3] The process begins with the bombardment of the sample molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M+•).[4] This molecular ion is a radical cation and is often unstable, rapidly undergoing a series of fragmentation reactions to produce smaller, more stable ions.[5]
The Primary Fragmentation Pathways of N-Benzyl Aziridine
While access to a broad range of contemporary, detailed experimental spectra for variously substituted N-benzyl aziridines is limited in publicly available literature, a foundational study by Giumanini et al. (1973) provides key insights into the mass spectrometric behavior of the parent compound, N-benzylaziridine.[5] Based on this and the well-established principles of mass spectrometry, we can delineate the primary fragmentation pathways.
A crucial concept in the fragmentation of amines is α-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6] For N-benzyl aziridine, two primary α-cleavage events are possible, leading to the most characteristic peaks in the mass spectrum.
Pathway A: Formation of the Tropylium Ion (m/z 91) - The Benzyl's Signature
The most prominent fragmentation pathway for many benzyl-containing compounds is the formation of the tropylium ion (C7H7+), which gives a strong signal at a mass-to-charge ratio (m/z) of 91.[7] In the case of N-benzyl aziridine, this occurs via cleavage of the benzylic C-N bond.
Caption: Pathway A: Formation of the tropylium ion.
This fragmentation is highly favored due to the exceptional stability of the resulting tropylium cation, a seven-membered aromatic ring system. This peak is often the base peak (the most intense peak) in the spectrum of N-benzyl aziridine.
Pathway B: Ring Opening and Formation of the Aziridinyl-Methylene Cation (m/z 56)
The second major fragmentation route involves cleavage of a bond within the aziridine ring, followed by rearrangement. A common fragmentation for cyclic amines involves ring opening to form an ionized enamine.[8] For N-benzyl aziridine, a key fragment is observed at m/z 56. This can be rationalized by the loss of a phenyl radical (C6H5•) following rearrangement.
Caption: Pathway B: Formation of the m/z 56 fragment.
Comparative Fragmentation Analysis
To fully appreciate the unique fragmentation of N-benzyl aziridines, it is instructive to compare their mass spectra with those of structurally related compounds.
| Compound | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) |
| N-Benzyl Aziridine | α-cleavage at the benzylic C-N bond, Ring opening and rearrangement | 91 (Tropylium ion), 56 ([C3H6N]+) |
| Benzylamine | α-cleavage (loss of H•), Cleavage of the benzylic C-N bond | 106 ([M-1]+), 91 (Tropylium ion), 77 (Phenyl cation)[9] |
| N-Ethyl Aziridine | α-cleavage (loss of CH3•), Ring opening | 56 ([M-15]+), 42 ([C2H4N]+) |
| Benzyl Nitrile | Loss of HCN, Formation of tropylium ion | 91 (Tropylium ion), 90 ([M-HCN]+•)[10] |
As the table illustrates, the presence of the benzyl group consistently leads to a strong signal at m/z 91. However, the fragmentation of the non-aromatic portion of the molecule provides the distinguishing features. While benzylamine primarily loses a hydrogen atom via α-cleavage to give a strong M-1 peak, N-benzyl aziridine's fragmentation is dominated by the cleavage of the entire aziridine radical to form the tropylium ion, and the characteristic ring-derived fragment at m/z 56.
Experimental Protocol: Acquiring an EI Mass Spectrum
For researchers wishing to replicate or acquire mass spectra of N-benzyl aziridines, the following general protocol for a standard GC-MS system with an EI source can be followed.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
Sample Preparation:
-
Dissolve a small amount of the N-benzyl aziridine sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS.
The resulting total ion chromatogram (TIC) will show a peak corresponding to the N-benzyl aziridine, and the mass spectrum of this peak can then be analyzed for its fragmentation pattern.
Conclusion
The mass spectrometry fragmentation of N-benzyl aziridines is a predictable yet informative process governed by the interplay of the strained aziridine ring and the stabilizing benzyl group. The hallmark of its EI mass spectrum is the intense peak at m/z 91, corresponding to the tropylium ion, a feature shared with many benzyl-containing compounds. However, the presence of other significant fragments, such as the ion at m/z 56, provides the unique signature of the N-benzyl aziridine structure. By understanding these fundamental fragmentation pathways and comparing them to related structures, researchers can confidently identify and characterize these important heterocyclic compounds in a variety of scientific applications.
References
- Audier, H. E., et al. (1966). Mass Spectrometry of Cyclic Amines. Tetrahedron Letters, 7(1), 13-18.
- Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
-
ChemHelper. (2022, November 22). Common Fragmentation Mechanisms in Mass Spectrometry [Video]. YouTube. [Link]
-
Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. [Link]
- Giumanini, A. G., Giumanini, A. B., & Betti, V. (1973). Mass-spectrometry of amines. 1. N-benzylaziridine and N-(2-thenyl) aziridine. Chimica e l'Industria, 55(10), 771-774.
-
Scribd. (n.d.). Electron Ionization in Mass Spectroscopy. Retrieved from [Link]
-
Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB | Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]
-
Prasain, J. (2010, January 22). Ion Fragmentation of Small Molecules in Mass Spectrometry. SlideShare. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzyl bromide. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzyl nitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzidine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link]
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- 10. Benzyl nitrile [webbook.nist.gov]
A Comparative Guide to Chiral HPLC Analysis of Aziridine Enantiomers
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical and often challenging aspect of chemical analysis. Aziridines, three-membered nitrogen-containing heterocycles, are vital chiral building blocks in synthetic chemistry and are integral to the structure of many biologically active molecules. Their inherent ring strain and potential for nitrogen inversion present unique challenges for enantioselective analysis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of aziridine enantiomers, grounded in experimental data and mechanistic understanding to empower you to make informed decisions in your method development.
The Challenge of Aziridine Enantioseparation
The successful chiral separation of aziridines by HPLC is contingent on overcoming several inherent molecular challenges:
-
Ring Strain and Reactivity: The high degree of ring strain in the aziridine ring makes it susceptible to ring-opening, particularly in the presence of acidic or basic additives in the mobile phase, or at elevated temperatures. This can lead to sample degradation and inaccurate results.[1]
-
Nitrogen Inversion: The nitrogen atom in the aziridine ring can undergo inversion, which can complicate chiral recognition if the inversion barrier is low.
-
Polarity and Derivatization: Highly polar aziridines, such as those containing carboxylic acid functional groups, can exhibit poor peak shape and retention on common normal-phase chiral stationary phases (CSPs). Derivatization to their corresponding esters is a frequently employed and effective strategy to enhance chromatographic performance.[2]
Comparing Chiral Stationary Phases: A Data-Driven Approach
The cornerstone of any successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). For aziridines, polysaccharide-based CSPs have demonstrated broad applicability and superior performance. This is attributed to their complex chiral recognition mechanisms involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion in chiral grooves.[3]
A comparative study by Frink et al. (2014) provides valuable insights into the performance of various CSPs for the separation of a range of N-H and N-Me aziridines. The data clearly indicates the superior selectivity of amylose-based CSPs, such as Chiralpak® ID and IF, for this class of compounds.[1][3]
Comparative Performance Data of CSPs for Aziridine Enantioseparation
The following table summarizes the optimal separation conditions and results for a selection of aziridine enantiomers on different polysaccharide-based CSPs, adapted from Frink et al. (2014).[1]
| Compound | HPLC Column | Mobile Phase | k'1 | α | Rs |
| 1 | Chiralpak ID | Heptane/Ethanol (90/10) | 1.83 | 1.11 | 1.63 |
| 2 | Chiralpak ID | Heptane/Ethanol (90/10) | 1.93 | 1.11 | 1.83 |
| 3 | Chiralpak IF | Heptane/Ethanol (95/5) | 1.15 | 1.14 | 1.96 |
| 4 | Chiralpak IF | Heptane/Ethanol (95/5) | 1.25 | 1.11 | 1.83 |
| 5 | Chiralpak ID | Heptane/Ethanol (90/10) | 2.14 | 1.09 | 1.54 |
| 6 | Chiralpak ID | Heptane/Ethanol (90/10) | 1.83 | 1.10 | 1.73 |
| 7 | Chiralpak IF | Heptane/Ethanol (95/5) | 1.45 | 1.13 | 1.98 |
| 8 | Chiralpak ID | Heptane/Ethanol (90/10) | 1.98 | 1.12 | 1.78 |
| 9 | Chiralpak IF | Heptane/Ethanol (98/2) | 1.56 | 1.15 | 2.01 |
k'1: retention factor of the first eluting enantiomer; α: selectivity factor; Rs: resolution factor.
Key Insights from the Data:
-
Amylose-based CSPs (Chiralpak® ID and IF) consistently provided the best separations for the tested aziridines, demonstrating good selectivity and resolution.[1][3]
-
Normal-phase conditions with heptane/ethanol mobile phases were effective for these N-substituted aziridines.
-
The N-substituent on the aziridine ring significantly influences the retention and selectivity, highlighting the importance of method optimization for each specific analyte.
The Mechanism of Chiral Recognition: Understanding the "Why"
The superior performance of polysaccharide-based CSPs for aziridine separation lies in their ability to form transient diastereomeric complexes with the enantiomers through a multitude of interactions. The helical structure of the polysaccharide polymer creates chiral grooves, and the carbamate derivatives on the sugar backbone provide sites for specific interactions.
For an N-aryl aziridine, for instance, the chiral recognition is likely governed by:
-
π-π stacking: The aromatic ring of the aziridine can interact with the phenyl groups of the carbamate derivatives on the CSP.
-
Hydrogen bonding: The nitrogen atom of the aziridine ring and any other hydrogen bond donors or acceptors on the molecule can interact with the carbonyl and N-H groups of the carbamate.
-
Steric interactions: The overall shape of the aziridine enantiomer and its substituents will determine how well it fits into the chiral grooves of the CSP.
The combination of these interactions leads to a difference in the stability of the diastereomeric complexes formed with each enantiomer, resulting in different retention times and, thus, separation.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the chiral HPLC analysis of aziridine enantiomers. Optimization of the mobile phase composition and temperature may be necessary for specific analytes.
Protocol 1: Chiral Separation of N-Aryl Aziridine Enantiomers
This protocol is a representative method for the analysis of non-polar, N-substituted aziridines.
Objective: To resolve the enantiomers of a racemic N-aryl aziridine using a Chiralpak® ID column.
1. Materials and Reagents:
-
Racemic N-aryl aziridine
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
(Optional) HPLC-grade Ethanol (EtOH)
2. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiralpak® ID column (5 µm, 4.6 x 250 mm)
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/IPA (e.g., 90:10 v/v). The ratio can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or the λmax of the analyte)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the racemic aziridine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times, selectivity (α), and resolution (Rs) of the enantiomers.
Protocol 2: Chiral Separation of Ethyl Aziridine-2-Carboxylate
This protocol is adapted for the analysis of a more polar aziridine derivative.[2]
Objective: To resolve the enantiomers of ethyl aziridine-2-carboxylate using a Chiralpak® ID column.
1. Materials and Reagents:
-
Racemic ethyl aziridine-2-carboxylate
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
2. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiralpak® ID column (5 µm, 4.6 x 250 mm)
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/IPA (e.g., 80:20 v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Dissolve the racemic ethyl aziridine-2-carboxylate in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and analyze the separation parameters.
Visualizing the Workflow and Mechanism
To further clarify the process of method development and the underlying principles of chiral recognition, the following diagrams are provided.
Caption: Workflow for Chiral HPLC Method Development for Aziridine Enantiomers.
Caption: Simplified Mechanism of Chiral Recognition on a Polysaccharide-Based CSP.
Conclusion and Future Perspectives
The enantioselective analysis of aziridines by HPLC is most effectively achieved using polysaccharide-based chiral stationary phases, particularly those derived from amylose. A systematic approach to method development, starting with screening on columns like Chiralpak® ID and IF under normal-phase conditions, is a robust strategy for achieving successful separations. Understanding the interplay of intermolecular forces that govern chiral recognition is paramount for troubleshooting and optimizing these separations.
As novel aziridine-containing compounds continue to be synthesized, the demand for reliable and efficient chiral analysis methods will grow. The principles and data presented in this guide provide a solid foundation for developing and validating these critical analytical methods, ensuring the enantiomeric purity and, ultimately, the safety and efficacy of new chemical entities.
References
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.
- Frink, L. A., Khan, M. A., Kürti, L., Falck, J. R., Paudyal, M. P., & Jat, J. L. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
- Khan, M. A. M. (2014). Development, Characterization and Application of Chiral Stationary Phases.
Sources
A Comparative Guide to the Determination of Enantiomeric Excess in Chiral Aziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Enantiopurity in Chiral Aziridines
Chiral aziridines are indispensable building blocks in modern organic synthesis and medicinal chemistry.[1][2] Their inherent ring strain and stereodefined centers make them versatile precursors for the synthesis of a wide array of complex, nitrogen-containing molecules, including pharmaceuticals and natural products.[1][2] The biological activity of these molecules is often critically dependent on their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of their synthesis and application, ensuring the safety and efficacy of the final products.
This guide provides a comprehensive comparison of the primary analytical techniques employed for determining the enantiomeric excess of chiral aziridines. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions for their specific analytical challenges.
Chromatographic Methods: The Gold Standard for Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used and reliable methods for the direct separation and quantification of enantiomers.[3][4] These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the enantioseparation of a broad range of compounds, including aziridines.[4][5][6][] The success of this method hinges on the selection of an appropriate chiral stationary phase.
Causality Behind Experimental Choices:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent selectivity for a variety of aziridines.[5][6] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities of the polysaccharide polymer. For instance, Chiralpak® ID and Chiralpak® IF columns have been shown to be particularly effective for separating a range of novel aziridines.[5][6]
-
Mobile Phase: The choice of mobile phase is crucial for optimizing the separation. Normal-phase chromatography, using eluents such as hexane/ethanol or heptane/ethanol, is often preferred for aziridines to avoid potential on-column degradation that can occur in reversed-phase systems.[5][6] The addition of small amounts of a basic additive, like diethylamine (DEA), can sometimes improve peak shape and resolution for certain aziridines.[5]
-
Derivatization: For aziridines containing highly polar functional groups like carboxylic acids, derivatization to their corresponding esters (e.g., methyl or ethyl esters) can significantly improve their chromatographic behavior and resolution on polysaccharide-based CSPs.[8]
Experimental Protocol: Chiral HPLC Analysis of an Aziridine Carboxylate
-
Sample Preparation: Dissolve the aziridine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
Column: Chiralpak® ID (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 95:5 (v/v) Heptane/Ethanol
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Data Presentation: Comparison of Chiral HPLC Columns for Aziridine Separation
| Compound | HPLC Column | Mobile Phase | k₁ | α | Rs | Reference |
| Aziridine 1 | Chiralpak ID | 95/5 Heptane/Ethanol | 2.8 | 1.47 | 3.3 | [5] |
| Aziridine 2 | Chiralpak IF | 95/5 Hexane/Ethanol | 3.0 | 1.13 | 1.5 | [5] |
| Aziridine 3 | Chirobiotic V2 | 100/0.1 AcN/DEA | 1.0 | 1.12 | 0.7 | [5] |
| Aziridine 4 | LARIHC CF6-P | 90/10 Heptane/Ethanol | 3.3 | 1.14 | 1.5 | [5] |
k₁: retention factor of the first eluting enantiomer; α: selectivity factor; Rs: resolution
Gas Chromatography (GC)
Chiral GC is another effective method for determining the enantiomeric excess of volatile and thermally stable aziridines.[9][10] Cyclodextrin-based chiral stationary phases are the most commonly used for this purpose.[5][9]
Causality Behind Experimental Choices:
-
Chiral Stationary Phases (CSPs): Derivatized cyclodextrins, such as those found in CHIRALDEX® columns, form transient diastereomeric complexes with the aziridine enantiomers through inclusion phenomena.[5] The different stabilities of these complexes lead to their separation.
-
Temperature Program: A carefully optimized temperature program is essential to achieve baseline separation of the enantiomers while minimizing analysis time.
-
Derivatization: Similar to HPLC, derivatization of polar functional groups can be necessary to increase the volatility and thermal stability of the aziridines for GC analysis.
Experimental Protocol: Chiral GC Analysis of a Volatile Aziridine
-
Sample Preparation: Prepare a dilute solution of the aziridine in a suitable solvent (e.g., dichloromethane).
-
Chromatographic System:
-
Column: CHIRALDEX® B-PM (30 m x 0.25 mm, 0.12 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 150 °C at 5 °C/min
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
-
Injection: Inject 1 µL of the sample solution with an appropriate split ratio.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Data Presentation: Comparison of GC and HPLC for Aziridine Enantioseparation
| Compound | Best GC Column | Best HPLC Column | Conclusion | Reference |
| Novel Aziridines (set of 12) | CHIRALDEX B-PM | Chiralpak ID and IF | HPLC generally provided better separations for most compounds. | [6] |
Spectroscopic Methods: Indirect but Powerful Approaches
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), offer indirect but powerful means of determining enantiomeric excess. These techniques often rely on the use of chiral auxiliaries to induce a measurable difference between the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In an achiral environment, enantiomers are indistinguishable by NMR spectroscopy.[11] However, the addition of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), can convert the enantiomeric pair into a mixture of diastereomers or diastereomeric complexes, which will exhibit distinct NMR signals.[12][13][14][15]
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid, react covalently with the aziridine to form stable diastereomers.[12][16] The different chemical environments of the nuclei in these diastereomers lead to separate signals in the NMR spectrum, allowing for quantification by integration.[12][16]
-
Chiral Solvating Agents (CSAs): CSAs form non-covalent, transient diastereomeric complexes with the aziridine enantiomers.[13][14][17] This results in a differential shielding or deshielding of the nuclei, leading to the splitting of signals. The magnitude of this splitting is dependent on the concentration of the CSA and the strength of the interaction.
Experimental Protocol: NMR Analysis using a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the aziridine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the racemic aziridine.
-
Add CSA: Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Acquire Subsequent Spectra: Acquire a series of ¹H NMR spectra with increasing concentrations of the CSA until baseline separation of a specific proton signal is achieved.
-
Data Analysis: Integrate the separated signals corresponding to the two enantiomers to determine the enantiomeric excess.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy
CD and VCD spectroscopy measure the differential absorption of left and right circularly polarized light by chiral molecules.[18][19][20] The magnitude of the CD or VCD signal is directly proportional to the enantiomeric excess of the sample.[21][22]
Causality Behind Experimental Choices:
-
Chromophore Requirement: For electronic CD, the aziridine must possess a suitable chromophore that absorbs in the UV-Vis region.
-
Calibration Curve: A calibration curve must be constructed using samples of known enantiomeric excess to accurately determine the ee of an unknown sample.[3][23]
-
VCD for Absolute Configuration: VCD, coupled with quantum chemical calculations, can be a powerful tool for determining the absolute configuration of chiral aziridines.[18][20]
Experimental Protocol: CD Analysis for Enantiomeric Excess Determination
-
Sample Preparation: Prepare a series of solutions with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) of the aziridine in a suitable solvent.
-
Acquire CD Spectra: Record the CD spectrum for each standard solution at the wavelength of maximum absorption.
-
Construct Calibration Curve: Plot the CD signal intensity (in millidegrees) against the enantiomeric excess.
-
Analyze Unknown Sample: Record the CD spectrum of the unknown sample under the same conditions.
-
Determine ee: Use the calibration curve to determine the enantiomeric excess of the unknown sample from its CD signal intensity.
Enzymatic Methods: A Biocatalytic Approach
Enzymatic resolution is a powerful technique for both the synthesis and analysis of chiral compounds.[24][] This method exploits the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases are commonly used enzymes for the kinetic resolution of esters and amides, and they can be applied to the hydrolysis of N-acylaziridines.[26] The choice of enzyme is critical and often requires screening to find one with high enantioselectivity for the specific aziridine substrate.
-
Reaction Monitoring: The progress of the enzymatic reaction can be monitored by a suitable analytical technique (e.g., HPLC, GC) to determine the point at which the desired enantiomeric excess of the remaining starting material or the product is reached.
Experimental Protocol: Enzymatic Resolution of a Racemic N-Acylaziridine
-
Reaction Setup: Prepare a buffered solution containing the racemic N-acylaziridine.
-
Enzyme Addition: Add a suitable lipase (e.g., Porcine Pancreatic Lipase).
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction, and analyze the enantiomeric excess of the remaining N-acylaziridine and the product by chiral HPLC or GC.
-
Data Analysis: Plot the enantiomeric excess of the substrate and product as a function of conversion to determine the enantioselectivity of the enzyme.
Visualizing the Workflow: A Comparative Overview
Figure 1. Comparative workflow for the determination of enantiomeric excess of chiral aziridines.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for determining the enantiomeric excess of a chiral aziridine depends on several factors, including the properties of the aziridine, the available instrumentation, and the desired level of accuracy and throughput.
-
Chiral HPLC is generally the most versatile and reliable method, offering high resolution and applicability to a wide range of aziridines.[5][6]
-
Chiral GC is an excellent choice for volatile and thermally stable aziridines.[9]
-
NMR spectroscopy with chiral auxiliaries is a powerful tool, particularly for structural confirmation in addition to ee determination.[13][14]
-
CD and VCD spectroscopy are valuable for high-throughput screening and for the determination of absolute configuration.[18][27]
-
Enzymatic methods are particularly useful in the context of biocatalytic synthesis and resolution.[24]
By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the optimal method to ensure the enantiopurity of their chiral aziridine products, a critical step in the advancement of chemical synthesis and drug discovery.
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Nafie, L. A. (2004). Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. PubMed. Retrieved from [Link]
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Uccello-Barretta, G. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Retrieved from [Link]
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Schoemaker, H. E., et al. (2001). Enzymatic resolution as a convenient method for the production of chiral resolved materials. Examples from FCRD, the integrated fine chemicals unit of IMI. ResearchGate. Retrieved from [Link]
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Tovar, J. D. (2009). Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. PubMed. Retrieved from [Link]
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Pescitelli, G. (2019). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Retrieved from [Link]
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Montalvão, S., & Santos, A. G. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Retrieved from [Link]
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Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Activating Groups for Aziridine Ring-Opening
For researchers, scientists, and drug development professionals, aziridines are indispensable three-membered heterocyclic building blocks. Their inherent ring strain makes them potent precursors for a vast array of complex, nitrogen-containing molecules.[1][2][3] However, the synthetic utility of aziridines is critically governed by the substituent on the ring's nitrogen atom. This guide provides an objective, in-depth comparison of different activating strategies for aziridine ring-opening, supported by experimental data, to empower chemists in designing efficient and selective synthetic routes.
The core challenge lies in the stability of the non-activated aziridine ring, which bears electron-donating groups like alkyl or simple aryl moieties.[4][5] Such aziridines are relatively inert towards many nucleophiles and typically require harsh conditions or acid catalysis to facilitate ring-opening.[4][5][6] The strategic installation of an electron-withdrawing group (EWG) on the nitrogen atom—an "activating group"—fundamentally alters this reactivity profile. By reducing the electron density of the ring and stabilizing the transient negative charge on the nitrogen as it departs, these groups render the ring carbons significantly more electrophilic and susceptible to nucleophilic attack.[3][4][7]
This guide will dissect the performance of the most prevalent classes of activating groups—N-Sulfonyl, N-Acyl, and N-Aryl—and compare them to catalytic activation methods, providing the causal insights and validated protocols necessary for practical application.
Part 1: The N-Sulfonyl Group Family: The Workhorse Activators
p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group is the quintessential activating group for aziridines. It provides a robust balance of activation and stability, making N-Ts aziridines easy to handle and purify while being sufficiently reactive for a broad range of nucleophiles.[6][11] Numerous protocols exist for their ring-opening with heteroatom (O, N, S) and carbon nucleophiles.[12][13]
Mechanism of Action: The sulfonyl group's potent inductive and resonance effects withdraw electron density from the aziridine ring, polarizing the C-N bonds and making the carbon atoms highly electrophilic. This activation is crucial for reactions with moderately strong nucleophiles.
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A Senior Application Scientist's Guide to Advanced Synthetic Routes for Chiral β-Amino Acids
In the landscape of modern drug discovery and development, the structural motifs that enable precise molecular interactions are of paramount importance. Among these, chiral β-amino acids stand out as critical building blocks for a wide array of pharmaceuticals, including antiviral agents, enzyme inhibitors, and peptide-based therapeutics. Their unique stereochemistry and conformational properties impart valuable pharmacological attributes. This guide provides a comparative analysis of several robust synthetic routes to chiral β-amino acids, offering insights into the mechanistic underpinnings and practical considerations for each methodology. We will explore both classic and contemporary strategies, from the venerable Arndt-Eistert homologation to cutting-edge biocatalytic transformations, providing the data and protocols necessary for informed selection in your research endeavors.
Strategic Overview: Navigating the Synthetic Landscape
The synthesis of enantiomerically pure β-amino acids presents a significant challenge due to the need for precise control over the stereocenter at the β-position. The ideal synthetic route should be high-yielding, highly stereoselective, and applicable to a broad range of substrates. Here, we compare four distinct and powerful strategies:
-
Arndt-Eistert Homologation: A classical chain extension method.
-
Asymmetric Hydrogenation: A highly efficient metal-catalyzed approach.
-
Chiral Auxiliary-Mediated Mannich Reactions: A reliable substrate-controlled method.
-
Biocatalytic Amination: An environmentally benign and highly selective enzymatic approach.
The following sections will delve into the specifics of each of these routes, providing a balanced comparison of their advantages and limitations.
Comparative Analysis of Synthetic Methodologies
Arndt-Eistert Homologation
The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, and its application to α-amino acids provides a direct route to β-amino acids. The key steps involve the conversion of an N-protected α-amino acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or an amine) yields the desired β-amino acid derivative.
Mechanistic Insight: The stereochemical integrity of the α-carbon is generally retained during the Wolff rearrangement, making this a reliable method for transferring chirality from readily available α-amino acids to their β-homologs.
Workflow: Arndt-Eistert Homologation
Caption: Workflow of the Arndt-Eistert homologation for β-amino acid synthesis.
Asymmetric Hydrogenation of β-Aminoacrylate Derivatives
Catalytic asymmetric hydrogenation represents one of the most efficient methods for the synthesis of chiral molecules. In the context of β-amino acids, this approach typically involves the hydrogenation of an enamido-ester precursor in the presence of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine ligands.
Mechanistic Insight: The enantioselectivity of the reaction is dictated by the formation of a diastereomeric complex between the substrate and the chiral catalyst, which then directs the addition of hydrogen from a specific face of the double bond. The choice of ligand is critical for achieving high enantiomeric excess (e.e.).
Workflow: Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation pathway for chiral β-amino acid synthesis.
Chiral Auxiliary-Mediated Mannich Reactions
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. By employing a chiral auxiliary, the diastereoselectivity of the reaction can be controlled, leading to the formation of enantiomerically enriched β-amino acids after removal of the auxiliary. Evans' chiral oxazolidinone auxiliaries are commonly used for this purpose.
Mechanistic Insight: The chiral auxiliary attached to the enolate component directs the facial approach of the imine electrophile, leading to the preferential formation of one diastereomer. The stereochemical outcome is often predictable based on the Zimmerman-Traxler transition state model.
Workflow: Chiral Auxiliary-Mediated Mannich Reaction
Caption: Diastereoselective Mannich reaction using a chiral auxiliary.
Biocatalytic Amination
The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. For the synthesis of chiral β-amino acids, ammonia lyases are particularly effective. These enzymes catalyze the direct addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid, often with near-perfect enantioselectivity.
Mechanistic Insight: The enzyme's active site provides a precisely shaped chiral environment that binds the substrate in a specific orientation, allowing for the addition of ammonia to only one face of the double bond. This obviates the need for protecting groups and chiral auxiliaries.
Workflow: Biocatalytic Amination
Caption: Enzymatic synthesis of chiral β-amino acids via ammonia lyase.
Performance Comparison: A Data-Driven Perspective
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule and the available resources. The following table summarizes the key performance metrics for the discussed methodologies.
| Methodology | Typical Yield | Typical e.e. / d.e. | Substrate Scope | Key Advantages | Key Limitations |
| Arndt-Eistert Homologation | 60-80% | >99% (chiral starting material) | Broad, dependent on α-amino acid availability | Reliable, predictable stereochemistry | Use of hazardous diazomethane, stoichiometric reagents |
| Asymmetric Hydrogenation | >90% | >95% e.e. | Good for β-aryl and β-alkyl substituted substrates | High efficiency, catalytic, atom-economical | Requires specialized ligands and high-pressure equipment, catalyst screening may be necessary |
| Chiral Auxiliary-Mediated Mannich | 70-90% | >98% d.e. | Broad | High diastereoselectivity, reliable | Multi-step, requires stoichiometric auxiliary, cleavage can be harsh |
| Biocatalytic Amination | 80-99% | >99% e.e. | Substrate-specific, often limited to certain structural motifs | Exceptional selectivity, mild conditions, environmentally friendly | Enzyme availability and stability can be limiting, substrate scope can be narrow |
Detailed Experimental Protocols
To provide a practical context for the discussed methodologies, we present representative experimental protocols for each route.
Protocol: Arndt-Eistert Synthesis of (R)-3-Aminobutanoic Acid
This protocol is adapted from a standard procedure for the homologation of (R)-Alanine.
-
N-Protection: To a solution of (R)-Alanine (1.0 eq) in 1:1 dioxane/water, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.5 eq). Stir at room temperature for 12 hours. Acidify with 1 M HCl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield Boc-(R)-Alanine.
-
Acid Chloride Formation: Dissolve Boc-(R)-Alanine (1.0 eq) in anhydrous THF and cool to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. Remove the solvent under reduced pressure.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Add a solution of diazomethane in diethyl ether (2.5 eq) dropwise. Stir at 0 °C for 3 hours. Quench excess diazomethane with acetic acid.
-
Wolff Rearrangement: To the diazoketone solution, add a solution of silver benzoate (0.1 eq) in triethylamine (1.5 eq). Heat the mixture to 65 °C for 2 hours. Cool to room temperature and quench with water.
-
Hydrolysis and Deprotection: Add 6 M HCl to the reaction mixture and heat to reflux for 4 hours. Cool to room temperature and wash with diethyl ether. Concentrate the aqueous layer under reduced pressure to obtain (R)-3-aminobutanoic acid hydrochloride.
Protocol: Asymmetric Hydrogenation of Methyl (Z)-3-acetamido-2-butenoate
This protocol is a representative example using a Rh-based catalyst.
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (e.g., (R,R)-Me-BPE, 1.1 mol%) in degassed methanol. Stir for 30 minutes.
-
Hydrogenation: In a high-pressure reactor, dissolve methyl (Z)-3-acetamido-2-butenoate (1.0 eq) in degassed methanol. Add the catalyst solution.
-
Reaction: Pressurize the reactor with H₂ (10 bar) and stir at room temperature for 12 hours.
-
Workup and Analysis: Carefully release the pressure. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol: Evans' Asymmetric Mannich Reaction
This protocol describes the synthesis of a protected β-amino acid using an Evans' oxazolidinone auxiliary.
-
Acylation of Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.
-
Enolate Formation: Cool the solution of the acylated auxiliary to -78 °C and add di-n-butylboryl triflate (1.2 eq) followed by triethylamine (1.5 eq). Stir for 30 minutes.
-
Mannich Reaction: To the enolate solution, add a pre-formed N-PMP-protected imine (1.5 eq) in anhydrous CH₂Cl₂. Stir at -78 °C for 3 hours, then warm to room temperature overnight.
-
Workup: Quench the reaction with a phosphate buffer (pH 7). Extract with CH₂Cl₂. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography.
-
Auxiliary Cleavage: Dissolve the purified adduct in 3:1 THF/H₂O and cool to 0 °C. Add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir for 4 hours. Quench with Na₂SO₃. Extract the aqueous layer to remove the auxiliary. Acidify the aqueous layer and extract the product.
Protocol: Biocatalytic Synthesis of (S)-β-Phenylalanine
This protocol is a general procedure using a phenylalanine ammonia lyase (PAL).
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.5) containing ammonium carbonate (1 M).
-
Substrate Addition: Add cinnamic acid (e.g., 50 mM) to the buffer solution.
-
Enzyme Addition: Add the phenylalanine ammonia lyase (PAL) enzyme preparation (e.g., as a lyophilized powder or a cell-free extract).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by HPLC.
-
Workup and Isolation: Once the reaction is complete, remove the enzyme by centrifugation or filtration. Acidify the supernatant to precipitate the product. Collect the precipitate by filtration and wash with cold water. The product can be further purified by recrystallization.
Conclusion and Future Outlook
The synthesis of chiral β-amino acids is a dynamic field with a rich history and a vibrant future. While classical methods like the Arndt-Eistert homologation remain valuable for their reliability, modern catalytic approaches, both metallic and enzymatic, offer significant advantages in terms of efficiency, selectivity, and sustainability. The choice of the optimal synthetic route is a multifactorial decision that requires careful consideration of the target structure, desired scale, and available resources. As our understanding of catalysis continues to deepen, we can anticipate the development of even more powerful and versatile methods for the construction of these vital chiral building blocks, further enabling the advancement of medicine and materials science.
References
-
Arndt-Eistert Homologation Review: Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazocarbonyl Compounds. Chemical Reviews, 94(4), 1091-1160. [Link]
-
Asymmetric Hydrogenation of Enamides: Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Evans' Asymmetric Aldol and Mannich Reactions: Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Biocatalytic Synthesis of Amino Acids: Turner, N. J. (2009). Deracemisation and stereoinversion of α-amino acids using ω-transaminases. Current Opinion in Chemical Biology, 13(1), 3-8. [Link]
-
Review of β-Amino Acid Synthesis: Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]
A Comparative Guide to the Reactivity of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate and N-tosyl aziridines in Nucleophilic Ring-Opening Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of nitrogen-containing motifs is a cornerstone of molecular design. Aziridines, with their inherent ring strain, serve as powerful synthons for the introduction of vicinal amino functionalities. The reactivity of these three-membered heterocycles, however, is critically governed by the nature of the substituent on the nitrogen atom. This guide provides an in-depth, objective comparison of the reactivity of two classes of activated aziridines: the carbamate-activated 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate and the widely utilized sulfonyl-activated N-tosyl aziridines. This analysis is supported by experimental data to inform the rational selection of these key building blocks in complex synthetic endeavors.
Introduction: The Role of N-Activation in Aziridine Chemistry
The high ring strain of the aziridine ring (approximately 26-27 kcal/mol) makes it susceptible to nucleophilic attack, leading to valuable ring-opened products.[1] However, the reactivity of the aziridine is profoundly influenced by the electronic nature of the nitrogen substituent. Electron-donating groups on the nitrogen render the aziridine less reactive, often requiring harsh conditions or prior activation to induce ring opening. Conversely, electron-withdrawing groups "activate" the aziridine, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack under milder conditions.[1]
This guide focuses on two such classes of activated aziridines:
-
This compound: This compound features a benzyloxycarbonyl (Cbz) group on the nitrogen, a common carbamate protecting group. The carbonyl group of the Cbz moiety withdraws electron density from the nitrogen, thereby activating the aziridine ring.
-
N-tosyl aziridines: In this class, the nitrogen is substituted with a p-toluenesulfonyl (Ts) group. The strongly electron-withdrawing nature of the sulfonyl group renders these aziridines highly reactive towards a broad range of nucleophiles.
The choice between these activating groups can significantly impact reaction outcomes, including reaction rates, regioselectivity, and the scope of compatible nucleophiles.
Mechanistic Overview of Nucleophilic Ring-Opening
The nucleophilic ring-opening of activated aziridines typically proceeds via an SN2-type mechanism. The nucleophile attacks one of the electrophilic ring carbons, leading to a concerted or near-concerted cleavage of the C-N bond.
Figure 1: Generalized SN2 mechanism for nucleophilic ring-opening of an activated aziridine.
The regioselectivity of the ring-opening is a critical consideration. In asymmetrically substituted aziridines, the nucleophile can attack either the more or less sterically hindered carbon atom. The outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions, including the presence of Lewis acids.
Comparative Reactivity Analysis
Electronic Effects of the Activating Group
The primary determinant of reactivity is the electron-withdrawing strength of the N-substituent. The sulfonyl group (-SO₂R) is significantly more electron-withdrawing than the carbonyl group of a carbamate (-COOR). This has two key consequences:
-
Increased Electrophilicity: The greater electron withdrawal by the tosyl group leads to a more electron-deficient aziridine nitrogen, which in turn more effectively polarizes the C-N bonds, making the ring carbons more electrophilic.
-
Better Leaving Group: The resulting tosylamide anion (TsN⁻) is a more stable and thus better leaving group than the corresponding carbamate anion (CbzN⁻).
Regioselectivity
In the absence of strong directing groups on the aziridine ring, the regioselectivity of ring-opening is often governed by a balance between steric and electronic factors. For 2-substituted aziridines, nucleophilic attack can occur at either the C2 (substituted) or C3 (unsubstituted) position.
-
For N-tosyl aziridines: The high reactivity often allows for excellent regioselectivity, with many reactions proceeding via a classic SN2 pathway where the nucleophile attacks the less sterically hindered carbon. However, with certain nucleophiles and under Lewis acidic conditions, attack at the more substituted carbon can be favored, particularly if that carbon can stabilize a partial positive charge (e.g., benzylic or allylic positions).
-
For this compound: The presence of the ester at the C2 position can influence regioselectivity. Generally, heteroatom nucleophiles tend to attack the less hindered C3 position.[1] Carbon nucleophiles, however, can exhibit more complex regiochemical behavior, and the ester functionality itself can be a site for nucleophilic attack.[1]
Experimental Data Comparison
The following tables summarize representative experimental data for the ring-opening of N-Cbz and N-Ts activated aziridines with various nucleophiles. It is important to note that these are not direct comparisons and reaction conditions vary.
Table 1: Ring-Opening with Amine Nucleophiles
| Aziridine Derivative | Nucleophile | Conditions | Product | Yield | Reference |
| N-tosyl-2-phenylaziridine | Aniline | Neat, 80 °C, 2 h | 1,2-diamino-1-phenylethane derivative | 95% | [2] |
| N-tosyl-2-methylaziridine | Benzylamine | CAN (cat.), MeCN, rt, 2 h | 1,2-diaminopropane derivative | 92% | [3] |
| Trisubstituted N-Cbz aziridine | Various amines | MeCN, rt, 1-24 h | Substituted 1,2-diamines | Good to excellent | [4] |
Table 2: Ring-Opening with Thiol Nucleophiles
| Aziridine Derivative | Nucleophile | Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | N-tosyl-2-(trifluoromethyl)aziridine | Thiophenol | K₂CO₃, MeCN, rt, 2 h | β-amino sulfide | 92% |[5] | | Non-activated amino aziridine | Thiophenol | BF₃·OEt₂, CH₂Cl₂, 0 °C to rt | β-amino sulfide | 85% |[6] |
Table 3: Ring-Opening with Organocuprates
| Aziridine Derivative | Nucleophile | Conditions | Product | Yield | Reference |
| N-pyrimidylsulfonyl-2-methylaziridine | Me₂CuLi | THF, -78 °C to rt | Ring-opened sulfonamide | 90% | [7] |
Observations from Experimental Data:
-
N-tosyl aziridines react efficiently with a wide range of nucleophiles, often under mild conditions and with high yields.
-
The ring-opening of N-Cbz aziridines is also well-established, though direct comparative data with N-Ts analogs under identical conditions is scarce.
-
Lewis acid catalysis is frequently employed to enhance the reactivity of both types of aziridines, particularly with less potent nucleophiles.
Experimental Protocols
The following are representative, detailed protocols for the ring-opening of activated aziridines.
Protocol: Lewis Acid-Mediated Ring-Opening of an N-Tosyl Aziridine with an Alcohol
This protocol is adapted from the work of Ghorai and coworkers.[8]
Objective: To synthesize a β-amino ether via the regioselective ring-opening of a 2-aryl-N-tosylaziridine.
Materials:
-
(R)-2-phenyl-N-tosylaziridine
-
Methanol (anhydrous)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (R)-2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methanol (5.0 mmol, 5 equivalents).
-
To this mixture, add Cu(OTf)₂ (1.0 mmol, 1 equivalent) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-amino ether.
Figure 2: Workflow for the Lewis acid-catalyzed ring-opening of an N-tosyl aziridine with methanol.
Summary and Recommendations
| Feature | This compound (N-Cbz type) | N-tosyl aziridines |
| Reactivity | Moderately activated. Generally requires heating or Lewis acid catalysis for less reactive nucleophiles. | Highly activated. Reacts with a broad range of nucleophiles, often under mild conditions. |
| Activating Group | Benzyloxycarbonyl (Cbz) | p-Toluenesulfonyl (Ts) |
| Regioselectivity | Generally good, with heteroatom nucleophiles favoring the less substituted carbon. Can be influenced by the C2-ester. | Typically excellent, favoring attack at the less hindered carbon in SN2 reactions. Can be modulated by Lewis acids. |
| Advantages | Cbz group is readily removed under standard hydrogenolysis conditions, which are often mild and orthogonal to many other protecting groups. | High reactivity allows for a broad substrate scope and mild reaction conditions. The tosyl group is robust. |
| Disadvantages | Less reactive than N-tosyl aziridines. The ester functionality can be a competing site for nucleophilic attack. | Removal of the tosyl group can require harsh conditions (e.g., dissolving metal reduction), which may not be compatible with sensitive functional groups. |
Recommendations for Researchers:
-
For high reactivity and broad nucleophile scope: N-tosyl aziridines are the preferred choice. They are particularly advantageous when mild reaction conditions are desired for the ring-opening step itself.
-
When mild deprotection is critical: this compound or other N-Cbz aziridines are superior. The ability to deprotect via hydrogenolysis is a significant synthetic advantage, especially in the late stages of a complex synthesis.
-
For regiochemical control: The choice is nuanced. While N-tosyl aziridines often provide predictable outcomes, the specific substitution pattern of the aziridine and the reaction conditions must be carefully considered for both systems. It is advisable to consult literature precedents for structurally similar systems.
Ultimately, the selection between these two valuable classes of aziridines should be guided by a holistic consideration of the overall synthetic strategy, with particular attention to the conditions required for both the ring-opening and subsequent deprotection steps.
References
- Hu, X. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2827.
- Ghorai, M. K., & Ghosh, K. (2007). Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds: further support towards an SN2-type mechanism. Tetrahedron Letters, 48(19), 3391-3395.
- Ghorai, M. K., Tiwari, D. P., & Jain, N. (2013). Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(15), 7648-7657.
- Chakraborty, T. K., Ghosh, A., & Raju, T. (2003). Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV)
- Huang, Y.-Y., et al. (2017). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 19(4), 976-980.
- Concellón, J. M., Bernad, P. L., & Suárez, J. R. (2005). Selective Ring-Opening of Nonactivated Amino Aziridines by Thiols and Unusual Nucleophilic Substitution of a Dibenzylamino Group. The Journal of Organic Chemistry, 70(23), 9411–9416.
- Katritzky, A. R., et al. (2010). Ring opening of pymisyl-protected aziridines with organocuprates. Chemistry–A European Journal, 16(41), 12474-12480.
- Watson, I. D. G., et al. (2010). Ring opening of a trisubstituted aziridine with amines: regio- and stereoselective formation of substituted 1,2-diamines. Organic Letters, 12(19), 4244–4247.
- Ghorai, M. K., & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5861–5864.
- Ichikawa, Y., et al. (2013). Ring opening of N-tosyl-trifluoromethylaziridine with thiols, phenols, and other nucleophiles. Tetrahedron, 69(35), 7474-7481.
- Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.
- Alonso, D. A., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.
- Gage, J. R. (2008). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. Organic letters, 10(22), 5139–5142.
- Brussee, J., et al. (1991). Regiospecific and Enantiospecific Ring Opening of Methyl (+)-(1'R, 2R)- and (-)-(1'R, 2S)-1-(2-phenylethanol)
- D'hooghe, M., & De Kimpe, N. (2008). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 37(6), 1139-1153.
- Sweeney, J. B., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(21), 4983.
- Rowe, S. M., et al. (2022). Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. The Journal of organic chemistry, 87(17), 11785–11796.
- Toste, F. D., & Bergman, R. G. (2000). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Journal of the American Chemical Society, 122(11), 2673–2674.
- Wirth, T. (2005). Regioselective ring opening of N-sulfonyl aziridines.
- Padwa, A., et al. (2001). Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenes via selective carbon-carbon bond cleavage. The Journal of Organic Chemistry, 66(10), 3491-3498.
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A Senior Application Scientist's Comparative Guide to Catalysts for Asymmetric Aziridination
For researchers, synthetic chemists, and professionals in drug development, the asymmetric synthesis of aziridines represents a critical gateway to a vast array of chiral nitrogen-containing molecules. These three-membered heterocycles are not merely synthetic curiosities; they are potent building blocks for pharmaceuticals, agrochemicals, and complex natural products.[1][2][3] The inherent ring strain of aziridines makes them susceptible to stereospecific ring-opening reactions, providing access to a diverse range of functionalized chiral amines.[1][2][4] This guide offers a comparative analysis of the leading catalytic systems for asymmetric aziridination, providing experimental insights and data to inform your selection of the optimal catalyst for your specific synthetic challenge.
The Landscape of Asymmetric Aziridination Catalysis
The field of asymmetric aziridination has been significantly advanced by the development of sophisticated catalysts that can effectively transfer a nitrene or its equivalent to a prochiral olefin with high stereocontrol. The primary catalytic systems can be broadly categorized into metal-based catalysts (predominantly rhodium, copper, and iron complexes) and organocatalysts. Each class of catalyst presents a unique set of advantages and limitations in terms of substrate scope, functional group tolerance, and operational simplicity.
Rhodium-Catalyzed Asymmetric Aziridination: Precision and Versatility
Rhodium catalysts, particularly dirhodium(II) complexes, have emerged as powerful tools for asymmetric aziridination.[5][6][7] They are renowned for their high efficiency, broad substrate scope, and the exceptional levels of enantioselectivity they can achieve.
Mechanism of Rhodium-Catalyzed Aziridination
The catalytic cycle of rhodium-catalyzed aziridination is generally believed to proceed through the formation of a rhodium-nitrene intermediate. Density Functional Theory (DFT) studies have proposed a two-spin-state mechanism, where a triplet Rh-nitrene species is a key intermediate that governs the stereocontrolled approach and activation of the olefin substrate.[5][7]
Caption: Proposed catalytic cycle for Rhodium-catalyzed aziridination.
Performance and Applications
C4-symmetrical dirhodium(II) tetracarboxylates are particularly effective catalysts, demonstrating high efficiency and chemoselectivity in the intermolecular aziridination of a wide range of alkenes with sulfamates.[5] These reactions can afford aziridines in excellent yields (up to 95%) and with outstanding enantiomeric excesses (up to 99%).[5][6] A significant advantage of some rhodium systems is their applicability to the late-stage functionalization of complex molecules and their scalability, with reactions being performed on a gram scale with low catalyst loadings (e.g., 0.1 mol%).[5][6]
| Substrate | Catalyst | Oxidant/N-Source | Yield (%) | ee (%) | Reference |
| Styrene | Rh₂(S-tfpttl)₄ | TBPhsNH₂ / PhI(OPiv)₂ | 95 | 99 | [6] |
| 1-Octene | Rh₂(S-tfpttl)₄ | TBPhsNH₂ / PhI(OPiv)₂ | 85 | 96 | [6] |
| Trisubstituted Olefin | Rh₂(S-tfpttl)₄ | TBPhsNH₂ / PhI(OPiv)₂ | 88 | 98 | [6] |
Experimental Protocol: Rhodium-Catalyzed Aziridination of Styrene
The following protocol is adapted from the work of Dauban and colleagues.[6]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the dirhodium(II) tetracarboxylate catalyst (Rh₂(S-tfpttl)₄, 0.01 mmol, 1 mol%).
-
Add pentafluorobenzoic acid (0.02 mmol, 2 mol%) and the sulfamate (e.g., p-tBu-phenylsulfamate, 1.2 mmol).
-
Add the solvent (toluene, 5 mL) and cool the mixture to -15 °C.
-
Add the olefin (e.g., styrene, 1.0 mmol) followed by the oxidant (e.g., PhI(OPiv)₂, 1.3 mmol).
-
Stir the reaction mixture at -15 °C and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Asymmetric Aziridination: A Workhorse in Synthesis
Copper-based catalysts were among the first to be successfully employed for asymmetric aziridination and remain a popular choice due to their affordability and the wide variety of chiral ligands available.[1]
Mechanism of Copper-Catalyzed Aziridination
The mechanism of copper-catalyzed aziridination has been the subject of extensive study.[1][8] It is generally accepted that the reaction proceeds through a copper-nitrene intermediate. The oxidation state of the active copper species has been debated, with evidence pointing towards a Cu(I)/Cu(III) catalytic cycle.[8] The reaction is typically zero-order in alkene, indicating that the formation of the metallonitrene is the rate-determining step.[8] The nature of the counterion and the ligand structure can significantly influence the stereospecificity of the reaction.[1]
Caption: Simplified catalytic cycle for Copper-catalyzed aziridination.
Performance and Ligand Effects
A variety of chiral ligands have been successfully employed in copper-catalyzed aziridination, with bis(oxazoline) (BOX) and diimine-based ligands being among the most effective.[1] The choice of ligand is crucial and often depends on the substrate. For instance, Evans' bisoxazoline ligands are highly successful for trans-alkenes, while Jacobsen's diimine ligands are better suited for cis-alkenes.[8] Enantioselectivities of up to 99% have been reported for certain substrates.[1]
| Substrate | Ligand | Nitrene Source | Yield (%) | ee (%) | Reference |
| Styrene | Bis(oxazoline) | PhI=NTs | 77 | 95 | [1] |
| Cinnamate Esters | Bis(oxazoline) | PhI=NTs | 88-98 | 88-98 | [1] |
| 6-acyl-2,2-dimethylchromene | Diimine | PhI=NTs | - | 99 | [1] |
Experimental Protocol: Copper-Catalyzed Aziridination of Styrene
This protocol is a general representation based on literature procedures.[1]
-
In a dry flask under an inert atmosphere, dissolve the copper salt (e.g., Cu(I)OTf, 0.05 mmol, 5 mol%) and the chiral ligand (e.g., a bis(oxazoline) ligand, 0.06 mmol, 6 mol%) in an anhydrous solvent (e.g., acetonitrile, 2 mL).
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the olefin (e.g., styrene, 1.0 mmol) to the catalyst solution.
-
In a separate flask, dissolve the nitrene precursor (e.g., PhI=NTs, 1.1 mmol) in the same solvent (3 mL).
-
Add the nitrene precursor solution to the reaction mixture dropwise over a period of 1-2 hours.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC or GC.
-
After completion, filter the reaction mixture through a short pad of silica gel, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Iron-Catalyzed Asymmetric Aziridination: An Emerging, Sustainable Approach
Iron catalysts are gaining attention as a more sustainable and cost-effective alternative to noble metal catalysts.[9][10][11] While the field is still developing, significant progress has been made in achieving enantioselective aziridination with iron complexes.
Mechanism and Catalyst Design
Iron-catalyzed aziridination is proposed to proceed through an iron-imide intermediate.[9] The development of chiral ligands, such as D₂-symmetric tetra-N-heterocyclic carbenes (NHCs), has been crucial in inducing enantioselectivity.[9][11] The reaction often utilizes organic azides as the nitrene source.[9]
Performance and Current Limitations
Currently, the enantioselectivities achieved with iron catalysts are generally more modest compared to their rhodium and copper counterparts, particularly for challenging substrates like aliphatic alkenes.[9] However, for certain substrate classes, measurable and promising enantiomeric excesses have been obtained.[9] A key advantage is the use of readily available and less hazardous aryl azides as nitrene precursors.
| Substrate | Catalyst | Nitrene Source | Yield (%) | ee (%) | Reference |
| Styrene | Chiral Iron Porphyrin | Aryl Azide | - | up to 93 | |
| Aliphatic Alkene | D₂-symmetric tetra-NHC Iron Complex | Aryl Azide | - | low | [9] |
Organocatalytic Asymmetric Aziridination: A Metal-Free Alternative
Organocatalysis offers an attractive metal-free approach to asymmetric aziridination, avoiding potential issues of metal contamination in the final product.[12][13] This is particularly relevant in the synthesis of active pharmaceutical ingredients.
Strategies in Organocatalytic Aziridination
Several organocatalytic strategies have been developed, including those based on chiral Brønsted acids, phase-transfer catalysts, and chiral amines.[12][13][14] For example, cinchona alkaloid-derived phase-transfer catalysts have been shown to be effective in the asymmetric ring-opening of aziridines, a related and important transformation.[13][14] More recently, novel approaches using PCP-based sulfenate anions have enabled the synthesis of aziridines from unactivated imines.[15]
Performance and Scope
The substrate scope and efficiency of organocatalytic aziridination can be more limited compared to metal-catalyzed methods. However, for specific applications, they can provide excellent results with high enantioselectivities.[12] For instance, quinidinium catalysts have been used for the epoxidation of β-trifluoromethyl-β,β-disubstituted enones with up to 99.7% ee, a reaction mechanistically related to aziridination.[12]
Head-to-Head Comparison and Catalyst Selection
| Catalyst System | Typical Substrates | Advantages | Disadvantages |
| Rhodium | Wide range of mono-, di-, and trisubstituted olefins | High yields and enantioselectivities, low catalyst loadings, scalable | High cost of rhodium |
| Copper | Styrenes, cinnamates, activated olefins | Lower cost, vast ligand library, well-established | Can be sensitive to air and moisture, ligand optimization required |
| Iron | Styrenes, aliphatic alkenes | Low cost, sustainable, uses organic azides | Generally lower enantioselectivities, less developed |
| Organocatalysts | Electron-deficient olefins, imines | Metal-free, avoids metal contamination | Often narrower substrate scope, may require higher catalyst loadings |
Conclusion and Future Outlook
The field of asymmetric aziridination continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable catalytic systems. While rhodium and copper catalysts currently represent the state-of-the-art for many applications, the growing interest in iron-based and organocatalytic methods promises a future with a broader and more environmentally benign toolkit for the synthesis of chiral aziridines. The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including substrate structure, desired stereochemistry, and scalability. This guide provides a foundation for making an informed decision, empowering researchers to select the most appropriate catalyst to accelerate their research and development endeavors.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (CAS No. 104597-98-0 for (S)-isomer, 154632-86-7 for (R)-isomer). As a valued professional in the scientific community, your safety and the integrity of our shared environment are paramount. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
The core structural feature of this compound is the aziridine ring, a three-membered heterocycle containing nitrogen.[1][2] This ring is highly strained, making aziridine derivatives reactive and requiring careful handling.[2] While a specific Safety Data Sheet (SDS) for this exact diester is not consistently available, the known hazards of closely related aziridine compounds dictate that it must be treated as a reactive, toxic, and potentially carcinogenic hazardous waste.[3]
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the potential hazards is essential. Based on data from analogous aziridine compounds, this compound should be presumed to possess the following hazardous characteristics:
-
Acute Toxicity: Likely to be toxic or fatal if swallowed, inhaled, or in contact with skin.[4]
-
Skin Corrosion/Irritation: Expected to cause severe skin burns and eye damage.
-
Carcinogenicity: Aziridine and some of its derivatives are classified as possible human carcinogens (IARC Group 2B).[3] Therefore, this compound should be handled as a suspect carcinogen.
-
Reactivity: The strained aziridine ring is susceptible to nucleophilic ring-opening, which can be violently exothermic, particularly with acids.[1][5][6]
Summary of Safety and Disposal Parameters
| Parameter | Specification | Rationale & Source |
| Hazard Classification | Hazardous Waste (Presumed Toxic, Reactive, Carcinogen) | Based on RCRA definitions and data from analogous compounds like 2-Methylaziridine.[7][8] |
| Required PPE | Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes. | To prevent skin/eye contact with a presumed corrosive and toxic substance.[4] |
| Waste Container | Glass or High-Density Polyethylene (HDPE) with a secure, tight-fitting screw cap. | Ensures chemical compatibility and prevents leaks.[9] |
| Incompatible Materials | Acids, Bases, Oxidizing Agents, Reducing Agents, Nucleophiles. | To prevent violent exothermic reactions, polymerization, or toxic gas release.[10] |
| Disposal Route | Licensed Hazardous Waste Contractor via Institutional EHS Office. DO NOT dispose down the drain or in regular trash. | Ensures compliance with EPA regulations and prevents environmental contamination and infrastructure damage.[11][12] |
Pre-Disposal: In-Lab Waste Management
Proper management begins the moment a chemical is designated as waste.[9] A laboratory chemical is considered waste when you no longer intend to use it.[9][11]
Step-by-Step Waste Accumulation Protocol
-
Designate a Satellite Accumulation Area (SAA):
-
Identify a specific location in the lab where the waste will be stored, at or near the point of generation.[10]
-
This area must be under the control of the laboratory personnel.
-
Ensure the SAA is away from heat sources, open flames, and incompatible chemicals.
-
-
Select and Prepare the Waste Container:
-
Label the Container Immediately:
-
Before adding any waste, affix a "Hazardous Waste" label.[9]
-
The label must include:
-
The full chemical name: "this compound" (specify isomer if known).
-
The words "Hazardous Waste".
-
An accurate list of all contents, including solvents, by percentage.
-
The relevant hazard characteristics (e.g., Toxic, Reactive).
-
The name and contact information of the generating researcher/lab.
-
-
Final Disposal: Preparing for EHS Collection
The final disposal of this material must be handled by trained professionals. Your role is to ensure it is safely prepared for collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for handling aziridine derivative waste.
Procedure for Final Disposal
-
Ensure Personal Protective Equipment (PPE) is Worn: Before handling the waste container, don the appropriate PPE as listed in the table above.
-
Secure the Waste Container: Tightly seal the cap on the hazardous waste container. Ensure the exterior is clean and free of contamination. If the primary container shows any sign of degradation, place it inside a larger, compatible secondary containment vessel.[9]
-
Complete the Hazardous Waste Label: Fill in the date when the container becomes full.
-
Schedule a Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Provide them with the full details from the waste label. Do not move the waste from the SAA unless instructed to do so by EHS personnel.
-
Handling Empty Containers: An empty container that held this compound must be managed as hazardous waste.[11] It should be triple-rinsed with a suitable solvent (e.g., methanol or dichloromethane).[9][13] This rinsate is also hazardous waste and must be collected in an appropriately labeled container.[9][11] After triple-rinsing, deface the original label, and the container may be disposed of in the regular trash or recycled, pending institutional policy.[13]
Emergency Procedures
Accidents involving reactive chemicals require immediate and correct action.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
-
Spill Response:
-
Small Spill (in a chemical fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbent material and spilled chemical using non-sparking tools into a designated hazardous waste container.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself. Prevent entry into the area and ensure it is well-ventilated from a safe distance if possible.
-
By adhering to these scientifically grounded procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the broader community.
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A Senior Application Scientist's Guide to Handling 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Introduction: As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a valuable chiral building block, but its utility is intrinsically linked to its reactive aziridine core. The strained three-membered ring makes this class of compounds highly susceptible to nucleophilic attack, a property that underlies both its synthetic utility and its potential biological hazards.[1][2] This guide provides essential, field-tested safety and handling protocols, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our objective is to empower you to work safely and effectively, ensuring both personal safety and the integrity of your research.
Part 1: Hazard Assessment & Immediate Safety Profile
Before handling this compound, it is critical to internalize its hazard profile. While specific toxicological data for this compound is limited, the well-documented behavior of the aziridine functional group mandates that it be handled as a hazardous substance.[3] The primary risks stem from its reactivity.
Key Hazards of Aziridine-Containing Compounds:
-
Reactivity: The high ring strain of aziridines makes them reactive. They can undergo uncontrolled reactions, potentially including exothermic polymerization, if exposed to incompatible materials like acids or moisture.[1][2]
-
Health Risks: Exposure can lead to severe irritation of the skin, eyes, and respiratory system.[1][4] Aziridines as a class are known skin and respiratory sensitizers, meaning repeated exposure can trigger allergic reactions.[3][5] Furthermore, many simple aziridines are considered potential mutagens or carcinogens.[3][6][7]
At-a-Glance Hazard Summary
This table summarizes the anticipated hazard profile based on the properties of related aziridine compounds.
| Hazard Classification | Description & Rationale | GHS Pictogram (Anticipated) | Source(s) |
| Skin Corrosion / Irritation | Aziridine compounds are known to cause skin irritation upon direct contact. | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [3] |
| Serious Eye Damage / Irritation | Direct contact with eyes can cause serious damage. | GHS05 (Corrosion) | [3] |
| Skin & Respiratory Sensitizer | May cause an allergic skin reaction or asthma-like symptoms if inhaled after repeated exposure. | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [3][8] |
| Potential Mutagen / Carcinogen | The aziridine functional group is associated with mutagenic and carcinogenic effects. Handle as a potential carcinogen. | GHS08 (Health Hazard) | [3][4][6] |
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The goal is to create redundant barriers against exposure through inhalation, ingestion, and dermal contact. All work with this compound must be conducted within a certified chemical fume hood.[2][8]
PPE Selection & Justification
| Protection Type | Specification | Rationale & Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety measure. It protects against inhalation of vapors and aerosols and provides a contained workspace in case of a spill.[2][9] |
| Eye & Face Protection | • ANSI Z87.1-compliant safety goggles.• Full-face shield worn over goggles. | Safety goggles provide a seal against splashes.[10] A face shield is essential when handling quantities greater than a few milliliters or when a splash hazard exists, protecting the entire face.[8][11] |
| Hand Protection | • Double-gloving is required.• Inner Glove: Disposable nitrile.• Outer Glove: Thicker, chemical-resistant glove (e.g., butyl rubber or neoprene). | Double-gloving provides a critical safety layer. Nitrile offers dexterity and splash protection, but some chemicals can permeate it quickly.[12] An outer, more robust glove provides extended protection. Crucially, always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Body Protection | • Flame-resistant lab coat (e.g., Nomex®).• Long pants and fully enclosed, chemical-resistant shoes. | A flame-resistant lab coat offers protection from splashes and potential fire hazards.[8][12] Standard cotton/polyester lab coats may not offer sufficient resistance. Fully enclosed shoes and long pants prevent skin exposure on the lower body.[10] |
| Respiratory Protection | • Not typically required if work is performed correctly within a fume hood.• A full-face respirator with appropriate cartridges should be available for emergency spill response.[13][14] | Engineering controls are the primary method of respiratory protection.[12] Respirators are for non-routine situations where vapor concentrations may exceed safe limits.[15] |
Part 3: Operational & Disposal Plans
Safe handling is a systematic process. The following workflow integrates the PPE requirements into a step-by-step operational plan, from preparation to disposal.
Safe Handling Workflow Diagram
Caption: Procedural workflow for safely handling aziridine derivatives.
Step-by-Step Handling Protocol
1. Preparation (Outside the Fume Hood):
- 1.1. Risk Assessment: Review this guide and any available safety data for related compounds.
- 1.2. Material Staging: Gather all necessary chemicals, clean glassware, and equipment. Ensure a designated hazardous waste container is ready.
- 1.3. Fume Hood Verification: Confirm the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
2. Execution (Inside the Fume Hood):
- 2.1. Don PPE: Before handling the chemical, put on all required PPE as specified in the table above.
- 2.2. Chemical Handling:
- Use controlled techniques like cannulation or syringes for liquid transfers to minimize spills.[1]
- When weighing, tare a sealed container, add the compound inside the hood, and re-seal it before removing it from the analytical balance.
- Keep the container tightly closed when not in use.[6]
- 2.3. Post-Procedure Decontamination: After the procedure is complete, decontaminate all surfaces and non-disposable equipment within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol), collecting all wipes as hazardous solid waste.
Emergency Procedures
-
Spill:
-
Small Spill (<100 mL, contained in hood): Use a chemical spill kit with an absorbent material. Wearing full PPE, cover the spill, allow it to absorb, then carefully collect the material into a designated hazardous waste container.
-
Large Spill (>100 mL or outside hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EH&S) department immediately.[9]
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately and seek medical attention.[6]
-
Waste Disposal Plan
Improper disposal is a serious safety and compliance violation. Treat all materials that have come into contact with this compound as hazardous waste.[3][16]
-
Liquid Waste: Collect all unreacted material and waste solutions in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: All contaminated consumables (e.g., gloves, pipette tips, paper towels, absorbent pads) must be collected in a dedicated, sealed hazardous waste bag or container.
-
Empty Containers: "Empty" containers are not truly empty and retain residue. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17] Collect this rinsate as hazardous liquid waste.[17] Deface the label on the empty container and dispose of it according to your institution's guidelines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
